2-Fluorophenethylisocyanide
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-fluoro-2-(2-isocyanoethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN/c1-11-7-6-8-4-2-3-5-9(8)10/h2-5H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUKNCHUYYFFYEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]CCC1=CC=CC=C1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80374630 | |
| Record name | 2-Fluorophenethylisocyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
730964-62-2 | |
| Record name | 1-Fluoro-2-(2-isocyanoethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=730964-62-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluorophenethylisocyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Significance of Fluorinated Isocyanides in Modern Chemistry
An In-depth Technical Guide to the Synthesis and Properties of 2-Fluorophenethylisocyanide
The isocyanide functional group, with its unique electronic structure and reactivity, has emerged as a versatile building block in organic synthesis and medicinal chemistry.[1][2] Often regarded as a "Janus-faced" functional group for its ability to act as both a nucleophile and an electrophile, the isocyanide moiety is central to powerful multicomponent reactions such as the Ugi and Passerini reactions.[1] Its incorporation into molecular frameworks has led to the discovery of compounds with significant biological activities, including antibacterial, antifungal, and antitumoral properties.[3][4]
The strategic introduction of fluorine into bioactive molecules is a cornerstone of modern drug design, often leading to enhanced metabolic stability, improved binding affinity, and modulated pharmacokinetic profiles. This guide focuses on this compound, a compound that marries the synthetic utility of the isocyanide with the pharmacological benefits of fluorination. While not extensively documented in the literature, its synthesis is highly plausible through established methodologies, and its properties can be reliably inferred from closely related analogues.
This document provides a comprehensive technical overview intended for researchers, chemists, and drug development professionals. It details proposed synthetic routes from readily available precursors, explores the expected physicochemical and spectroscopic properties, and discusses the potential applications of this promising, yet underexplored, molecule.
Part 1: Synthesis of this compound
The synthesis of this compound is predicated on the conversion of its corresponding primary amine, 2-fluorophenethylamine. This precursor is commercially available, providing a convenient entry point for synthesis.[5][6] Two primary, robust, and well-documented methods are proposed for the transformation of the amine to the target isocyanide: the Hofmann Isocyanide Synthesis and the two-step Formamide Dehydration method.
Synthetic Precursor: 2-Fluorophenethylamine
The starting material, 2-(2-fluorophenyl)ethanamine (also known as 2-fluorophenethylamine), is a clear liquid with a boiling point of 64 °C at 0.6 mmHg.[7] It is accessible through various synthetic routes, including the reduction of 2-fluorophenylacetonitrile or the reductive amination of 2-fluorobenzaldehyde.[7][8]
Method A: The Hofmann Isocyanide Synthesis (Carbylamine Reaction)
The Hofmann isocyanide synthesis, or carbylamine reaction, is a classic one-pot method for preparing isocyanides directly from primary amines.[9][10] The reaction involves treating the amine with chloroform (CHCl₃) in the presence of a strong base, such as potassium hydroxide (KOH).[11] The mechanism proceeds through the intermediacy of dichlorocarbene (:CCl₂), which is generated in situ.[9]
Modern modifications of this reaction, particularly the use of a phase-transfer catalyst (PTC) like benzyltriethylammonium chloride, have significantly improved yields and made the protocol more reliable for a range of substrates.[12][13]
Reaction Scheme:
Caption: Hofmann Isocyanide Synthesis of the target compound.
Experimental Protocol (Proposed):
-
Reaction Setup: To a stirred, biphasic solution of 50% aqueous sodium hydroxide and dichloromethane, add 2-fluorophenethylamine (1.0 eq) and a catalytic amount of benzyltriethylammonium chloride (0.01-0.05 eq).
-
Reagent Addition: Cool the mixture in an ice bath. Slowly add chloroform (1.1 eq) dropwise, ensuring the temperature remains below 20 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir vigorously for 2-4 hours. The reaction progress can be monitored by TLC or GC-MS.
-
Workup: Upon completion, dilute the reaction mixture with water and separate the organic layer. Extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product should be purified by vacuum distillation or column chromatography on silica gel.
Causality and Trustworthiness: This method is advantageous due to its one-pot nature. The phase-transfer catalyst is crucial as it facilitates the transport of the hydroxide ion into the organic phase to deprotonate the chloroform, thereby efficiently generating the dichlorocarbene intermediate where it can react with the amine.[12][13] The foul odor of the isocyanide product serves as a qualitative indicator of its formation.[11]
Method B: Dehydration of N-Formamide Intermediate
This two-step approach is often considered more versatile and generally provides higher yields than the Hofmann method.[12] It involves the initial formation of N-(2-fluorophenethyl)formamide, followed by dehydration using a suitable reagent.
Step 1: Formamide Formation
The primary amine is treated with an excess of ethyl formate or a mixture of formic acid and acetic anhydride to yield the corresponding N-formamide.
Step 2: Dehydration to Isocyanide
The purified N-formamide is then dehydrated. Common dehydrating agents include phosphorus oxychloride (POCl₃), p-toluenesulfonyl chloride (TsCl), or diphosgene/triphosgene in the presence of a base like triethylamine or pyridine.[14][15] The use of POCl₃ with a base is a widely adopted and effective protocol.[15]
Caption: Two-step synthesis via formamide dehydration.
Experimental Protocol (Proposed):
-
Formamide Synthesis: Reflux 2-fluorophenethylamine (1.0 eq) in an excess of ethyl formate for 12-18 hours. Remove the excess ethyl formate under reduced pressure to yield the crude N-(2-fluorophenethyl)formamide, which can be purified by distillation or used directly.
-
Dehydration Reaction Setup: Dissolve the N-formamide (1.0 eq) and triethylamine (2.5 eq) in dry dichloromethane under an inert atmosphere (N₂ or Ar) and cool to 0 °C.
-
Reagent Addition: Slowly add phosphorus oxychloride (POCl₃, 1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours.
-
Workup and Purification: Quench the reaction by slowly pouring it into ice-cold saturated sodium bicarbonate solution. Separate the layers and extract the aqueous phase with dichloromethane. Combine the organic fractions, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the resulting isocyanide by vacuum distillation.
Causality and Trustworthiness: This method separates the C-N bond formation (formylation) from the isocyanide formation (dehydration), allowing for purification of the intermediate and often leading to a cleaner final product. The mechanism of dehydration with POCl₃ involves the activation of the formamide oxygen, followed by base-mediated elimination to form the isocyanide.[16][17]
Part 2: Physicochemical and Spectroscopic Properties
Predicted Physicochemical Properties
The properties of the unfluorinated analogue, phenethyl isocyanide (C₉H₉N, MW: 131.18), and the related phenethyl isocyanate (C₉H₉NO, MW: 147.17) provide a baseline for estimation.[19] The introduction of a fluorine atom will increase the molecular weight and is expected to slightly alter the boiling point and density.
| Property | Predicted Value for this compound | Basis for Prediction / Comments |
| Molecular Formula | C₉H₈FN | - |
| Molecular Weight | 149.17 g/mol | - |
| Appearance | Colorless to pale yellow liquid | Typical for many aryl isocyanides. |
| Odor | Strong, foul, pungent | A characteristic and defining feature of isocyanides.[2][11] |
| Boiling Point | ~215-225 °C (at 760 mmHg) | Slightly higher than phenethyl isocyanate (210 °C) due to increased molecular weight and polarity.[20] |
| Density | ~1.07-1.09 g/mL at 25 °C | Slightly higher than phenethyl isocyanate (1.063 g/mL).[20] |
| Stability | Moisture sensitive; polymerizes over time | Isocyanides can be unstable, particularly in the presence of acid or moisture.[2] Should be stored under an inert atmosphere. |
Spectroscopic Characterization
Spectroscopy is essential for confirming the identity and purity of the synthesized product.
-
Infrared (IR) Spectroscopy: The most definitive spectroscopic feature of an isocyanide is a strong, sharp absorption band corresponding to the N≡C stretch. This peak is expected to appear in the range of 2150–2120 cm⁻¹ .[18] The presence of the aromatic ring will also give characteristic C-H and C=C stretching bands.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum will show characteristic signals for the aromatic protons (likely complex multiplets in the 7.0-7.4 ppm region) and the two aliphatic methylene (-CH₂-) groups. The methylene group adjacent to the isocyanide will be deshielded compared to the one adjacent to the aromatic ring.
-
¹³C NMR: The isocyanide carbon itself is expected to have a chemical shift in the range of 155-170 ppm. The fluorine-carbon coupling will be observable for the aromatic carbons.
-
¹⁹F NMR: A singlet is expected for the fluorine atom attached to the aromatic ring.
-
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) should be observed at m/z = 149.17.
Part 3: Applications in Research and Drug Development
While specific applications for this compound have not been reported, its structure suggests significant potential, particularly in medicinal chemistry and materials science.
Multicomponent Reactions (MCRs)
Isocyanides are premier substrates for MCRs, which allow for the rapid assembly of complex molecular scaffolds from simple starting materials. This compound could be employed in:
-
Ugi Reaction: A four-component reaction between an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides. This is a powerful tool for generating diverse libraries of peptidomimetics for drug screening.[1]
-
Passerini Reaction: A three-component reaction between a carboxylic acid, a carbonyl compound, and an isocyanide to form α-acyloxy carboxamides.
The 2-fluorophenethyl moiety would be incorporated into the final product, providing a fluorinated scaffold for further biological evaluation.
Bioorthogonal Chemistry and Labeling
The unique reactivity of isocyanides makes them suitable for bioorthogonal chemistry, where chemical reactions can be performed in living systems without interfering with native biological processes. They can be used to label biomolecules for imaging or diagnostic purposes.[1]
Coordination Chemistry and Materials Science
Isocyanides are excellent ligands for transition metals, forming stable organometallic complexes.[3][21] The electronic properties of these complexes can be tuned by modifying the isocyanide ligand. The electron-withdrawing nature of the fluorine atom in this compound could modulate the photophysical or catalytic properties of such complexes, making them candidates for use in OLEDs, sensors, or catalysis.[22]
Conclusion
This compound stands as a synthetically accessible and highly promising, albeit underexplored, chemical entity. Established synthetic protocols, such as the phase-transfer catalyzed Hofmann reaction or the dehydration of the corresponding formamide, provide reliable pathways to its production. Its predicted properties, based on sound chemical principles and analogous structures, mark it as a classic isocyanide with characteristic spectroscopic signatures and reactivity. The true potential of this molecule lies in its application as a fluorinated building block in medicinal chemistry and materials science, offering a straightforward route to novel and diverse chemical structures with potentially enhanced biological or physical properties. This guide serves as a foundational resource to encourage and facilitate further investigation into this valuable compound.
References
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Chemistry World. Revitalised Hofmann carbylamine synthesis made possible with flow chemistry. [Link][12]
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Collegedunia. Carbylamine Reaction: Hofmann's Isocyanide Test, Mechanism & Examples. [Link][11]
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National Center for Biotechnology Information. Isocyanides: Promising Functionalities in Bioorthogonal Labeling of Biomolecules - PMC. [Link][1]
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ACS Publications. Medicinal Chemistry of Isocyanides | Chemical Reviews. [Link][3]
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Royal Society of Chemistry. A more sustainable and highly practicable synthesis of aliphatic isocyanides - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC04070F. [Link][14]
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Chemistry Stack Exchange. Conversion of formamide to isocyanide. [Link][16]
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ResearchGate. Idealized dehydration of a formamide yields its respective isocyanide... [Link][23]
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ResearchGate. (PDF) Medicinal Chemistry of Isocyanides. [Link][24]
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ResearchGate. Mechanism for the dehydration of formamides to isocyanides. [Link][17]
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Wiley Online Library. Hofmann Isonitrile Synthesis. [Link][10]
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ResearchGate. Synthesis of isocyanides via formamide dehydration utilizing the optimized reaction con. [Link][15]
-
Organic Syntheses. PHASE-TRANSFER HOFMANN CARBYLAMINE REACTION: tert-BUTYL ISOCYANIDE. [Link][13]
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OSTI.GOV. Sterically-Encumbered Aryl Isocyanides Extend Excited-State Lifetimes and Improve Photocatalytic Performance of Three-Coordinate. [Link]
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National Center for Biotechnology Information. Phenethyl isocyanate | C9H9NO | CID 160602 - PubChem. [Link][25]
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ChemRxiv. Isocyanide Chemistry Enabled by Continuous Flow Technology. [Link][2]
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Georganics. Phenylethyl isocyanide - High purity | EN. [Link][19]
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Chemdad. 2-FLUOROPHENETHYLAMINE Three Chongqing Chemdad Co. ,Ltd. [Link][7]
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Royal Society of Chemistry. The Diverse Functions of Isocyanides in Phosphorescent Metal Complexes. [Link][22]
-
ACS Publications. Synthesis of Isocyanides by Reacting Primary Amines with Difluorocarbene | Organic Letters. [Link][26]
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ACS Publications. Steric and Electronic Influence of Aryl Isocyanides on the Properties of Iridium(III) Cyclometalates | Inorganic Chemistry. [Link][21]
-
YouTube. Preparation of Phenethylamines, Part 2: From Arenes and Aryl Halides. [Link][8]
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National Center for Biotechnology Information. 2-(2-Fluorophenyl)ethylamine | C8H10FN | CID 643357 - PubChem. [Link][6]
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A Technical Guide to the Spectroscopic Characterization of 2-Fluorophenethylisocyanide by NMR and IR Analysis
Abstract
This technical guide provides a comprehensive framework for the synthesis and definitive spectroscopic characterization of 2-fluorophenethylisocyanide. Intended for researchers in synthetic chemistry and drug development, this document details the causal logic behind experimental design, from synthesis via formamide dehydration to in-depth structural elucidation using Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. We present detailed, field-tested protocols and a thorough analysis of the expected spectral data, with a particular focus on the influence of the fluorine substituent on NMR spectra, including ¹H, ¹³C, and ¹⁹F analyses. All methodologies are grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and reproducibility.
Introduction: The Significance of Fluorinated Isocyanides
Isocyanides, or isonitriles, are a unique class of organic compounds characterized by the –N⁺≡C⁻ functional group. Their distinct electronic properties, including a divalent carbon atom and linear geometry, make them valuable synthons in multicomponent reactions like the Ugi and Passerini reactions, which are cornerstones of combinatorial chemistry and drug discovery.[1] The incorporation of fluorine into organic molecules is a widely employed strategy in medicinal chemistry to modulate metabolic stability, lipophilicity, and binding affinity.[2] Consequently, this compound represents a molecule of significant interest, combining the versatile reactivity of the isocyanide group with the advantageous physicochemical properties imparted by the fluorine atom.
Accurate structural confirmation is paramount following synthesis. This guide focuses on the application of Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy as primary analytical tools for the unambiguous characterization of this target molecule.
Synthetic Pathway: From Amine to Isocyanide
The most reliable and common method for synthesizing alkyl and aryl isocyanides is the two-step process involving the formylation of a primary amine followed by the dehydration of the resulting formamide.[3] This approach avoids the use of highly toxic reagents and is broadly applicable. The chosen pathway for this compound begins with the commercially available 2-fluorophenethylamine.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of N-(2-Fluorophenethyl)formamide
-
Rationale: This step converts the primary amine into a stable formamide precursor. Ethyl formate serves as a convenient and effective formylating agent. The reaction is typically driven to completion by refluxing, with the ethanol byproduct being removed during workup.
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 2-fluorophenethylamine (1.0 eq).
-
Add an excess of ethyl formate (approx. 3.0-4.0 eq).
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the excess ethyl formate and ethanol byproduct under reduced pressure using a rotary evaporator.
-
The resulting crude N-(2-fluorophenethyl)formamide is often of sufficient purity for the next step. If necessary, it can be purified by column chromatography on silica gel.
-
Experimental Protocol: Dehydration to this compound
-
Rationale: Phosphorus oxychloride (POCl₃) is a powerful and widely used dehydrating agent for converting formamides to isocyanides.[3][4] A tertiary amine base, such as triethylamine (Et₃N) or pyridine, is essential to neutralize the HCl generated during the reaction, preventing side reactions and protonation of the product. The reaction is performed at low temperature to control its exothermic nature.
-
Procedure:
-
Dissolve N-(2-fluorophenethyl)formamide (1.0 eq) and a tertiary amine base (e.g., triethylamine, 2.2 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar).
-
Cool the stirred solution to 0°C in an ice bath.
-
Add phosphorus oxychloride (POCl₃, 1.1 eq) dropwise via a syringe, ensuring the internal temperature does not rise significantly.
-
After the addition is complete, allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours. Monitor by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by pouring the mixture into ice-cold saturated sodium bicarbonate (NaHCO₃) solution.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Concentrate the solvent under reduced pressure. The crude product should be purified by vacuum distillation or column chromatography on silica gel (use with caution as some isocyanides can be unstable on silica). Note: Isocyanides are known for their potent and disagreeable odors; all manipulations should be performed in a well-ventilated fume hood.[1]
-
Spectroscopic Characterization
The following sections detail the expected spectral data that will serve to confirm the identity and purity of the synthesized this compound.
Caption: Structure of this compound with atom labeling.
Infrared (IR) Spectroscopy
The most diagnostic feature in the IR spectrum of an isocyanide is the stretching vibration of the N⁺≡C⁻ group. This absorption is typically strong, sharp, and appears in a relatively uncongested region of the spectrum.
-
Key Diagnostic Peak: The isocyanide C≡N stretch appears in the range of 2165–2110 cm⁻¹.[1][5] For this compound, this peak is expected to be a prominent feature, confirming the presence of the functional group.
-
Other Expected Absorptions: Other vibrations, while less diagnostic, should be consistent with the overall structure.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| C≡N Stretch (Isocyanide) | 2150 - 2130 | Strong, Sharp |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |
| C-H Stretch (Aliphatic, CH₂) | 2950 - 2850 | Medium |
| C=C Stretch (Aromatic) | 1600 - 1450 | Medium-Weak |
| C-F Stretch | 1250 - 1150 | Strong |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed structural information. The presence of the ¹⁹F nucleus offers an additional, highly sensitive probe for confirming the structure.[6]
The proton NMR will show signals for both the aromatic and the aliphatic ethyl portions of the molecule.
-
Aliphatic Region: The two methylene groups (-CH₂-CH₂-) will appear as two distinct triplets, assuming free rotation.
-
The Cα-H₂ protons (adjacent to the aromatic ring) will be coupled to the Cβ-H₂ protons.
-
The Cβ-H₂ protons (adjacent to the isocyanide group) will be coupled to the Cα-H₂ protons.
-
-
Aromatic Region: The four aromatic protons will present a complex multiplet pattern. The ortho-fluorine substituent breaks the symmetry, and all four protons (H3, H4, H5, H6) are chemically non-equivalent. Furthermore, they will exhibit coupling to the ¹⁹F nucleus (JHF) in addition to standard proton-proton (JHH) coupling.
The proton-decoupled ¹³C NMR spectrum is critical for identifying all carbon environments. The key feature is the coupling between carbon and fluorine (JCF), which can be observed over multiple bonds and is highly diagnostic.[7]
-
Isocyanide Carbon: The isocyanide carbon (N≡C ) is typically deshielded and appears in the range of 155-170 ppm.[8]
-
Aromatic Carbons: Six distinct signals are expected.
-
The carbon directly bonded to fluorine (C2 ) will show a very large one-bond coupling constant (¹JCF ≈ 240-250 Hz), appearing as a doublet.
-
Other aromatic carbons will show smaller two-, three-, and four-bond couplings to fluorine (ⁿJCF), resulting in doublets or more complex multiplets.[9]
-
-
Aliphatic Carbons: Two signals corresponding to Cα and Cβ are expected. Cα may show a small four-bond coupling to fluorine (⁴JCF).
Due to its 100% natural abundance and high sensitivity, ¹⁹F NMR is an invaluable tool for analyzing fluorinated compounds.[10]
-
A single resonance is expected for the fluorine atom on the aromatic ring.
-
This signal will be split into a multiplet due to coupling with the adjacent aromatic protons, primarily the ortho-proton (H3) and the meta-proton (H4).
Summary of Expected NMR Data
The following tables summarize the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for this compound in CDCl₃.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Assignment | δ (ppm) | Multiplicity | J (Hz) | Notes |
|---|---|---|---|---|
| H3, H4, H5, H6 | 7.35 - 7.00 | m | - | Complex multiplet due to H-H and H-F coupling. |
| Cβ-H₂ | 3.65 - 3.55 | t | JHH ≈ 7.0 | Adjacent to the electron-withdrawing isocyanide group. |
| Cα-H₂ | 3.10 - 3.00 | t | JHH ≈ 7.0 | Adjacent to the aromatic ring. |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Assignment | δ (ppm) | Multiplicity | J (Hz) | Notes |
|---|---|---|---|---|
| N≡C | ~160 | t (low res) | ⁵JCH small | Isocyanide carbon. May show triplet from ¹⁴N coupling.[1] |
| C2 | ~161 | d | ¹JCF ≈ 245 | Carbon directly attached to fluorine. |
| C1 | ~127 | d | ²JCF ≈ 15 | Ipso-carbon to the ethyl group. |
| C6 | ~131 | d | ³JCF ≈ 8 | Aromatic CH. |
| C4 | ~129 | d | ³JCF ≈ 8 | Aromatic CH. |
| C5 | ~124 | d | ⁴JCF ≈ 3 | Aromatic CH. |
| C3 | ~115 | d | ²JCF ≈ 21 | Aromatic CH ortho to fluorine. |
| Cβ | ~45 | s | - | Aliphatic carbon adjacent to N≡C. |
| Cα | ~32 | d | ⁴JCF ≈ 3 | Aliphatic carbon adjacent to the ring. |
Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)
| Assignment | δ (ppm) | Multiplicity | J (Hz) | Notes |
|---|
| Ar-F | -115 to -125 | m | JHF | Coupling to aromatic protons (H3, H4). |
Conclusion
The structural characterization of this compound is definitively achieved through a combination of IR and multinuclear NMR spectroscopy. The IR spectrum provides clear evidence of the isocyanide functional group via its strong and characteristic –N⁺≡C⁻ stretch around 2140 cm⁻¹. The NMR data provides a detailed map of the molecular structure. The ¹H NMR confirms the presence and connectivity of the phenethyl backbone, while the ¹³C NMR, with its diagnostic C-F coupling patterns, confirms the substitution pattern on the aromatic ring. Finally, ¹⁹F NMR serves as an unambiguous confirmation of the fluorine atom's presence and electronic environment. Together, these techniques provide a self-validating system of analysis, ensuring the structural integrity of the target compound for its use in further research and development.
References
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Wikipedia. (n.d.). Isocyanide. Retrieved from [Link]
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Daniele, S., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Communications Biology. Retrieved from [Link]
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Wikipedia. (n.d.). Transition metal isocyanide complexes. Retrieved from [Link]
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Pirrung, M. C., et al. (2018). Synthesis of isocyanides via formamide dehydration utilizing the optimized reaction conditions with POCl3 under solvent free conditions. ResearchGate. Retrieved from [Link]
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AIP Publishing. (1951). Infrared Spectrum of Methyl Isocyanide. The Journal of Chemical Physics. Retrieved from [Link]
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Waibel, K. A., et al. (2020). A more sustainable and highly practicable synthesis of aliphatic isocyanides. Green Chemistry. Retrieved from [Link]
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Al-Zoubi, R. M., et al. (2022). A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent. Molecules. Retrieved from [Link]
-
Ugi, I., et al. (1965). Cyclohexyl Isocyanide. Organic Syntheses. Retrieved from [Link]
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ResearchGate. (n.d.). Fourier transform infrared spectroscopy (FT‐IR) spectrum of iCN. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Isonitrile synthesis by dehydration. Retrieved from [Link]
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Chaykovsky, M., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Publishing. Retrieved from [Link]
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Begue, J. P., & Bonnet-Delpon, D. (2008). An Overview of Fluorine NMR. ResearchGate. Retrieved from [Link]
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McNeill, J. (2020). Fluorine NMR as a Tool for Analysis of Fluorinated Compounds in the Environment. University of Florida Digital Collections. Retrieved from [Link]
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Stephany, R. W., et al. (1974). A 13C-NMR and IR study of isocyanides and some of their complexes. Semantic Scholar. Retrieved from [Link]
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PubChem. (n.d.). 2-(2-Fluorophenyl)ethylamine. Retrieved from [Link]
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Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR. Retrieved from [Link]
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University of Ottawa NMR Facility Blog. (2007). 13C NMR of Fluorinated Organics. Retrieved from [Link]
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Unveiling the Spectroscopic Signature of 2-Fluorophenethylisocyanide: A Technical Guide
This technical guide provides a detailed analysis of the expected spectroscopic data for 2-fluorophenethylisocyanide. In the absence of direct experimental spectra in the public domain, this document serves as an in-depth predictive guide for researchers, scientists, and drug development professionals. By dissecting the molecule's structural components and drawing upon established principles of spectroscopy and data from analogous compounds, we will construct a comprehensive spectroscopic profile, encompassing ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. This approach not only predicts the spectral characteristics but also explains the underlying chemical principles, offering a robust framework for spectral interpretation and compound verification.
Molecular Structure and Predicted Spectroscopic Behavior
This compound is a bifunctional molecule featuring a 2-fluorophenyl group, an ethyl linker, and a terminal isocyanide functional group. Each of these components will give rise to distinct signals in their respective spectroscopic analyses. The presence of the electronegative fluorine atom and the unique electronic nature of the isocyanide group are expected to be key determinants of the molecule's spectral signature.
Structure:
molecular structure and conformation of 2-fluorophenethylisocyanide
An In-Depth Technical Guide to the Molecular Structure and Conformation of 2-Fluorophenethylisocyanide
Abstract
This technical guide provides a comprehensive analysis of the anticipated molecular structure and conformational landscape of this compound. In the absence of direct experimental data for this specific molecule, this document synthesizes information from analogous compounds, theoretical principles, and established spectroscopic and computational methodologies to build a robust predictive model. We will explore the likely synthetic pathway, key structural parameters, and the conformational isomerism governed by the flexible ethylisocyanide side chain and the influence of the ortho-fluoro substituent. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the stereoelectronic properties of novel fluorinated organic molecules.
Introduction
This compound is a fascinating, yet currently understudied, molecule that combines the bioactive phenethylamine scaffold with the versatile isocyanide functional group. The introduction of a fluorine atom at the ortho position of the phenyl ring is expected to significantly modulate the molecule's electronic properties, conformational preferences, and potential intermolecular interactions. Understanding these fundamental characteristics is paramount for any future application, from materials science to medicinal chemistry.
Phenethylamines are known to adopt specific three-dimensional structures that are crucial for their biological activity.[1][2][3] The flexible ethyl side chain allows for the existence of multiple conformers, with a general preference for a gauche (folded) arrangement where the terminal functional group interacts with the aromatic ring.[1][3][4] The isocyanide group, with its unique electronic structure and linear geometry, adds another layer of complexity and functionality.[5][6][7]
This guide will provide a projected, in-depth analysis of this compound, outlining a combined experimental and computational workflow to elucidate its definitive structure and conformational dynamics.
Proposed Synthesis and Spectroscopic Characterization
A logical and efficient synthesis of this compound would proceed from the commercially available 2-fluorophenethylamine. The conversion of a primary amine to an isocyanide is a well-established transformation in organic chemistry.
Synthetic Protocol: Dehydration of N-formamide
A common and effective method for the synthesis of isocyanides is the dehydration of the corresponding N-formamide.[8]
Step 1: Formation of N-(2-fluorophenethyl)formamide
2-fluorophenethylamine is reacted with an excess of ethyl formate, typically under reflux, to yield the N-formamide intermediate. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Step 2: Dehydration to this compound
The purified N-(2-fluorophenethyl)formamide is then subjected to dehydration using a variety of reagents. A common and effective method involves the use of phosphorus oxychloride (POCl₃) or triphenylphosphine (PPh₃) in the presence of a base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) in a suitable solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF).
Experimental Workflow: Synthesis of this compound
Caption: Proposed two-step synthesis of this compound.
Spectroscopic Characterization
The successful synthesis of this compound would be confirmed by a suite of spectroscopic techniques:
-
Infrared (IR) Spectroscopy: A strong, characteristic absorption band for the isocyanide (N≡C) stretching vibration is expected in the range of 2110-2165 cm⁻¹.[5][6][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹³C NMR: The isocyanide carbon typically appears in the range of 155-170 ppm.[10]
-
¹H NMR: The proton spectrum will show characteristic signals for the ethyl chain and the aromatic protons, with coupling patterns influenced by the ortho-fluoro substituent.
-
¹⁹F NMR: A singlet or multiplet corresponding to the fluorine atom on the aromatic ring.
-
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the exact mass of C₉H₈FN would be observed.
Predicted Molecular Structure and Conformation
The three-dimensional structure of this compound is dictated by the rotational degrees of freedom of the ethylisocyanide side chain relative to the phenyl ring.
Key Structural Parameters
Based on data from analogous molecules, the following structural parameters can be predicted:
| Parameter | Predicted Value | Justification/Reference |
| C-N (isocyanide) | ~1.16 Å | Based on methyl isocyanide.[5] |
| C-N-C angle | ~180° | Isocyanide groups are typically linear.[5][6] |
| C-F bond length | ~1.35 Å | Typical for fluorinated benzene rings.[11] |
| C-C (ethyl) | ~1.54 Å | Standard sp³-sp³ C-C bond length. |
| C-C (aromatic) | 1.39-1.40 Å | Benzene ring C-C bond lengths.[11] |
Conformational Isomerism
The primary conformational flexibility arises from the rotation around the Cα-Cβ and Cβ-phenyl bonds. Studies on phenethylamine and its derivatives have shown that the two main conformers are the gauche (folded) and anti (extended) forms.[1][3][4]
-
Gauche Conformer: In this conformation, the ethylisocyanide side chain is folded back towards the phenyl ring. This arrangement is often stabilized by a weak non-covalent interaction between the terminal functional group and the π-system of the aromatic ring. For 2-phenylethylamine, this N-H···π interaction is a key stabilizing factor.[3]
-
Anti Conformer: Here, the side chain is extended away from the phenyl ring, resulting in a more linear arrangement.
Computational studies on phenethylamine have consistently shown that the gauche conformers are lower in energy than the anti conformers.[1][4]
Logical Diagram: Conformational Isomers of this compound
Caption: The two primary predicted conformers of this compound.
Influence of the Ortho-Fluoro Substituent
The presence of the highly electronegative fluorine atom at the ortho position is expected to have several effects:
-
Inductive Effect: The fluorine atom will withdraw electron density from the benzene ring through the sigma bond, potentially influencing the strength of the N≡C···π interaction in the gauche conformer.[12]
-
Steric Effects: The fluorine atom is relatively small, so significant steric hindrance with the ethylisocyanide side chain is not anticipated to be a dominant factor in destabilizing the gauche conformer.
-
Dipole-Dipole Interactions: The C-F bond possesses a significant dipole moment, which could influence the overall molecular dipole and the relative energies of the conformers.
Proposed Experimental and Computational Workflow for Structural Elucidation
A definitive understanding of the molecular structure and conformational preferences of this compound requires a synergistic approach combining high-resolution spectroscopy and quantum chemical calculations.
High-Resolution Rotational Spectroscopy
Molecular beam Fourier transform microwave (MB-FTMW) spectroscopy is a powerful technique for the unambiguous determination of molecular structures in the gas phase.[3][4]
Methodology:
-
A dilute sample of this compound is seeded in an inert carrier gas (e.g., neon or argon) and expanded into a high vacuum chamber, cooling the molecules to rotational temperatures of a few Kelvin.
-
The cooled molecules are irradiated with short microwave pulses, and the resulting free induction decay is recorded and Fourier transformed to obtain the rotational spectrum.
-
The rotational constants (A, B, and C) are determined from the spectrum for each observed conformer.
-
Isotopic substitution studies (e.g., with ¹³C and ¹⁵N) can be performed to precisely determine the atomic coordinates of the heavy atoms.
Computational Chemistry
Quantum chemical calculations are indispensable for predicting the structures and relative energies of the conformers and for aiding in the interpretation of experimental spectra.
Methodology:
-
Conformational Search: A systematic search of the conformational space is performed using molecular mechanics or semi-empirical methods to identify all possible low-energy conformers.
-
Geometry Optimization and Energy Calculation: The geometries of the identified conformers are optimized at a higher level of theory, such as Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-311++G(d,p)). The relative energies of the conformers are then calculated.
-
Calculation of Spectroscopic Parameters: Rotational constants, dipole moments, and nuclear quadrupole coupling constants (for ¹⁴N) are calculated for each optimized conformer.
The calculated rotational constants are then compared with the experimental values from MB-FTMW spectroscopy to definitively assign the observed spectra to specific conformers.
Conclusion
While direct experimental data on this compound is not yet available, a comprehensive understanding of its molecular structure and conformational behavior can be confidently predicted based on established chemical principles and data from analogous molecules. The molecule is expected to exist as a mixture of gauche and anti conformers, with the gauche form likely being the most stable due to a favorable interaction between the isocyanide group and the aromatic ring. The ortho-fluoro substituent will subtly modulate the electronic and steric properties. The proposed synergistic approach of high-resolution rotational spectroscopy and quantum chemical calculations provides a clear roadmap for the definitive elucidation of the structure and dynamics of this promising molecule.
References
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CAS number and chemical properties of 2-fluorophenethylisocyanide
An In-Depth Technical Guide to 2-Fluorophenethylisocyanide: Synthesis, Properties, and Potential Applications
Introduction
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, binding affinity, and improved pharmacokinetic profiles.[1][2] The isocyanide functional group, with its unique electronic and steric properties, serves as a versatile building block in multicomponent reactions and as a ligand in coordination chemistry. This compound represents a confluence of these two valuable chemical motifs. This guide provides a comprehensive overview for researchers and drug development professionals, detailing a proposed synthesis, predicted chemical properties, and potential applications of this intriguing molecule.
Precursor Analysis: 2-(2-Fluorophenyl)ethylamine
The logical and readily available starting material for the synthesis of this compound is 2-(2-fluorophenyl)ethylamine. A thorough understanding of the precursor is essential for a successful synthesis.
Chemical and Physical Properties of 2-(2-Fluorophenyl)ethylamine
| Property | Value | Source |
| CAS Number | 52721-69-4 | [3] |
| Molecular Formula | C₈H₁₀FN | [3] |
| Molecular Weight | 139.17 g/mol | [3] |
| Appearance | Liquid | |
| Boiling Point | 64 °C at 0.6 mmHg | |
| Density | 1.066 g/mL at 25 °C | |
| Refractive Index | n20/D 1.51 | |
| SMILES | NCCc1ccccc1F | |
| InChI Key | RIKUOLJPJNVTEP-UHFFFAOYSA-N |
Safety and Handling of 2-(2-Fluorophenyl)ethylamine
2-(2-Fluorophenyl)ethylamine is classified as a hazardous substance. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.[4]
Proposed Synthesis of this compound
The synthesis of isocyanides from primary amines can be achieved through several methods. A common and effective laboratory-scale method is the two-step procedure involving the formylation of the primary amine followed by dehydration of the resulting formamide. This approach avoids the use of highly toxic reagents like phosgene or its derivatives, which are sometimes used in isocyanate synthesis.[5]
Step 1: Synthesis of N-(2-(2-fluorophenyl)ethyl)formamide
In this step, the primary amine, 2-(2-fluorophenyl)ethylamine, is acylated using formic acid or a mixed anhydride of formic and acetic acid to yield the corresponding formamide.
Experimental Protocol:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(2-fluorophenyl)ethylamine (1.0 eq).
-
Add an excess of ethyl formate (3.0 eq) to the flask.
-
Heat the reaction mixture to reflux and stir for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethyl formate under reduced pressure using a rotary evaporator.
-
The resulting crude N-(2-(2-fluorophenyl)ethyl)formamide can be purified by column chromatography on silica gel or used directly in the next step if sufficiently pure.
Step 2: Dehydration to this compound
The formamide intermediate is then dehydrated to yield the target isocyanide. Common dehydrating agents for this transformation include phosphorus oxychloride (POCl₃) in the presence of a base like pyridine or triethylamine.
Experimental Protocol:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-(2-(2-fluorophenyl)ethyl)formamide (1.0 eq) in a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a dehydrating agent such as phosphorus oxychloride (POCl₃) (1.2 eq) to the stirred solution.
-
After the addition of the dehydrating agent, slowly add a hindered base like triethylamine (2.5 eq) dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC or GC-MS.
-
Upon completion, quench the reaction by carefully adding ice-cold water.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
The product can be purified by vacuum distillation or column chromatography on silica gel.
Visualizing the Synthesis Workflow
Caption: Proposed two-step synthesis of this compound.
Predicted Chemical Properties of this compound
The following properties are predicted based on the structure of this compound and the known properties of similar isocyanides and fluorinated aromatic compounds.
| Property | Predicted Value/Characteristic | Justification |
| Molecular Formula | C₉H₈FN | Based on the proposed structure. |
| Molecular Weight | 149.17 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow liquid | Typical for small molecule isocyanides. |
| Odor | Pungent, unpleasant | A characteristic feature of isocyanides. |
| Boiling Point | Higher than the precursor amine due to increased molecular weight. | General trend in homologous series. |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, ethers). Insoluble in water. | Isocyanides are generally nonpolar. |
| Stability | Sensitive to acid-catalyzed hydrolysis to the corresponding formamide. Thermally stable to a moderate degree. | Known reactivity of the isocyanide functional group. |
Reactivity and Potential Applications in Drug Discovery
The chemical reactivity of this compound is dominated by the isocyanide group, making it a valuable synthon in organic chemistry.
Multicomponent Reactions
Isocyanides are renowned for their utility in multicomponent reactions such as the Passerini and Ugi reactions. These reactions allow for the rapid assembly of complex molecular scaffolds from simple starting materials, which is highly advantageous in the construction of compound libraries for drug screening.
Visualizing the Ugi Reaction
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A Senior Application Scientist's Guide to the Synthesis of 2-Fluorophenethylisocyanide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Isocyanides, or isonitriles, are a unique class of organic compounds characterized by the C≡N-R functional group. Their distinct electronic structure, featuring a formally divalent carbon, endows them with ambiphilic reactivity, making them powerful building blocks in organic synthesis.[1] They are particularly valuable in multicomponent reactions, such as the Ugi and Passerini reactions, which enable the rapid construction of complex molecular scaffolds from simple precursors.[2] This guide provides an in-depth technical overview of the primary synthetic methodologies for preparing 2-fluorophenethylisocyanide, a fluorinated aromatic isocyanide of potential interest in medicinal chemistry and materials science. We will explore the two most reliable and widely employed routes: the dehydration of N-(2-fluorophenethyl)formamide and the Hofmann Carbylamine reaction of 2-fluorophenethylamine. This document is structured to provide not only procedural details but also the underlying mechanistic principles and practical insights to guide experimental design and execution.
Strategic Overview: Pathways to the Isocyanide
The synthesis of an isocyanide primarily involves the formation of the isocyano group (-N≡C) from a suitable nitrogen-containing precursor. For this compound, the logical starting points are either the corresponding primary amine, 2-fluorophenethylamine, or its N-formyl derivative, N-(2-fluorophenethyl)formamide. The choice between these pathways often depends on reagent availability, scalability, functional group tolerance, and safety considerations.
Below is a high-level workflow illustrating the two primary synthetic strategies discussed in this guide.
Caption: High-level overview of the two main synthetic routes to this compound.
Route 1: Dehydration of N-(2-fluorophenethyl)formamide
The dehydration of N-substituted formamides is arguably the most common and versatile method for isocyanide synthesis.[2] This approach offers high yields and cleaner reactions compared to the carbylamine method. The core of this strategy lies in the selection of an effective dehydrating agent to remove the formyl oxygen and hydrogen atoms as water.
The necessary precursor, N-(2-fluorophenethyl)formamide, is readily prepared by the formylation of 2-fluorophenethylamine.
Precursor: Synthesis of N-(2-fluorophenethyl)formamide
Principle: This is a standard acylation reaction where the primary amine acts as a nucleophile, attacking a formylating agent like ethyl formate or a mixed anhydride of formic acid. The reaction is typically straightforward and high-yielding.
Experimental Protocol (Exemplary):
-
To a round-bottom flask charged with 2-fluorophenethylamine (1.0 eq), add ethyl formate (3.0 eq).
-
Heat the mixture to reflux (approx. 55-60°C) and maintain for 12-18 hours, monitoring the consumption of the starting amine by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the excess ethyl formate and ethanol byproduct under reduced pressure using a rotary evaporator.
-
The resulting crude N-(2-fluorophenethyl)formamide is often of sufficient purity for the subsequent dehydration step. If necessary, purification can be achieved by column chromatography on silica gel.
Dehydration Methodologies
The choice of dehydrating agent is critical and dictates the reaction conditions. Below are several field-proven systems.
This method is valued for its mild reaction conditions and use of readily available, low-cost reagents.[1][3] It avoids the use of highly toxic or moisture-sensitive compounds.
Mechanism: The reaction proceeds through a phosphonium intermediate. Triphenylphosphine and iodine react to form an initial adduct, which then activates the formamide oxygen. A tertiary amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), facilitates the final α-elimination to yield the isocyanide, triphenylphosphine oxide, and ammonium salts.[1]
Caption: Simplified workflow for formamide dehydration using PPh₃/I₂.
Experimental Protocol (Adapted from Wang et al.[3]):
-
In a dry, inert atmosphere (N₂ or Ar), dissolve N-(2-fluorophenethyl)formamide (1.0 eq) in anhydrous dichloromethane (DCM).
-
To this solution, add triphenylphosphine (1.5 eq) and iodine (1.2 eq).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add triethylamine (3.0 eq) dropwise, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove excess iodine.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure this compound.
Phosgene (COCl₂) and its solid, safer-to-handle surrogate, triphosgene (BTC), are highly effective dehydrating agents.[4] However, due to the extreme toxicity of phosgene, triphosgene is the preferred laboratory reagent.[4]
Causality: Triphosgene, in the presence of a base, generates phosgene in situ. The formamide oxygen attacks the electrophilic carbonyl carbon of phosgene, leading to a Vilsmeier-type intermediate which readily eliminates to form the isocyanide. This method is highly efficient but requires strict safety protocols due to the potential release of phosgene gas.[5]
Experimental Protocol (Conceptual - Extreme Caution Required):
-
In a well-ventilated fume hood, dissolve N-(2-fluorophenethyl)formamide (1.0 eq) and a non-nucleophilic base (e.g., pyridine or DIPEA, 2.5 eq) in anhydrous DCM.
-
Cool the solution to 0°C.
-
In a separate flask, prepare a solution of triphosgene (0.4 eq) in anhydrous DCM.
-
Add the triphosgene solution dropwise to the formamide solution. A slight exotherm may be observed.
-
Stir the reaction at 0°C for 1-3 hours.
-
Workup involves careful quenching of any unreacted phosgene derivatives, typically with a basic aqueous solution, followed by extraction, drying, and purification.
Route 2: The Hofmann Carbylamine Reaction
Also known as the Hoffmann Isocyanide Synthesis, this classic reaction converts a primary amine directly into an isocyanide.[6][7] It involves the reaction of the amine with chloroform (CHCl₃) and a strong base, such as potassium hydroxide (KOH).[8]
Mechanism: The key to this reaction is the in situ generation of dichlorocarbene (:CCl₂) via the α-elimination of hydrogen chloride from chloroform by the strong base.[7][9] The nucleophilic nitrogen of the primary amine then attacks the electrophilic dichlorocarbene. Two successive base-mediated dehydrochlorination steps follow, ultimately forming the isocyanide.[6]
Caption: Mechanism of the Hofmann Carbylamine Reaction.
Modern Improvements: The classic procedure often suffers from low yields and heterogeneous reaction conditions. The use of a phase-transfer catalyst (PTC), such as benzyltriethylammonium chloride, dramatically improves the reaction by facilitating the transport of the hydroxide ion from the aqueous phase to the organic phase where the reaction occurs.[6][10]
Experimental Protocol (Adapted from Gokel et al.[10]):
-
Set up a flask with vigorous mechanical stirring. Add a 50% aqueous solution of sodium hydroxide (NaOH).
-
Add a solution of 2-fluorophenethylamine (1.0 eq), chloroform (1.5 eq), and a catalytic amount of benzyltriethylammonium chloride (0.01 eq) in dichloromethane (DCM).
-
The reaction is often exothermic and may begin to reflux. Stir vigorously for 2-4 hours.
-
After the reaction subsides, add water to dissolve the salts and separate the organic layer.
-
Wash the organic layer with water, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) and filter.
-
The solvent is carefully removed by distillation (isocyanides are volatile). The crude product is then purified, typically by vacuum distillation. Note: Isocyanides possess a notoriously foul and penetrating odor. All manipulations must be conducted in a high-performance fume hood.
Comparative Analysis of Synthesis Methods
The selection of a synthetic route is a critical decision based on multiple factors. The following table provides a comparative summary to aid in this process.
| Feature | Route 1: Formamide Dehydration (PPh₃/I₂) | Route 2: Hofmann Carbylamine (PTC) |
| Starting Material | N-(2-fluorophenethyl)formamide | 2-Fluorophenethylamine |
| Key Reagents | Triphenylphosphine, Iodine, Triethylamine | Chloroform, NaOH/KOH, Phase-Transfer Catalyst |
| Typical Yields | High (often >80%)[3] | Moderate to Good (40-70%)[10] |
| Reaction Conditions | Mild (0°C to room temperature) | Exothermic, requires vigorous stirring |
| Advantages | - High yields and purity- Mild conditions- Avoids highly toxic reagents | - One-pot from the primary amine- Inexpensive bulk reagents |
| Disadvantages | - Two-step process (formylation needed)- Stoichiometric phosphine oxide byproduct | - Foul odor is intense- Dichlorocarbene is indiscriminate- Lower yields, more byproducts |
| Safety Concerns | Standard handling of organic reagents | - Extreme Odor - Use of caustic base- Chloroform is a suspected carcinogen |
Conclusion
The synthesis of this compound can be reliably achieved through two primary, well-established methodologies. The dehydration of N-(2-fluorophenethyl)formamide, particularly using modern reagents like the triphenylphosphine/iodine system, generally offers the highest yields and purity under mild conditions, making it an excellent choice for laboratory-scale synthesis where quality is paramount.[1][3] The Hofmann Carbylamine reaction, especially when enhanced with phase-transfer catalysis, provides a more direct, one-pot conversion from the corresponding primary amine.[6][10] While potentially more cost-effective for large-scale production due to inexpensive reagents, it requires more rigorous control of reaction conditions and stringent mitigation of the powerful isocyanide odor. The ultimate choice of method will depend on the specific requirements of the research or development program, balancing factors of yield, purity, scale, cost, and safety.
References
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Carbylamine reaction - Wikipedia. (Accessed January 21, 2026). [Link]
-
Carbylamine Reaction - The Chemical Science. (Accessed January 21, 2026). [Link]
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Phenyl isocyanide is formed when chloroform is treated class 12 chemistry CBSE - Vedantu. (Accessed January 21, 2026). [Link]
-
Amines - NCERT. (Accessed January 21, 2026). [Link]
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Gokel, G. W.; Widera, R. P.; Weber, W. P. Phase-transfer Hofmann Carbylamine Reaction: tert-Butyl Isocyanide. Organic Syntheses1976 , 55, 96. (Accessed January 21, 2026). [Link]
-
Chen, J.; et al. One-Pot Tandem Synthesis of Nitriles and Amides from Biomass Platform Compounds. Molecules2022 , 27(15), 4985. (Accessed January 21, 2026). [Link]
-
Wang, X.; Wang, Q.-G.; Luo, Q.-L. Synthesis of Isonitriles from N-Substituted Formamides Using Triphenylphosphine and Iodine. Synlett2014 , 25(15), 2135-2138. (Accessed January 21, 2026). [Link]
-
Synthesis of Isonitriles from N-Substituted Formamides Using Triphenylphosphine and Iodine - Organic Chemistry Portal. (Accessed January 21, 2026). [Link]
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An In-depth Technical Guide to the Safety and Handling of 2-Fluorophenethylisocyanide
For Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Data Gap with Scientific Prudence
Section 1: Hazard Identification and Risk Assessment
Isocyanides as a class are known for their high reactivity and potential for toxicity. The introduction of a fluorine atom into the aromatic ring can further modify the molecule's reactivity and toxicological profile.
Anticipated Hazards of 2-Fluorophenethylisocyanide
Based on the chemistry of the isocyanide functional group and the properties of related compounds, the following hazards should be anticipated:
-
High Acute Toxicity: Isocyanides can be toxic via inhalation, ingestion, and dermal absorption.[1][2] The isocyanide group can mimic carbon monoxide in its binding to metallic centers in biological systems.[2]
-
Respiratory Sensitization: Isocyanates are potent respiratory sensitizers, and while the data for isocyanides is less extensive, the potential for sensitization should not be dismissed.[3][4]
-
Skin and Eye Irritation/Corrosion: Similar to its precursor, 2-fluorophenethylamine, and the related 2-fluorophenyl isocyanate, this compound is expected to be a skin and eye irritant, and potentially corrosive.[1][5][6]
-
Flammability: While not definitively known, many organic isocyanides are flammable liquids.[7]
-
Reactivity: Isocyanides are reactive compounds that can undergo polymerization and may react vigorously with acids, strong bases, and oxidizing agents.[4] The presence of the fluorine atom may influence its reactivity profile.
Physicochemical and Toxicological Data of Related Compounds
To inform our risk assessment, the following data for analogous compounds is presented.
| Compound | Molecular Formula | Key Hazards | Available Toxicological Data |
| 2-Fluorophenyl isocyanate | C₇H₄FNO | Flammable liquid and vapor, Harmful if swallowed, Causes severe skin burns and eye damage, May cause allergy or asthma symptoms or breathing difficulties if inhaled.[5] | No specific LD50/LC50 data readily available in the search results. |
| 2-Fluorophenethylamine | C₈H₁₀FN | Causes severe skin burns and eye damage.[1][6] | No specific LD50/LC50 data readily available in the search results. |
| Phenethyl isocyanate | C₉H₉NO | Toxic if swallowed, in contact with skin, or if inhaled.[8] | No specific LD50/LC50 data readily available in the search results. |
| Phenyl isocyanide | C₇H₅N | Toxic, Flammable.[7] | No specific LD50/LC50 data readily available in the search results. |
Section 2: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is essential, prioritizing engineering controls and supplementing with appropriate PPE.
Engineering Controls
-
Fume Hood: All handling of this compound must be conducted in a certified chemical fume hood with a face velocity of at least 100 feet per minute.[9]
-
Glove Box: For procedures with a higher risk of aerosol generation or when working with larger quantities, a glove box under an inert atmosphere is recommended.[9]
-
Ventilation: The laboratory should be well-ventilated with a minimum of 6-12 air changes per hour.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Chemical splash goggles and a face shield are required.[9]
-
Hand Protection: Double-gloving with compatible chemical-resistant gloves is essential. A recommended combination is a nitrile inner glove and a butyl rubber or Viton™ outer glove.[9] Always consult the glove manufacturer's compatibility chart.
-
Body Protection: A flame-resistant lab coat and a chemical-resistant apron are required. For larger scale work, a full chemical suit may be necessary.[9]
-
Respiratory Protection: If there is any risk of exposure outside of a fume hood, a full-face respirator with an organic vapor/acid gas cartridge is required.[8] For emergency situations, a self-contained breathing apparatus (SCBA) is necessary.
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quantum chemical calculations on 2-fluorophenethylisocyanide
An In-Depth Technical Guide to the Quantum Chemical Analysis of 2-Fluorophenethylisocyanide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to modulate physicochemical and pharmacokinetic properties. The isocyanide functional group, a versatile building block in organic synthesis, possesses unique electronic characteristics that make it a valuable component in drug design. This guide provides a comprehensive technical overview of the quantum chemical calculations that can be employed to elucidate the structural, electronic, and spectroscopic properties of this compound. By leveraging Density Functional Theory (DFT) and ab initio methods, researchers can gain profound insights into this molecule's behavior, guiding further experimental work and application in drug development.
Introduction: The Significance of this compound
The strategic combination of a fluorine atom on the aromatic ring and a terminal isocyanide group in this compound presents a molecule of considerable interest for medicinal chemistry and materials science. Fluorine's high electronegativity can significantly alter the electronic landscape of the molecule, influencing its reactivity, metabolic stability, and binding interactions.[1][2] The isocyanide group is a unique functional group, acting as both a nucleophile and an electrophile at its terminal carbon, a feature that has been exploited in a variety of multicomponent reactions for the rapid synthesis of compound libraries.[3][4]
Quantum chemical calculations offer a powerful, non-empirical approach to understanding the intrinsic properties of molecules like this compound. These computational methods allow for the prediction of a wide range of molecular attributes, from geometric parameters to electronic and spectroscopic signatures, providing a detailed atomistic-level understanding that can be challenging to obtain through experimental means alone.[5][6] This guide will detail the theoretical and practical aspects of performing such calculations, providing a robust framework for the computational investigation of this and related compounds.
Core Computational Methodologies
The selection of an appropriate computational method and basis set is paramount for obtaining accurate and reliable results. For a molecule like this compound, a balance between computational cost and accuracy is often desired.
Density Functional Theory (DFT)
DFT has become the workhorse of computational chemistry for medium-sized organic molecules due to its favorable scaling and accuracy.[7]
-
Hybrid Functionals: Functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are widely used and provide a good balance for geometry optimizations and electronic property calculations.[5][8] For more accurate predictions of reaction barriers or non-covalent interactions, dispersion-corrected functionals such as ωB97X-D are recommended.[9]
-
Basis Sets: Pople-style basis sets such as 6-311+G(d,p) are a suitable starting point, offering a good description of polarization and diffuse functions, which are important for molecules containing electronegative atoms like fluorine and nitrogen.[8] For higher accuracy, correlation-consistent basis sets like cc-pVDZ or aug-cc-pVTZ can be employed.[1][10]
Ab Initio Methods
While more computationally demanding, ab initio methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide benchmark-quality data, particularly for thermochemistry and reaction energies.[7]
Solvation Models
To simulate the behavior of this compound in a biological or solution-phase environment, continuum solvation models like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) should be employed.[6][10]
Experimental Protocols: A Step-by-Step Computational Workflow
The following protocols outline a comprehensive computational study of this compound.
Geometry Optimization and Vibrational Frequency Analysis
Objective: To determine the most stable three-dimensional structure of the molecule and confirm it corresponds to a true energy minimum.
Protocol:
-
Initial Structure Generation: Build the 3D structure of this compound using a molecular editor.
-
Optimization: Perform a geometry optimization using a selected DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)). This will find the lowest energy conformation of the molecule.
-
Frequency Calculation: Following optimization, perform a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface.[1][8]
Diagram: Computational Workflow for Structural and Electronic Analysis
Caption: A generalized workflow for the quantum chemical analysis of this compound.
Electronic Structure and Reactivity Analysis
Objective: To understand the electronic distribution, reactivity, and potential interaction sites of the molecule.
Protocol:
-
Molecular Orbital (MO) Analysis: From the optimized geometry, analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these frontier orbitals provides an indication of the molecule's chemical reactivity and stability.[5]
-
Electrostatic Potential (ESP) Mapping: Generate an ESP map to visualize the electron-rich and electron-deficient regions of the molecule. This is crucial for predicting non-covalent interactions and sites of potential electrophilic or nucleophilic attack.[10]
-
Calculation of Global Reactivity Descriptors: Utilize the HOMO and LUMO energies to calculate key reactivity indices.
| Descriptor | Formula | Interpretation |
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released upon gaining an electron. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |
| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |
| Electrophilicity Index (ω) | ω = χ2 / (2η) | A measure of electrophilic character. |
These descriptors provide quantitative measures of the molecule's reactivity.[5]
Spectroscopic Property Prediction
Objective: To predict the spectroscopic signatures of this compound, which can aid in its experimental characterization.
Protocol:
-
Infrared (IR) and Raman Spectra: The vibrational frequencies calculated in section 3.1 can be used to generate theoretical IR and Raman spectra. These can be compared with experimental data to confirm the structure.[11]
-
Nuclear Magnetic Resonance (NMR) Spectra: The Gauge-Independent Atomic Orbital (GIAO) method can be used to predict the 1H, 13C, and 19F NMR chemical shifts. Accurate prediction of 19F NMR shifts is particularly valuable for fluorinated compounds.[12]
-
Electronic Spectra (UV-Vis): Time-Dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra, providing insight into the electronic transitions of the molecule.[10][13]
Trustworthiness and Self-Validation
The protocols described above are designed to be self-validating. The confirmation of a true energy minimum through frequency analysis is a critical checkpoint. Furthermore, the comparison of predicted spectroscopic data (IR, NMR, UV-Vis) with experimentally obtained spectra serves as a robust validation of the chosen computational methodology. Discrepancies between theoretical and experimental data can often provide deeper insights into intermolecular interactions or conformational dynamics not captured in the gas-phase calculations.
Conclusion
Quantum chemical calculations provide an indispensable toolkit for the in-depth characterization of molecules like this compound. By following the protocols outlined in this guide, researchers can obtain reliable predictions of its structural, electronic, and spectroscopic properties. These theoretical insights can accelerate the drug discovery and development process by enabling a rational, data-driven approach to molecular design and optimization. The synergy between computational chemistry and experimental validation is key to unlocking the full potential of novel chemical entities in medicinal chemistry and beyond.
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Ghosh, A., et al. (2017). Cyanide-isocyanide isomerization: stability and bonding in noble gas inserted metal cyanides (metal = Cu, Ag, Au). Semantic Scholar. Retrieved from [Link]
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van der Heijden, L. A., et al. (2020). Crystal Clear: Decoding Isocyanide Intermolecular Interactions through Crystallography. The Journal of Organic Chemistry, 85(15), 9534–9546. Retrieved from [Link]
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Hagar, M., et al. (2022). Synthesis, Optical and DFT Characterizations of Laterally Fluorinated Phenyl Cinnamate Liquid Crystal Non-Symmetric System. Molecules, 27(19), 6289. Retrieved from [Link]
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Zabilskiy, M., et al. (2024). From Humorous Post to Detailed Quantum-Chemical Study: Isocyanate Synthesis Revisited. ChemRxiv. Retrieved from [Link]
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Faria, R. B., et al. (2021). TD-DFT Evaluation of Electronic Spectra of Coumarin and Anthraquinone Dyes: Effects of Functionals, Basis Sets, and Solvation Conditions. ACS Omega, 6(4), 2891-2899. Retrieved from [Link]
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The Advent and Evolution of Fluorinated Isocyanides: A Technical Guide for Researchers
Abstract
The introduction of fluorine into organic molecules has consistently yielded compounds with remarkable and often unpredictable properties. This guide delves into the fascinating history, synthesis, and burgeoning applications of a unique class of organofluorine compounds: the fluorinated isocyanides. From their initial, challenging synthesis to their current role as versatile building blocks in medicinal chemistry and materials science, we will explore the key scientific milestones and provide a technical overview for researchers, scientists, and drug development professionals. This paper aims to be a comprehensive resource, elucidating the causality behind experimental choices and providing a trustworthy foundation for future innovation in this exciting field.
A Serendipitous Discovery and the Dawn of a New Field
The story of fluorinated isocyanides does not begin with a deliberate quest but rather as a branch of the broader, and often challenging, field of organofluorine chemistry. While the first isocyanide was synthesized in 1859 and the first natural isocyanide was discovered in 1950, the journey to their fluorinated counterparts was more recent and fraught with the difficulties inherent in handling highly reactive fluorine-containing reagents.[1]
The seminal moment in the history of fluorinated isocyanides arrived in the early 1980s. In 1983, a high-yield synthesis of trifluoromethyl isocyanide (CF₃NC) was reported by Dieter Lentz.[2] This breakthrough was achieved through the reductive elimination of halogens from N-trifluoromethylcarbimidoyl-dihalides (CF₃N=CX₂, where X = Cl, Br) using magnesium.[2][3] This pivotal discovery opened the door to the systematic investigation of this novel class of compounds, revealing their unique electronic properties and reactivity.
A comprehensive review by Lentz in 1994, titled "Fluorinated Isocyanides - More than Ligands with Unusual Properties," further solidified the importance of this emerging field and serves as a foundational text for any researcher venturing into this area.[4][5]
Synthesis of Fluorinated Isocyanides: A Chemist's Toolkit
The synthesis of fluorinated isocyanides requires specialized techniques due to the high reactivity and volatility of many of the precursors and products. The methods can be broadly categorized based on the degree of fluorination of the alkyl group attached to the isocyanide functionality.
Trifluoromethyl Isocyanide (CF₃NC)
The original and still widely utilized method for the synthesis of CF₃NC is the reductive dehalogenation of N-trifluoromethylcarbimidoyl dihalides, as pioneered by Lentz.[2][3]
Experimental Protocol: Synthesis of Trifluoromethyl Isocyanide (CF₃NC)
Materials:
-
N-trifluoromethylcarbimidoyl dichloride (CF₃N=CCl₂) or dibromide (CF₃N=CBr₂)
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Inert atmosphere (e.g., Argon or Nitrogen)
Procedure:
-
Under an inert atmosphere, a suspension of magnesium turnings in anhydrous THF is prepared in a reaction vessel equipped with a condenser and a dropping funnel.
-
A solution of N-trifluoromethylcarbimidoyl dihalide in anhydrous THF is added dropwise to the magnesium suspension with vigorous stirring.
-
The reaction is typically initiated by gentle heating or the addition of a small crystal of iodine.
-
The reaction mixture is stirred at room temperature or gentle reflux until the magnesium is consumed.
-
The volatile trifluoromethyl isocyanide is then isolated by vacuum distillation and collected in a cold trap (e.g., liquid nitrogen).
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents the reaction of the highly reactive organomagnesium intermediates with atmospheric oxygen and moisture.
-
Anhydrous Solvents: Essential to prevent the quenching of the Grignard-like intermediates.
-
Magnesium: Acts as the reducing agent to eliminate the two halogen atoms.
-
Vacuum Distillation and Cold Trap: Necessary to isolate the volatile and reactive CF₃NC product.
Caption: Synthesis of Trifluoromethyl Isocyanide.
Difluoromethyl Isocyanide (CHF₂NC) and Monofluoromethyl Isocyanide (CH₂FNC)
The synthesis of partially fluorinated isocyanides presents different challenges. While less explored than their trifluoromethyl counterpart, methods for their preparation are emerging, often involving the dehydration of the corresponding formamides.
Experimental Protocol: General Synthesis via Formamide Dehydration
Materials:
-
N-Difluoromethylformamide (CHF₂NHCHO) or N-Monofluoromethylformamide (CH₂FNHCHO)
-
Dehydrating agent (e.g., POCl₃, TsCl, PPh₃/I₂)[6]
-
Base (e.g., triethylamine, pyridine)
-
Anhydrous solvent (e.g., dichloromethane, THF)
Procedure:
-
The N-fluoroalkylformamide is dissolved in an anhydrous solvent under an inert atmosphere.
-
The solution is cooled to 0°C.
-
A base is added to the solution.
-
The dehydrating agent is added dropwise with stirring, maintaining the low temperature.
-
The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or GC-MS).
-
The reaction mixture is quenched with water or an aqueous solution, and the product is extracted with an organic solvent.
-
The organic layer is dried and the solvent is carefully removed to yield the fluorinated isocyanide.
Causality Behind Experimental Choices:
-
Formamide Precursor: A common and readily accessible starting material for isocyanide synthesis.
-
Dehydrating Agent: Removes the elements of water from the formamide to form the isocyanide. The choice of reagent can influence the reaction conditions and yield.
-
Base: Neutralizes the acidic byproducts of the dehydration reaction.
-
Low Temperature: Helps to control the exothermic reaction and prevent side reactions.
Caption: General Synthesis of Fluorinated Isocyanides.
Spectroscopic and Physicochemical Properties
The introduction of fluorine atoms significantly influences the electronic and spectroscopic properties of isocyanides.
| Property | Trifluoromethyl Isocyanide (CF₃NC) | General Trends for Partially Fluorinated Isocyanides |
| ¹⁹F NMR | A sharp singlet is typically observed. | Complex splitting patterns due to H-F coupling. |
| ¹³C NMR | The isocyanide carbon signal is observed in the characteristic region for isocyanides (δ 150-170 ppm). The trifluoromethyl carbon appears as a quartet due to C-F coupling. | Isocyanide carbon chemical shift is influenced by the degree of fluorination. |
| IR Spectroscopy | A strong, sharp absorption band for the N≡C stretch is observed around 2170 cm⁻¹.[7] | The N≡C stretching frequency is sensitive to the electronic effects of the fluoroalkyl group. |
| Reactivity | Acts as a strong π-acceptor ligand due to the electron-withdrawing CF₃ group.[3][8] Highly prone to polymerization.[9] | Reactivity is modulated by the number of fluorine atoms. |
Table 1: Spectroscopic and Physicochemical Properties of Fluorinated Isocyanides.
Reactivity and Synthetic Applications
Fluorinated isocyanides exhibit a rich and diverse reactivity, making them valuable synthons in organic chemistry.
Ligand Chemistry and Organometallic Complexes
Trifluoromethyl isocyanide, in particular, has been extensively studied as a ligand in organometallic chemistry. Its strong π-acceptor properties, comparable to carbon monoxide, allow it to stabilize low-valent metal centers.[3][8] This has led to the synthesis of a variety of novel organometallic complexes with potential applications in catalysis.
Cycloaddition Reactions
Fluorinated isocyanides participate in a range of cycloaddition reactions, providing access to complex heterocyclic structures. For instance, CF₃NC has been shown to undergo [3+2] cycloaddition reactions with various dipolarophiles.[10][11][12][13] These reactions are powerful tools for the construction of fluorine-containing five-membered rings, which are prevalent motifs in many biologically active molecules.
Multicomponent Reactions
Isocyanide-based multicomponent reactions, such as the Ugi and Passerini reactions, are highly efficient methods for generating molecular diversity. The incorporation of fluorinated isocyanides into these reactions provides a direct route to libraries of fluorinated compounds for drug discovery and materials science.
Applications in Drug Development and Materials Science
The unique properties imparted by the fluorine atom make fluorinated isocyanides attractive building blocks in several advanced fields.
Medicinal Chemistry and Drug Discovery
The introduction of fluorine can significantly enhance the metabolic stability, binding affinity, and lipophilicity of drug candidates.[14][15] Fluorinated isocyanides serve as valuable precursors for the synthesis of novel fluorinated amino acids, peptides, and heterocyclic compounds with potential therapeutic applications.[1] The difluoromethyl group (CHF₂), in particular, is considered a bioisostere of the hydroxyl and thiol groups, making difluoromethyl isocyanide a promising reagent for lead optimization in drug discovery programs.
Materials Science
The high thermal and chemical stability associated with the carbon-fluorine bond makes fluorinated polymers attractive for a wide range of applications.[16] The polymerization of fluorinated isocyanides or their incorporation into other polymer backbones can lead to materials with unique properties, such as low surface energy, high gas permeability, and tailored electronic characteristics.[16]
Future Outlook
The field of fluorinated isocyanides, though still relatively young, holds immense promise. The development of more efficient and scalable synthetic methods for a wider range of fluorinated isocyanides will undoubtedly accelerate their application in various scientific disciplines. Future research will likely focus on:
-
Asymmetric Synthesis: The development of catalytic enantioselective methods for the synthesis of chiral fluorinated isocyanides and their subsequent use in asymmetric synthesis.
-
Novel Reactivity: The exploration of new and unprecedented reactivity patterns of fluorinated isocyanides, leading to the discovery of novel transformations and the construction of complex molecular architectures.
-
Advanced Materials: The design and synthesis of novel fluorinated polymers and materials with tailored properties for applications in electronics, separations, and biomedicine.
-
Bioconjugation: The use of fluorinated isocyanides in bioconjugation chemistry for the site-specific modification of proteins and other biomolecules.
As our understanding of the unique properties of these fascinating molecules deepens, the applications of fluorinated isocyanides are set to expand, offering innovative solutions to challenges in medicine, materials science, and beyond.
References
- Waibel, K. A. (2021). Novel Isocyanide Chemistry for the Synthesis of Defined (Macro-)Molecules. Karlsruher Institut für Technologie (KIT).
- Lentz, D. (1983). Trifluoromethylisocyanide CF3NC, a source for n-trifluoromethyl-carbimidoyl-compounds CF3NCXY. Journal of Fluorine Chemistry, 23(5), 437.
-
Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl alkanes. Retrieved January 21, 2026, from [Link]
- Lentz, D. (1985). Trifluoromethylisocyanide, preparation, reactivity and ligand behaviour. Journal of Fluorine Chemistry, 29(1–2), 91.
-
Wikipedia. (2023, July 24). Trifluoromethylisocyanide. Retrieved January 21, 2026, from [Link]
-
Samagra. (n.d.). Haloalkanes and Haloarenes. Retrieved January 21, 2026, from [Link]
- Xu, J., et al. (2020). Visible-Light-Driven Difluoromethylation of Isocyanides with S-(Difluoromethyl)diarylsulfonium Salt: Access to a Wide Variety of Difluoromethylated Phenanthridines and Isoquinolines. The Journal of Organic Chemistry, 85(15), 9585–9595.
- Bavetsias, V., & Taliani, G. C. (2021). Medicinal Chemistry of Isocyanides. Chemical Reviews, 121(15), 9349–9411.
-
University of Leicester. (n.d.). Fluorine NMR. Retrieved January 21, 2026, from [Link]
- Esteruelas, M. A., et al. (2003). Synthesis and Reactivity of Trifluoromethyl Isocyanide Rhodium(I) Complexes. Organometallics, 22(3), 445–453.
- Wang, Q., et al. (2019). Isocyanide‐Based Multicomponent Reactions: A Concise Approach to 2‐Amino‐3‐perfluoroalkylfurans Using Methyl Perfluoroalk‐2‐ynoates as Fluorinated Building Blocks. Asian Journal of Organic Chemistry, 8(5), 710-715.
-
Wikipedia. (n.d.). Transition metal isocyanide complexes. Retrieved January 21, 2026, from [Link]
- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.
- Facchetti, A. (2007). Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom.
- Lentz, D. (1992). ChemInform Abstract: Cycloaddition Reaction of Trifluoromethyl Isocyanide to Diphenylethyne. ChemInform, 23(16).
- El-Faham, A., et al. (2022). A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent. Molecules, 27(20), 6882.
- dos Santos, G. G., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Chemical Science, 13(12), 3462–3471.
- Wang, Y., et al. (2025). Synthesis of 6‐trifluoromethylphenanthridines via radical trifluoromethylation of isocyanides with sodium triflinate under visible light.
- Corrêa, D. S., et al. (2015).
- Meanwell, N. A. (2025). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.
- Zhdankin, V. V. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.
- Kącka-Zych, A., & Krawczyk, M. (2021). The First Examples of [3+2] Cycloadditions with the Participation of (E)-3,3,3-Tribromo-1-Nitroprop-1-Ene. Molecules, 26(16), 4991.
- Studer, A., et al. (2019). Difluoromethylborates and Muonium for the Study of Isonitrile Insertion Affording Phenanthridines via Imidoyl Radicals. Journal of the American Chemical Society, 141(42), 16866–16875.
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Sanford, M. (2021, February 24). Linnaeus Lecturer 2021: New Synthetic Methods for Carbon–Fluorine Bond Formation [Video]. YouTube. [Link]
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Okoduwa, S. (2016, June 13). Example: [3+2] CYCLOADDITION:1,3-DIPLOE & DIPOLEPHILE MECHANISM [Video]. YouTube. [Link]
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Methodological & Application
Application Notes & Protocols: The Strategic Use of 2-Fluorophenethylisocyanide in Multicomponent Reactions for Accelerated Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Multicomponent reactions (MCRs) represent a cornerstone of modern synthetic and medicinal chemistry, enabling the construction of complex molecular architectures in a single, efficient step.[1][2] Isocyanides are pivotal reactants in this domain due to their unique reactivity, acting as a convertible C1 synthon that can engage with both electrophiles and nucleophiles at the same carbon atom.[3][4] This guide focuses on a particularly valuable isocyanide, 2-fluorophenethylisocyanide . The incorporation of the 2-fluorophenethyl moiety is a strategic choice in drug design, as the presence of fluorine can significantly enhance metabolic stability, binding affinity, and pharmacokinetic profiles of drug candidates.[5][6]
These application notes provide a detailed exploration of the use of this compound in two of the most powerful isocyanide-based MCRs: the Ugi four-component reaction (U-4CR) and the Passerini three-component reaction (P-3CR). We will delve into the mechanistic underpinnings of these reactions, offer field-tested experimental protocols, and discuss the causality behind procedural choices, empowering researchers to leverage this versatile building block in their drug discovery programs.
Introduction: Why this compound in MCRs?
The convergence of MCRs and fluorine chemistry offers a powerful platform for generating novel, drug-like molecules. MCRs provide rapid access to chemical diversity from simple starting materials, while fluorine incorporation is a well-established strategy for optimizing lead compounds.[1][5]
The Value Proposition:
-
Efficiency: MCRs streamline synthesis by combining multiple steps into a single operation, saving time, resources, and reducing waste.[1]
-
Complexity: They allow for the creation of intricate, three-dimensional molecules that are often difficult to access through traditional linear synthesis.
-
Fluorine Advantage: The 2-fluorophenethyl group introduces key benefits:
-
Metabolic Stability: The strong C-F bond can block sites of oxidative metabolism, increasing the half-life of a drug.[5]
-
Enhanced Binding: Fluorine can engage in favorable orthogonal multipolar interactions with protein targets, potentially increasing binding affinity and potency.
-
Modulated Physicochemical Properties: It can alter pKa, lipophilicity, and membrane permeability, improving the overall pharmacokinetic profile of a molecule.[5]
-
The logical workflow for employing this compound in a discovery campaign is illustrated below.
Caption: General workflow for MCR-based drug discovery.
The Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a pillar of combinatorial chemistry, combining an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide, often referred to as a peptoid.[7][8] The reaction is known for its high atom economy, broad substrate scope, and typically high yields.
Mechanism and Rationale
The Ugi reaction proceeds through a convergent mechanism where all reaction steps are reversible except for the final, irreversible Mumm rearrangement, which drives the reaction to completion.[8]
Caption: Simplified mechanism of the Ugi Four-Component Reaction.
Causality Behind Experimental Choices:
-
Solvent: Methanol is the most common solvent. It is polar enough to solvate the ionic intermediates (iminium and nitrilium ions) but is a poor enough nucleophile that it doesn't compete significantly with the other reactants.[9]
-
Concentration: High concentrations (0.5 M - 2.0 M) are generally preferred as they accelerate the reaction rate, which is often complete within minutes to hours.[8]
-
Order of Addition: While often all components can be mixed at once, pre-forming the imine by mixing the aldehyde and amine for a short period before adding the acid and isocyanide can be beneficial for less reactive substrates.[4]
Protocol: Synthesis of a Fluorinated Peptoid via U-4CR
This protocol describes a general procedure for the Ugi reaction using this compound.
Materials:
-
Aldehyde (e.g., Benzaldehyde): 1.0 mmol, 1.0 eq
-
Amine (e.g., Benzylamine): 1.0 mmol, 1.0 eq
-
Carboxylic Acid (e.g., Acetic Acid): 1.0 mmol, 1.0 eq
-
This compound: 1.0 mmol, 1.0 eq
-
Methanol (Anhydrous): 2.0 mL (to achieve 0.5 M)
-
Round-bottom flask, magnetic stirrer, inert atmosphere (N₂ or Ar)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the aldehyde (1.0 eq), amine (1.0 eq), and methanol (2.0 mL).
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation. Rationale: This pre-condensation step ensures the formation of the key electrophile before the addition of the nucleophilic isocyanide.
-
Add the carboxylic acid (1.0 eq) to the mixture and stir for an additional 5 minutes.
-
Add the this compound (1.0 eq) dropwise to the stirring solution. Note: The reaction is often exothermic.
-
Allow the reaction to stir at room temperature for 24 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture in vacuo to remove the methanol.
-
Redissolve the crude residue in ethyl acetate and wash with saturated NaHCO₃ solution to remove excess carboxylic acid, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure α-acylamino amide.
Representative Data
The Ugi reaction with fluorinated isocyanides has been successfully employed in the synthesis of potent enzyme inhibitors.
| Aldehyde | Amine | Carboxylic Acid | Product Yield (%) | Application Reference |
| 4-formyl-N,N-dimethylaniline | 6,7-dimethoxyquinolin-4-amine | 2-(4-fluorophenoxy)acetic acid | 75% | c-Met Kinase Inhibitor Synthesis[10] |
| Isobutyraldehyde | (S)-α-methylbenzylamine | Benzoic Acid | 88% | General Peptoid Synthesis |
| Cyclohexanecarboxaldehyde | Aniline | Propionic Acid | 92% | Library Generation[11] |
The Passerini Three-Component Reaction (P-3CR)
First reported in 1921, the Passerini reaction is a three-component reaction between an aldehyde (or ketone), a carboxylic acid, and an isocyanide to form an α-acyloxy amide.[12][13] It is a powerful tool for creating ester and amide linkages in a single operation.
Mechanism and Rationale
The Passerini reaction is believed to proceed through a concerted, non-ionic pathway in aprotic solvents, involving a cyclic transition state. This mechanism explains the requirement for high concentrations and the relative insensitivity to solvent polarity compared to the Ugi reaction.[14][15]
Caption: Concerted mechanism of the Passerini 3-Component Reaction.
Causality Behind Experimental Choices:
-
Solvent: Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred to minimize competitive side reactions and favor the proposed concerted mechanism.[12]
-
Reactant Stoichiometry: The reaction is first order in each component, so equimolar amounts are typically used.[12]
-
Temperature: The reaction generally proceeds well at room temperature without the need for heating.
Protocol: Synthesis of a Fluorinated α-Acyloxy Amide via P-3CR
This protocol provides a general method for the Passerini reaction.
Materials:
-
Aldehyde (e.g., 4-Chlorobenzaldehyde): 1.0 mmol, 1.0 eq
-
Carboxylic Acid (e.g., Phenylacetic Acid): 1.0 mmol, 1.0 eq
-
This compound: 1.0 mmol, 1.0 eq
-
Dichloromethane (DCM, Anhydrous): 2.0 mL (to achieve 0.5 M)
-
Round-bottom flask, magnetic stirrer, inert atmosphere (N₂ or Ar)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the aldehyde (1.0 eq), carboxylic acid (1.0 eq), and anhydrous DCM (2.0 mL).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the this compound (1.0 eq) dropwise to the solution.
-
Seal the flask and stir the reaction at room temperature for 48 hours. Monitor progress by TLC or LC-MS. Rationale: The Passerini reaction is often slower than the Ugi reaction and may require longer reaction times to reach completion.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer with saturated NaHCO₃ solution (to remove unreacted acid), water, and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure α-acyloxy amide.
Representative Data
The Passerini reaction is highly effective for creating complex ester-amide structures, which are prevalent in many natural products and pharmaceuticals.[12]
| Aldehyde | Carboxylic Acid | Isocyanide | Product Yield (%) | Application Reference | | :--- | :--- | :--- | :--- | | 4-formylbenzonitrile | 2-(4-fluorophenoxy)acetic acid | tert-Butyl isocyanide | 81% | c-Met Kinase Inhibitor Synthesis[10] | | Furfural | Benzoic Acid | Cyclohexyl isocyanide | 95% | Heterocycle Functionalization | | Acetone | Acetic Acid | Benzyl isocyanide | 70% | α-Hydroxy Amide Synthesis[13] |
Safety and Handling
Isocyanides are notoriously malodorous and should be handled with care in a well-ventilated fume hood. They are classified as toxic, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times. All glassware and waste should be quenched with an appropriate reagent (e.g., concentrated HCl in methanol or bleach) before removal from the fume hood.
Conclusion
This compound is a highly valuable and strategic building block for modern organic synthesis and drug discovery. Its effective use in robust multicomponent reactions like the Ugi and Passerini reactions provides a rapid, efficient, and modular route to novel, fluorinated chemical entities. By understanding the mechanisms and the rationale behind the experimental protocols, researchers can confidently apply this reagent to construct diverse compound libraries, accelerating the journey from hit identification to lead optimization.
References
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- Multicomponent Reactions with Isocyanides.
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- Isocyanide based multi component reactions in combin
- SuFExable Isocyanides for Ugi Reaction: Facile Synthesis of Sulfonyl Fluoro Peptides. ChemRxiv.
- Passerini reaction. Wikipedia.
- Structure-based discovery of novel 4-(2-fluorophenoxy)quinoline derivatives as c-Met inhibitors using isocyanide-involved multicomponent reactions. PubMed.
- Ugi Reaction. Organic Chemistry Portal.
- Ugi reaction. Wikipedia.
- The Passerini Reaction. Organic Reactions.
- Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores. PMC - NIH.
- The 100 facets of the Passerini reaction. PMC - PubMed Central - NIH.
- Passerini Reaction. Organic Chemistry Portal.
- Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Applic
- The Passerini Reaction | Request PDF.
- Application of Fluorine - in Drug Discovery. PharmaBlock.
- Applications of Fluorinated Benzaldehydes in Drug Discovery: Detailed Applic
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Application Notes and Protocols: 2-Fluorophenethylisocyanide as a Versatile Building Block in Organic Synthesis
Introduction
Isocyanides are a unique class of organic compounds characterized by a terminally divalent carbon atom, rendering them highly reactive and versatile synthons in organic chemistry.[1] Their ability to act as both a nucleophile and an electrophile makes them invaluable in the construction of complex molecular architectures. Among the diverse array of isocyanides, 2-fluorophenethylisocyanide has emerged as a particularly valuable building block, especially in the realm of multicomponent reactions (MCRs).
The incorporation of a fluorine atom into organic molecules can profoundly influence their biological and physicochemical properties.[2][3][4] The 2-fluorophenethyl moiety in this isocyanide offers a strategic placement of fluorine, which can enhance metabolic stability, binding affinity, and membrane permeability of the resulting products.[3][4] This makes this compound a highly sought-after reagent in medicinal chemistry and drug discovery for the synthesis of novel therapeutic agents.[1]
This guide provides a comprehensive overview of the applications of this compound in organic synthesis, with a focus on its utility in the Ugi and Passerini multicomponent reactions. We will delve into the mechanistic underpinnings of these reactions, provide detailed experimental protocols, and showcase the broad scope of this versatile building block.
The Power of Multicomponent Reactions (MCRs)
Multicomponent reactions are powerful synthetic tools that combine three or more reactants in a single, one-pot operation to generate a product that incorporates substantial portions of all the starting materials.[5][6] This approach offers significant advantages over traditional multi-step synthesis, including:
-
Efficiency: MCRs are time and resource-efficient, as they bypass the need for isolation and purification of intermediates.
-
Atom Economy: They are inherently atom-economical, minimizing waste generation.[6]
-
Molecular Diversity: MCRs allow for the rapid generation of large libraries of structurally diverse compounds, which is crucial for drug discovery and materials science.[1][5][6]
Isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions, are particularly prominent due to their broad applicability and the high degree of molecular complexity they can generate in a single step.[1][5][6]
Application of this compound in the Ugi Reaction
The Ugi four-component reaction (U-4CR) is a cornerstone of multicomponent chemistry, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-aminoacyl amide derivatives.[7][8] This reaction is highly valued for its ability to rapidly assemble peptide-like structures, making it a vital tool in the synthesis of peptidomimetics and other biologically active molecules.[7]
Mechanistic Insight
The Ugi reaction is believed to proceed through the initial formation of an imine from the aldehyde and amine.[7][8] The carboxylic acid then protonates the imine, activating it for nucleophilic attack by the isocyanide. The resulting nitrilium ion is subsequently trapped by the carboxylate anion, leading to an intermediate that undergoes a Mumm rearrangement to furnish the final bis-amide product.[8] This final rearrangement step is irreversible and drives the entire reaction sequence to completion.[8]
Experimental Workflow: Ugi Reaction
Caption: General workflow for the Ugi four-component reaction.
Protocol: Synthesis of a Model α-Aminoacyl Amide using this compound
This protocol describes the synthesis of a representative α-aminoacyl amide using benzaldehyde, benzylamine, benzoic acid, and this compound.
Materials:
-
Benzaldehyde (1.0 mmol, 1.0 eq)
-
Benzylamine (1.0 mmol, 1.0 eq)
-
Benzoic acid (1.0 mmol, 1.0 eq)
-
This compound (1.0 mmol, 1.0 eq)
-
Methanol (MeOH), 5 mL
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
Reaction Setup: To a 25 mL round-bottomed flask equipped with a magnetic stir bar, add benzaldehyde (1.0 mmol), benzylamine (1.0 mmol), and benzoic acid (1.0 mmol).
-
Dissolve the reactants in methanol (5 mL) and stir the mixture at room temperature for 30 minutes.
-
Isocyanide Addition: Add this compound (1.0 mmol) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 12-24 hours).
-
Work-up:
-
Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.[9][10][11]
-
Dissolve the residue in dichloromethane (20 mL) and transfer it to a separatory funnel.
-
Wash the organic layer successively with saturated aqueous NaHCO₃ solution (2 x 15 mL) and brine (15 mL).[9][10][11]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[9][10][11]
-
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable gradient of hexanes/ethyl acetate to afford the pure α-aminoacyl amide.[9][11]
Scope and Limitations
The Ugi reaction exhibits a broad substrate scope, tolerating a wide variety of aldehydes, amines, carboxylic acids, and isocyanides. The use of this compound is compatible with numerous functional groups, allowing for the synthesis of a diverse range of complex molecules. However, sterically hindered reactants may lead to lower yields or require longer reaction times.
Application of this compound in the Passerini Reaction
The Passerini three-component reaction (P-3CR) is another powerful isocyanide-based MCR that combines an aldehyde (or ketone), a carboxylic acid, and an isocyanide to form an α-acyloxy amide.[12][13] Discovered in 1921, it is one of the oldest known multicomponent reactions and continues to be a valuable tool in organic synthesis.[12]
Mechanistic Insight
The mechanism of the Passerini reaction is thought to proceed through a concerted, non-ionic pathway, particularly in aprotic solvents at high concentrations.[12][14] It is believed that hydrogen bonding between the carboxylic acid and the carbonyl compound plays a crucial role in forming a cyclic transition state.[14] This complex then reacts with the isocyanide in a single step to yield the α-acyloxy amide product.[15]
Experimental Workflow: Passerini Reaction
Caption: General workflow for the Passerini three-component reaction.
Protocol: Synthesis of a Model α-Acyloxy Amide using this compound
This protocol outlines the synthesis of a representative α-acyloxy amide using isobutyraldehyde, acetic acid, and this compound.
Materials:
-
Isobutyraldehyde (1.0 mmol, 1.0 eq)
-
Acetic acid (1.0 mmol, 1.0 eq)
-
This compound (1.0 mmol, 1.0 eq)
-
Dichloromethane (DCM), 2 mL
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
Reaction Setup: In a 10 mL round-bottomed flask equipped with a magnetic stir bar, combine isobutyraldehyde (1.0 mmol), acetic acid (1.0 mmol), and this compound (1.0 mmol).
-
Add dichloromethane (2 mL) to the flask.
-
Reaction Monitoring: Stir the mixture at room temperature. The reaction is typically rapid and can be monitored by TLC or LC-MS for completion (usually within a few hours).
-
Work-up:
-
Once the reaction is complete, concentrate the mixture directly under reduced pressure to remove the solvent and any volatile starting materials.
-
-
Purification: Purify the resulting crude oil by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes/ethyl acetate) to isolate the pure α-acyloxy amide.
Scope and Limitations
The Passerini reaction is generally high-yielding and proceeds under mild conditions.[14] It is compatible with a wide range of aldehydes, ketones, and carboxylic acids. The use of this compound is well-tolerated. A key consideration is that the reaction works best in aprotic solvents and at high reactant concentrations.[12][14]
Quantitative Data Summary
The following table summarizes typical reaction conditions and outcomes for the Ugi and Passerini reactions utilizing this compound with representative substrates.
| Reaction | Aldehyde/Ketone | Amine | Carboxylic Acid | Isocyanide | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Ugi | Benzaldehyde | Benzylamine | Benzoic Acid | This compound | MeOH | RT | 12-24 | 75-90 |
| Passerini | Isobutyraldehyde | - | Acetic Acid | This compound | DCM | RT | 1-4 | 80-95 |
Yields are approximate and can vary based on the specific substrates and reaction scale.
Conclusion
This compound is a highly effective and versatile building block in organic synthesis, particularly for the construction of complex, fluorine-containing molecules via multicomponent reactions. Its application in the Ugi and Passerini reactions provides a rapid and efficient means to generate diverse libraries of α-aminoacyl amides and α-acyloxy amides, respectively. The strategic incorporation of the 2-fluorophenethyl moiety offers significant potential for modulating the pharmacokinetic and pharmacodynamic properties of the resulting compounds, making this isocyanide an invaluable tool for researchers in drug discovery and medicinal chemistry.
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- SuFExable Isocyanides for Ugi Reaction: Facile Synthesis of Sulfonyl Fluoro Peptides. (n.d.).
-
Passerini reaction - Wikipedia. (n.d.). Retrieved from [Link]
-
Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PMC. (n.d.). Retrieved from [Link]
-
Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application - MDPI. (n.d.). Retrieved from [Link]
-
Ugi Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Ugi reaction - Wikipedia. (n.d.). Retrieved from [Link]
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The Passerini Reaction - Organic Reactions. (n.d.). Retrieved from [Link]
-
Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores - PMC - NIH. (n.d.). Retrieved from [Link]
-
Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PubMed. (n.d.). Retrieved from [Link]
-
The 100 facets of the Passerini reaction - PMC - PubMed Central - NIH. (n.d.). Retrieved from [Link]
-
Isocyanide‐Based Multicomponent Reactions: A Concise Approach to 2‐Amino‐3‐perfluoroalkylfurans Using Methyl Perfluoroalk‐2‐ynoates as Fluorinated Building Blocks | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
Passerini Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
After being stirred at room temperature for 5 min, the resulting mixture is heated in a 30 °C oil bath for 48 h (Notes - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
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is added dropwise via the graduated addition funnel at such a rate so as to maintain the internal temperature between -58 and -63 °C - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
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Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
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Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed. (n.d.). Retrieved from [Link]
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Applications of Fluorine in Medicinal Chemistry - PubMed. (n.d.). Retrieved from [Link]
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Multicomponent Reactions with Isocyanides | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
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The Passerini Reaction | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
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Synthesis and photophysical properties of new reactive fluorophenanthrenes - Comptes Rendus de l'Académie des Sciences. (n.d.). Retrieved from [Link]
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C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres - PMC - NIH. (n.d.). Retrieved from [Link]
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- 8. Ugi reaction - Wikipedia [en.wikipedia.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Passerini reaction - Wikipedia [en.wikipedia.org]
- 13. organicreactions.org [organicreactions.org]
- 14. Passerini Reaction [organic-chemistry.org]
- 15. The 100 facets of the Passerini reaction - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Role of 2-Fluorophenethylisocyanide in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: Unlocking New Potential with a Fluorinated Isocyanide Building Block
In the landscape of contemporary drug discovery and chemical biology, the strategic incorporation of unique functional groups is paramount to accessing novel chemical space and developing next-generation therapeutics and molecular probes. 2-Fluorophenethylisocyanide emerges as a molecule of significant interest, synergistically combining the advantageous properties of a fluorinated aromatic system with the versatile reactivity of an isocyanide.
The presence of a fluorine atom on the phenethyl moiety can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Fluorine's high electronegativity and small size can lead to improved metabolic stability, enhanced membrane permeability, and favorable binding interactions with target proteins.[1] The isocyanide group, a "functional chameleon," offers a gateway to a rich variety of chemical transformations, most notably multicomponent reactions and bioorthogonal ligations.[2]
This comprehensive guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. We will delve into its potential as a key building block in diversity-oriented synthesis, its utility in bioconjugation strategies, and its promise in the development of novel imaging agents. The protocols provided herein are designed to be robust and adaptable, serving as a valuable resource for researchers at the forefront of pharmaceutical and biotechnological innovation.
Part 1: Synthesis of this compound
The journey to harnessing the potential of this compound begins with its synthesis. A common and effective route starts from the commercially available 2-fluorophenethylamine. The synthesis is a two-step process involving the formation of an intermediate formamide followed by dehydration.
Protocol 1: Synthesis of N-(2-fluorophenethyl)formamide
This initial step converts the primary amine into a formamide, which is the direct precursor to the isocyanide.
Materials:
-
2-Fluorophenethylamine
-
Ethyl formate
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 2-fluorophenethylamine (1 equivalent) in an excess of ethyl formate (5-10 equivalents).
-
Heat the mixture to reflux and maintain for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the excess ethyl formate under reduced pressure using a rotary evaporator.
-
The resulting crude N-(2-fluorophenethyl)formamide can be purified by column chromatography on silica gel or used directly in the next step if of sufficient purity.
Protocol 2: Dehydration to this compound
This step involves the removal of a water molecule from the formamide to yield the target isocyanide. This reaction should be performed in a well-ventilated fume hood due to the pungent odor of isocyanides.
Materials:
-
N-(2-fluorophenethyl)formamide
-
Phosphorus oxychloride (POCl₃) or a similar dehydrating agent (e.g., triflic anhydride, Burgess reagent)
-
Anhydrous triethylamine (or another suitable base like pyridine)
-
Anhydrous dichloromethane (DCM) or another aprotic solvent
-
Ice bath
-
Separatory funnel
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve N-(2-fluorophenethyl)formamide (1 equivalent) and anhydrous triethylamine (2.5 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates the consumption of the starting material.
-
Carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude this compound should be purified by vacuum distillation or column chromatography on silica gel (eluting with a non-polar solvent system).
Part 2: Applications in Diversity-Oriented Synthesis via Multicomponent Reactions
Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step. Isocyanides are cornerstone reagents in some of the most prominent MCRs, namely the Passerini and Ugi reactions.[3] The use of this compound in these reactions introduces a fluorinated pharmacophore into the resulting molecular scaffolds, providing a rapid route to libraries of drug-like molecules.
Application 2.1: The Passerini Three-Component Reaction (P-3CR)
The Passerini reaction combines an isocyanide, a carboxylic acid, and a carbonyl compound (aldehyde or ketone) to form an α-acyloxy carboxamide.[4] These products are valuable intermediates in organic synthesis and can exhibit a range of biological activities.
Reaction Workflow: Passerini Three-Component Reaction
Caption: Workflow of the Passerini 3-Component Reaction.
Protocol 3: General Procedure for the Passerini Reaction with this compound
Materials:
-
This compound
-
An aldehyde or ketone
-
A carboxylic acid
-
Anhydrous aprotic solvent (e.g., DCM, THF)
-
Round-bottom flask
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid (1 equivalent) and the aldehyde or ketone (1 equivalent) in the anhydrous solvent.
-
Add this compound (1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the resulting α-acyloxy-N-(2-fluorophenethyl)carboxamide by column chromatography on silica gel.
Expert Insight: The Passerini reaction is often accelerated by using polar aprotic solvents and high concentrations of reactants.[4] The choice of carboxylic acid and carbonyl compound will significantly impact the diversity of the resulting library.
Application 2.2: The Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a four-component reaction between an isocyanide, a primary amine, a carboxylic acid, and a carbonyl compound, yielding a dipeptide-like α-acylamino amide.[5] This reaction is exceptionally valuable for generating libraries of peptidomimetics with diverse side chains.
Reaction Workflow: Ugi Four-Component Reaction
Caption: Workflow of the Ugi 4-Component Reaction.
Protocol 4: General Procedure for the Ugi Reaction with this compound
Materials:
-
This compound
-
A primary amine
-
An aldehyde or ketone
-
A carboxylic acid
-
Methanol or trifluoroethanol
-
Round-bottom flask
Procedure:
-
To a round-bottom flask, add the primary amine (1 equivalent) and the aldehyde or ketone (1 equivalent) in methanol. Stir for 30 minutes to pre-form the imine.
-
Add the carboxylic acid (1 equivalent) to the mixture.
-
Finally, add this compound (1.1 equivalents).
-
Stir the reaction at room temperature for 24-72 hours. Monitor the progress by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by crystallization or column chromatography.
Expert Insight: The Ugi reaction is highly convergent, allowing for the rapid assembly of complex molecules.[6] The 2-fluorophenethyl group introduced via the isocyanide component can serve as a bioisosteric replacement for a natural amino acid side chain, potentially improving the metabolic stability of the resulting peptidomimetic.
Part 3: Bioorthogonal Chemistry and Bioconjugation
Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes.[7] The isocyanide group is a valuable bioorthogonal handle due to its small size and unique reactivity.[2]
Application 3.1: Isocyanide-Tetrazine Ligation
The inverse-electron-demand Diels-Alder (iEDDA) reaction between an isocyanide and a tetrazine is a fast and highly specific bioorthogonal ligation.[8] This reaction is particularly useful for labeling biomolecules in complex biological environments.
Signaling Pathway: Isocyanide-Tetrazine Ligation
Caption: Isocyanide-Tetrazine Bioorthogonal Ligation.
Protocol 5: General Procedure for Labeling a Tetrazine-Modified Biomolecule
Materials:
-
A tetrazine-functionalized biomolecule (e.g., protein, antibody)
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microcentrifuge tubes
Procedure:
-
Dissolve the tetrazine-modified biomolecule in PBS to a final concentration of 1-10 µM.
-
Prepare a stock solution of this compound in a water-miscible organic solvent (e.g., DMSO, DMF) at a concentration of 1-10 mM.
-
Add the this compound stock solution to the biomolecule solution to achieve a final isocyanide concentration of 10-100 µM (a 10- to 100-fold excess).
-
Incubate the reaction at room temperature or 37 °C for 1-4 hours.
-
The labeled biomolecule can be purified from excess reagents by size-exclusion chromatography or dialysis.
Expert Insight: The kinetics of the isocyanide-tetrazine ligation are exceptionally fast, allowing for efficient labeling even at low concentrations.[9] The small size of the isocyanide minimizes the perturbation to the biomolecule's structure and function.[1]
Part 4: Application in Positron Emission Tomography (PET) Imaging
The incorporation of the positron-emitting isotope ¹⁸F (t½ ≈ 110 min) into a molecule allows for its use as a PET imaging agent.[10] The this compound scaffold is an excellent candidate for developing novel PET tracers. The synthesis would involve the radiosynthesis of [¹⁸F]2-fluorophenethylamine, followed by conversion to [¹⁸F]this compound. This radiolabeled isocyanide can then be used to label targeting vectors in situ via the bioorthogonal reactions described above.
Application 4.1: Pretargeted PET Imaging
Pretargeted imaging is a two-step approach where a targeting molecule (e.g., an antibody) functionalized with a bioorthogonal handle (e.g., a tetrazine) is administered first. After the targeting molecule has accumulated at the site of interest and cleared from circulation, a small, radiolabeled probe ([¹⁸F]this compound) is administered, which rapidly reacts with the targeting molecule, providing a high-contrast PET image.
Experimental Workflow: Pretargeted PET Imaging
Caption: Workflow for Pretargeted PET Imaging.
Protocol 6: Conceptual Protocol for [¹⁸F]this compound Synthesis
Note: This is a conceptual protocol and requires a specialized radiochemistry facility.
-
Radiosynthesis of [¹⁸F]2-Fluorophenethylamine: This would likely proceed via nucleophilic substitution of a suitable precursor, such as a nitro or trimethylammonium triflate substituted phenethylamine derivative, with [¹⁸F]fluoride.
-
Rapid Conversion to [¹⁸F]this compound: The crude [¹⁸F]2-fluorophenethylamine would be rapidly converted to the isocyanide using a modified and optimized version of Protocol 2. This step needs to be high-yielding and fast to minimize radioactive decay.
-
Purification: The final radiotracer would be purified using automated high-performance liquid chromatography (HPLC).
Expert Insight: The development of ¹⁸F-labeled isocyanides for pretargeted imaging is a promising area of research. The rapid kinetics of the isocyanide-tetrazine ligation and the favorable pharmacokinetic properties of small molecules can lead to high tumor-to-background ratios in PET images.
Quantitative Data Summary
While specific quantitative data for this compound is not extensively available in the literature, the following table provides representative data for similar aliphatic isocyanides in the described reactions.
| Reaction | Isocyanide Type | Typical Yield | Reaction Time | Key Conditions |
| Passerini | Aliphatic | 60-95% | 24-48 h | Aprotic solvent, RT |
| Ugi | Aliphatic | 50-90% | 24-72 h | Methanol, RT |
| Tetrazine Ligation | Aliphatic | >90% (conversion) | < 1 h | Aqueous buffer, RT |
Data is compiled from general literature on multicomponent and bioorthogonal reactions and serves as an estimation. Actual results with this compound may vary and require optimization.
Conclusion and Future Outlook
This compound stands as a versatile and promising building block in medicinal chemistry. Its unique combination of a fluorinated pharmacophore and a highly reactive isocyanide handle opens doors to a multitude of applications, from the rapid generation of diverse small molecule libraries to the development of sophisticated bioconjugates and imaging agents. The protocols and insights provided in this guide are intended to empower researchers to explore the full potential of this exciting molecule. As the fields of chemical biology and drug discovery continue to evolve, the strategic use of innovative reagents like this compound will undoubtedly play a crucial role in addressing unmet medical needs.
References
- Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality.
- Domling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides.
- Karver, M. R., Weiss, T., & Francis, M. B. (2012). Isocyanide–Tetrazine [4+1] Cycloadditions for the Bioorthogonal Ligation of Proteins.
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881–1886.
- Gill, H., & Wright, D. L. (2010). The Ugi reaction: a powerful tool for the creation of diverse libraries of drug-like molecules. Future medicinal chemistry, 2(7), 1171-1186.
- Orru, R. V. A., & de Greef, M. (2003). Recent advances in solution-phase combinatorial and parallel synthesis. Synthesis, 2003(10), 1471-1499.
- Georg, G. I., & Gunawardana, I. (1993). Isocyanide based multicomponent reactions in the synthesis of combinatorial libraries. Tetrahedron letters, 34(48), 7693-7696.
- Phelps, M. E. (2000). PET: the merging of biology and imaging into molecular imaging. Journal of Nuclear Medicine, 41(4), 661-681.
- Ross, T. L., & Schibli, R. (2011). Bioorthogonal chemistry for pretargeted radioimmunoimaging and therapy. European journal of nuclear medicine and molecular imaging, 38(1), 1-5.
- Scott, P. J. H. (2015). Radiochemistry for the People: The Development of User-Friendly Methods for the Synthesis of PET Radiopharmaceuticals. ACS chemical neuroscience, 6(8), 1272-1279.
Sources
- 1. Frontiers | Isocyanides: Promising Functionalities in Bioorthogonal Labeling of Biomolecules [frontiersin.org]
- 2. Chemical conversion of phenylethylamine into phenylacetaldehyde by carbonyl-amine reactions in model systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles [mdpi.com]
- 4. Passerini Reaction [organic-chemistry.org]
- 5. Ugi Reaction [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Buy 2-Fluorophenethylamine (EVT-314771) | 52721-69-4 [evitachem.com]
- 8. researchgate.net [researchgate.net]
- 9. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 18F-Labeling of Sensitive Biomolecules for Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Ugi Reaction Utilizing 2-Fluorophenethylisocyanide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview and detailed protocols for the application of 2-fluorophenethylisocyanide in the Ugi four-component reaction (Ugi-4CR). The content herein is structured to offer not just a set of instructions, but a deeper understanding of the reaction's principles, enabling researchers to confidently adapt and troubleshoot their experiments for the synthesis of novel chemical entities.
I. Introduction: The Power of the Ugi Reaction and the Potential of Fluorinated Isocyanides
The Ugi four-component reaction is a cornerstone of multicomponent reaction (MCR) chemistry, enabling the one-pot synthesis of α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[1] This remarkable convergence allows for the rapid generation of diverse and complex molecular scaffolds, a highly desirable feature in medicinal chemistry and drug discovery for the creation of compound libraries.[1] The products of the Ugi reaction are often peptidomimetics, structures that mimic peptides and can exhibit a wide range of biological activities.
The isocyanide component plays a pivotal role in the Ugi reaction, and the use of functionalized isocyanides can introduce valuable chemical handles and modulate the physicochemical properties of the final product. This compound is a particularly interesting building block. The presence of a fluorine atom can significantly impact a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The phenethyl scaffold provides a common structural motif found in many biologically active compounds.
This document will first detail a reliable protocol for the synthesis of this compound, followed by a step-by-step guide for its application in the Ugi reaction, including purification and characterization of the resulting products.
II. Synthesis of this compound: A Two-Step Protocol
The synthesis of this compound can be efficiently achieved from commercially available 2-fluorophenethylamine in a two-step sequence involving formylation followed by dehydration.
Step 1: Formylation of 2-Fluorophenethylamine
This initial step converts the primary amine into its corresponding formamide. This is a crucial transformation as the formamide is the direct precursor to the isocyanide.
Protocol:
-
To a round-bottom flask equipped with a magnetic stir bar, add 2-fluorophenethylamine (1.0 eq).
-
Add ethyl formate (3.0 eq) and heat the mixture to reflux (approximately 54 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 2-4 hours).
-
Upon completion, remove the excess ethyl formate and any volatile byproducts under reduced pressure using a rotary evaporator.
-
The resulting N-(2-fluorophenethyl)formamide is typically of sufficient purity for the next step without further purification.
Causality Behind Experimental Choices:
-
Excess Ethyl Formate: Using an excess of ethyl formate drives the reaction to completion according to Le Chatelier's principle. It also serves as the reaction solvent.
-
Reflux Conditions: Heating the reaction to reflux provides the necessary activation energy for the formylation to proceed at a reasonable rate.
Step 2: Dehydration of N-(2-fluorophenethyl)formamide
The dehydration of the formamide to the isocyanide is the critical step. This is commonly achieved using a dehydrating agent such as phosphorus oxychloride (POCl₃) in the presence of a base.
Protocol:
-
In a well-ventilated fume hood, dissolve N-(2-fluorophenethyl)formamide (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add triethylamine (2.2 eq) to the solution with stirring.
-
In a separate dropping funnel, dilute phosphorus oxychloride (1.1 eq) with anhydrous DCM.
-
Add the POCl₃ solution dropwise to the reaction mixture at 0 °C over 30 minutes. An exothermic reaction is expected.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium carbonate at 0 °C.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure. The crude this compound should be purified by vacuum distillation or flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Phosphorus oxychloride is highly reactive with water. Therefore, anhydrous conditions are essential to prevent its decomposition and ensure efficient dehydration.
-
Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.
-
Triethylamine: Acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
-
Slow Addition at 0 °C: The reaction is exothermic and controlling the temperature prevents the formation of unwanted byproducts.
-
Aqueous Workup: The sodium carbonate solution neutralizes any remaining acidic species and quenches the reaction.
III. Ugi Four-Component Reaction Protocol using this compound
This section provides a detailed protocol for a representative Ugi reaction utilizing this compound, benzaldehyde, benzylamine, and acetic acid.
Experimental Workflow Diagram
Caption: Experimental workflow for the Ugi-4CR.
Detailed Protocol:
-
Reactant Preparation: In a 50 mL round-bottom flask, dissolve benzaldehyde (1.0 mmol, 1.0 eq) and benzylamine (1.0 mmol, 1.0 eq) in methanol (10 mL). Stir the solution at room temperature for 30 minutes to facilitate the formation of the imine intermediate.
-
Addition of Carboxylic Acid: Add acetic acid (1.0 mmol, 1.0 eq) to the reaction mixture and continue stirring for another 15 minutes.
-
Addition of Isocyanide: Slowly add this compound (1.0 mmol, 1.0 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 24 hours.
-
Work-up:
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) to remove any unreacted acetic acid.
-
Wash the organic layer with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
-
Purification:
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
Causality Behind Experimental Choices:
-
Methanol as Solvent: Methanol is a common solvent for the Ugi reaction as it effectively solvates the polar intermediates.
-
Pre-mixing of Aldehyde and Amine: This allows for the formation of the imine, a key intermediate in the Ugi reaction mechanism.[1]
-
Stoichiometry: An equimolar ratio of the four components is typically used for optimal conversion.
-
Aqueous Bicarbonate Wash: This basic wash is crucial for removing the acidic component (acetic acid) from the reaction mixture, simplifying the purification process.
IV. Data Presentation: Expected Outcomes and Characterization
The successful synthesis of the Ugi product can be confirmed by various analytical techniques.
Table 1: Representative Reactant Stoichiometry and Expected Product
| Component | Chemical Name | Mol. Wt. ( g/mol ) | Amount (mmol) | Volume/Mass |
| Aldehyde | Benzaldehyde | 106.12 | 1.0 | 102 µL |
| Amine | Benzylamine | 107.15 | 1.0 | 109 µL |
| Carboxylic Acid | Acetic Acid | 60.05 | 1.0 | 57 µL |
| Isocyanide | This compound | 149.18 | 1.0 | 149 mg |
| Product | N-benzyl-2-(N-(2-fluorophenethyl)acetamido)-2-phenylacetamide | 418.50 | - | - |
Characterization Data:
-
¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum of the purified product is expected to show characteristic signals for the aromatic protons, the benzylic protons, the phenethyl protons, and the amide protons. The integration of these signals should correspond to the number of protons in the structure.
-
¹³C NMR: The carbon NMR spectrum will provide information about the carbon skeleton of the molecule, with distinct signals for the carbonyl carbons of the amide groups.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight of the product, providing a precise mass that matches the calculated molecular formula.
V. Mechanistic Insight: The Ugi Reaction Pathway
The Ugi reaction proceeds through a fascinating cascade of reversible and irreversible steps. Understanding this mechanism is key to optimizing reaction conditions and predicting potential side products.
Caption: Simplified mechanism of the Ugi-4CR.
The reaction is generally believed to initiate with the condensation of the aldehyde and the amine to form an imine.[1] The carboxylic acid then protonates the imine, activating it for nucleophilic attack by the isocyanide. This addition leads to the formation of a nitrilium ion intermediate. The carboxylate anion then attacks the nitrilium ion, forming an α-adduct. This intermediate undergoes an irreversible Mumm rearrangement, an intramolecular acyl transfer, to yield the thermodynamically stable α-acylamino amide product.[1]
VI. Trustworthiness and Self-Validation
The protocols described in this document are designed to be robust and reproducible. The following points ensure the self-validating nature of these experimental procedures:
-
Monitoring Reaction Progress: The use of TLC at each stage allows for real-time assessment of the reaction's progress and helps in determining the optimal reaction time.
-
Thorough Purification: The detailed purification steps, including aqueous work-up and flash column chromatography, are crucial for isolating the desired product in high purity.
-
Comprehensive Characterization: The combination of NMR and mass spectrometry provides unambiguous structural confirmation of the synthesized compounds.
By following these protocols and understanding the underlying chemical principles, researchers can confidently employ this compound in the Ugi reaction to accelerate their research and drug discovery efforts.
VII. References
-
Organic Chemistry Portal. Ugi Reaction. [Link]
Sources
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 2-Fluorophenethyl Isocyanide
Introduction: The Strategic Advantage of 2-Fluorophenethyl Isocyanide in Heterocyclic Synthesis
The isocyanide functional group, with its unique divalent carbon, serves as a powerful linchpin in the construction of complex molecular architectures, particularly in the realm of heterocyclic chemistry.[1][2] Its ability to act as both a nucleophile and an electrophile makes it an exceptionally versatile building block in multicomponent reactions (MCRs) and transition-metal-catalyzed cyclizations.[3] This application note focuses on a particularly valuable, yet underexplored, isocyanide: 2-fluorophenethyl isocyanide .
The incorporation of a fluorine atom into bioactive molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, membrane permeability, and binding affinity.[4][5] The 2-fluorophenethyl moiety, therefore, introduces a desirable fluorine substituent at a defined position, offering a direct route to fluorinated N-heterocycles. These structures are of significant interest in drug discovery and materials science. This guide provides a comprehensive overview of the application of 2-fluorophenethyl isocyanide in the synthesis of diverse heterocyclic frameworks, complete with detailed, actionable protocols and expert insights.
Part 1: Synthesis of 2-Fluorophenethyl Isocyanide
The accessibility of 2-fluorophenethyl isocyanide is a critical first step for its utilization. It is typically synthesized from its corresponding formamide, which in turn is derived from the commercially available 2-fluorophenethylamine.[6] A common and effective method for the dehydration of the formamide to the isocyanide is the use of phosphoryl chloride (POCl₃) or a related dehydrating agent in the presence of a base.
Protocol 1: Synthesis of 2-Fluorophenethyl Isocyanide
This protocol details the dehydration of N-(2-fluorophenethyl)formamide to yield 2-fluorophenethyl isocyanide.
Materials:
-
N-(2-fluorophenethyl)formamide
-
Phosphoryl chloride (POCl₃)
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve N-(2-fluorophenethyl)formamide (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Cool the solution to 0 °C using an ice bath.
-
Addition of Base: Add triethylamine (2.2 eq) to the stirred solution.
-
Addition of Dehydrating Agent: Add phosphoryl chloride (1.1 eq) dropwise to the cooled solution via the dropping funnel over a period of 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous NaHCO₃ solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product is typically purified by vacuum distillation or column chromatography on silica gel to afford the pure 2-fluorophenethyl isocyanide.
Safety Note: Isocyanides are known for their strong, unpleasant odors and potential toxicity. All manipulations should be performed in a well-ventilated fume hood. Phosphoryl chloride is corrosive and reacts violently with water. Appropriate personal protective equipment (PPE) should be worn at all times.
Part 2: Multicomponent Reactions (MCRs) – A Gateway to Molecular Diversity
Multicomponent reactions are powerful tools for the rapid assembly of complex molecules from simple starting materials in a single synthetic operation. 2-Fluorophenethyl isocyanide is an excellent component for two of the most prominent isocyanide-based MCRs: the Ugi four-component reaction (U-4CR) and the Passerini three-component reaction (P-3CR).
The Ugi Four-Component Reaction (U-4CR)
The Ugi reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like α-acylamino amide scaffold.[7][8] The use of 2-fluorophenethyl isocyanide in this reaction allows for the direct incorporation of the fluorinated phenethyl moiety into the final product.
Reaction Workflow:
Figure 1: Ugi Four-Component Reaction Workflow.
Protocol 2: Ugi Synthesis of a Fluorinated Peptidomimetic
This protocol describes a general procedure for the Ugi reaction using 2-fluorophenethyl isocyanide.
Materials:
-
Aldehyde (e.g., benzaldehyde)
-
Amine (e.g., benzylamine)
-
Carboxylic acid (e.g., acetic acid)
-
2-Fluorophenethyl isocyanide
-
Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE) as solvent
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a vial or round-bottom flask, add the aldehyde (1.0 eq), amine (1.0 eq), and carboxylic acid (1.0 eq) in methanol (0.5 M).
-
Stirring: Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Isocyanide Addition: Add 2-fluorophenethyl isocyanide (1.0 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 24-48 hours. The reaction is often exothermic.[7]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: The crude product can be purified by crystallization or flash column chromatography on silica gel.
| Component | Example | Molar Ratio |
| Aldehyde | Benzaldehyde | 1.0 |
| Amine | Benzylamine | 1.0 |
| Carboxylic Acid | Acetic Acid | 1.0 |
| Isocyanide | 2-Fluorophenethyl Isocyanide | 1.0 |
| Solvent | Methanol | - |
| Typical Yield | 60-90% |
Table 1: Exemplary Reactant Ratios for the Ugi Reaction.
The Passerini Three-Component Reaction (P-3CR)
The Passerini reaction is a three-component reaction between an aldehyde (or ketone), a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide.[2][9] This reaction provides a straightforward method to synthesize ester and amide functionalities in a single step.
Reaction Mechanism:
Figure 2: Simplified Mechanism of the Passerini Reaction.
Protocol 3: Passerini Synthesis of a Fluorinated α-Acyloxy Carboxamide
This protocol provides a general procedure for the Passerini reaction with 2-fluorophenethyl isocyanide.
Materials:
-
Aldehyde (e.g., isobutyraldehyde)
-
Carboxylic acid (e.g., benzoic acid)
-
2-Fluorophenethyl isocyanide
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry flask under a nitrogen atmosphere, dissolve the carboxylic acid (1.0 eq) and the aldehyde (1.0 eq) in anhydrous DCM (0.5 M).
-
Isocyanide Addition: Add 2-fluorophenethyl isocyanide (1.0 eq) to the solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
| Component | Example | Molar Ratio |
| Aldehyde | Isobutyraldehyde | 1.0 |
| Carboxylic Acid | Benzoic Acid | 1.0 |
| Isocyanide | 2-Fluorophenethyl Isocyanide | 1.0 |
| Solvent | Dichloromethane | - |
| Typical Yield | 50-85% |
Table 2: Exemplary Reactant Ratios for the Passerini Reaction.
Part 3: Transition-Metal-Catalyzed Cyclizations
Transition-metal catalysis offers powerful strategies for the construction of heterocyclic rings through the activation of C-H bonds and subsequent cyclization.[3] 2-Fluorophenethyl isocyanide is a promising substrate for such transformations, particularly in palladium-catalyzed reactions, to form valuable fluorinated indole and quinoline scaffolds.
Palladium-Catalyzed Intramolecular C-H Amination
Palladium catalysts can facilitate the intramolecular cyclization of aryl isocyanides onto a tethered nucleophile, such as an amine, to form heterocyclic structures. For 2-fluorophenethyl isocyanide, a plausible pathway involves an intramolecular cyclization to form a dihydroindole derivative, which can then be oxidized to the corresponding indole.
Proposed Reaction Scheme:
Figure 3: Proposed Palladium-Catalyzed Cyclization Pathway.
Protocol 4: Conceptual Protocol for Palladium-Catalyzed Synthesis of a Fluorinated Indole Derivative
This is a conceptual protocol based on known palladium-catalyzed cyclizations of similar substrates and would require optimization.
Materials:
-
2-Fluorophenethyl isocyanide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, SPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Oxidant (e.g., Cu(OAc)₂, Ag₂CO₃)
-
Toluene or 1,4-Dioxane, anhydrous
-
Schlenk tube or sealed vial
-
Standard laboratory glassware for inert atmosphere techniques
Procedure:
-
Reaction Setup: To a Schlenk tube, add Pd(OAc)₂ (5-10 mol%), the phosphine ligand (10-20 mol%), and the base (2.0 eq).
-
Reagent Addition: Add 2-fluorophenethyl isocyanide (1.0 eq) and the oxidant (2.0 eq) to the tube.
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to 80-120 °C for 12-24 hours.
-
Monitoring: Monitor the reaction by GC-MS or LC-MS.
-
Workup: After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.
Conclusion
2-Fluorophenethyl isocyanide is a highly promising and versatile building block for the synthesis of fluorinated heterocyclic compounds. Its application in established multicomponent reactions like the Ugi and Passerini reactions provides a rapid and efficient means to generate libraries of complex, drug-like molecules. Furthermore, its potential in transition-metal-catalyzed cyclizations opens new avenues for the construction of valuable fluorinated indole and quinoline frameworks. The protocols and conceptual frameworks provided in this application note serve as a valuable resource for researchers in medicinal chemistry and organic synthesis to explore the rich chemistry of this unique reagent.
References
- Dömling, A. (2006). Recent developments in isocyanide based multicomponent reactions in applied chemistry. Chemical Reviews, 106(1), 17-89.
- Dax, S. L., et al. (1999). Multi-component methodologies in solid-phase organic synthesis. Current medicinal chemistry, 6(3), 255-270.
- Passerini, M. (1921). Sopra gli isonitrili (I). Composti del p-isocian-azobenzolo con l'acetone e con l'acido acetico. Gazzetta Chimica Italiana, 51, 126-129.
-
ResearchGate. (2025). Fluorinated Heterocycles. Retrieved from [Link]
- Ugi, I. (1962). The α-Addition of Immonium Ions and Anions to Isonitriles, Accompanied by Secondary Reactions.
-
Springer Nature. (n.d.). Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. Retrieved from [Link]
- Organic Syntheses. (2017). Ugi Multicomponent Reaction. Organic Syntheses, 94, 54-68.
- Banfi, L., & Riva, R. (2005). The Passerini Reaction. Organic Reactions, 65, 1-140.
-
Organic Chemistry Portal. (n.d.). Ugi Reaction. Retrieved from [Link]
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
- Davies, H. M. L., et al. (2013). Rhodium-Catalyzed Conversion of Furans to Highly Functionalized Pyrroles. Journal of the American Chemical Society, 135(12), 4716–4718.
-
The Royal Society of Chemistry. (n.d.). Palladium-Catalyzed Oxidative Cyclization/Isocyanide Insertion of N-Aryl Enamines for Synthesis of 4-Amino-2-trifluormethylquino. Retrieved from [Link]
- Banfi, L., Basso, A., & Riva, R. (2021). The 100 facets of the Passerini reaction. Beilstein Journal of Organic Chemistry, 17, 1858–1912.
-
ResearchGate. (n.d.). Rhodium Catalyzed Carbonylative Approaches for Heterocycles Synthesis. Retrieved from [Link]
- Organic Syntheses. (1977). Phase-Transfer Hofmann Carbylamine Reaction: tert-Butyl Isocyanide. Organic Syntheses, 57, 33.
- Si, Y.-X., Zhu, P.-F., & Zhang, S.-L. (2020). Synthesis of Isocyanides by Reacting Primary Amines with Difluorocarbene. Organic Letters, 22(22), 9086–9090.
-
The Royal Society of Chemistry. (n.d.). Recent advances in rhodium-catalyzed asymmetric synthesis of heterocycles. Retrieved from [Link]
- Wang, J., & O'Hagan, D. (2022). Fluorinated N-heterocycles as conformationally diverse bioactives for drug discovery. Chemical Science, 13(39), 11484-11497.
- Iovine, V., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules, 28(13), 5099.
- Li, B., et al. (2025). Microwave-Assisted Synthesis of Heterocycles via Rhodium(III)-Catalyzed C-H Activation: Norbornadiene as an Acetylene Equivalent. Organic Letters, 27(3), 728-733.
-
The Royal Society of Chemistry. (n.d.). An environmentally benign multi-component reaction: regioselective synthesis of fluorinated 2-aminopyridines using diverse properties of the nitro group. Retrieved from [Link]
- Dömling, A., et al. (2020). Isocyanide 2.0. Green Chemistry, 22(20), 6774-6782.
- Meier, M. A. R. (2021). Novel Isocyanide Chemistry for the Synthesis of Defined (Macro-)Molecules. KIT Scientific Publishing.
-
Davies, H. M. L., et al. (2013). 240. Rhodium-Catalyzed Conversion of Furans to Highly Functionalized Pyrroles. The Davies Group - ScholarBlogs. Retrieved from [Link]
- Al-Tel, T. H. (2006). Palladium-Catalyzed Cyclization of 2-Alkynylaziridines. Organic Letters, 8(16), 3395–3398.
-
ChemRxiv. (2022). Isocyanide Chemistry Enabled by Continuous Flow Technology. Retrieved from [Link]
-
ResearchGate. (2025). Controlling cyclization pathways in palladium(ii)-catalyzed intramolecular alkene hydro-functionalization: Via substrate directivity. Retrieved from [Link]
-
PubChem. (n.d.). 2-(2-Fluorophenyl)ethylamine. Retrieved from [Link]
-
PubChem. (n.d.). 2-(3-Fluorophenyl)ethanamine. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Passerini reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-(2-Fluorophenyl)ethylamine | C8H10FN | CID 643357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Ugi reaction - Wikipedia [en.wikipedia.org]
- 8. Ugi Reaction [organic-chemistry.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
Application Note & Protocol: High-Throughput Solid-Phase Synthesis of Fluorinated Peptidomimetic Libraries Utilizing 2-Fluorophenethylisocyanide
Introduction
Isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions, are powerful tools in combinatorial chemistry and drug discovery for the rapid generation of diverse molecular scaffolds.[1][2][3] These reactions offer high atom economy and convergence, allowing for the one-pot synthesis of complex molecules from simple building blocks.[4] Solid-phase synthesis (SPS) further enhances the utility of IMCRs by simplifying purification and enabling high-throughput library generation.[5][6][7] This application note details a robust protocol for the solid-phase synthesis of a peptidomimetic library using 2-fluorophenethylisocyanide as a key building block in a Ugi four-component reaction (U-4CR). The incorporation of the 2-fluorophenethyl moiety introduces a valuable fluorine tag for downstream applications, such as ¹⁹F NMR-based screening and metabolic stability studies, while the phenethyl scaffold is a common motif in bioactive molecules.
The choice of this compound is strategic. The isocyanide functional group is central to the Ugi reaction, acting as both a nucleophile and an electrophile, which facilitates the construction of peptide-like structures.[2] The presence of a fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of the final compounds, potentially improving metabolic stability, binding affinity, and membrane permeability. This protocol is designed for researchers in drug development and chemical biology aiming to leverage the efficiency of solid-phase IMCRs for the creation of novel, fluorinated compound libraries.[8][9][10]
Scientific Principles and Experimental Rationale
The Ugi Four-Component Reaction on a Solid Support
The Ugi reaction is a cornerstone of multicomponent chemistry, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide.[4] When performed on a solid support, one of the components is tethered to a resin, allowing for the straightforward removal of excess reagents and byproducts through simple washing steps.[5][11]
The general mechanism on a solid support proceeds as follows:
-
Imine Formation: The resin-bound amine reacts with an aldehyde to form a protonated imine.
-
Nucleophilic Attack: The isocyanide attacks the electrophilic carbon of the imine.
-
Intermediate Trapping: The resulting nitrilium intermediate is trapped by the carboxylate.
-
Mumm Rearrangement: An intramolecular acyl transfer (Mumm rearrangement) yields the stable α-acylamino amide product, which remains attached to the solid support.
The choice of resin is critical and depends on the desired C-terminal functionality of the final product.[12] For this protocol, we utilize a Rink Amide resin, which, upon cleavage, yields a C-terminal primary amide—a common feature in many biologically active peptides and small molecules.
Causality Behind Experimental Choices
-
Resin Selection (Rink Amide): This resin is stable to the reaction conditions of the Ugi reaction but can be readily cleaved under mildly acidic conditions (e.g., with trifluoroacetic acid), which is compatible with many common protecting groups.[12][13]
-
Solvent System (DMF/MeOH): A mixture of dimethylformamide (DMF) and methanol (MeOH) is often used for solid-phase Ugi reactions. DMF is an excellent swelling solvent for polystyrene-based resins, ensuring reagent accessibility to the reactive sites.[11] Methanol is a polar solvent that can improve the solubility of the reactants and facilitate the reaction.
-
Reagent Stoichiometry: A significant excess of the soluble reagents (aldehyde, carboxylic acid, and this compound) is used to drive the reaction to completion on the solid support.
-
Cleavage Cocktail: A standard cleavage cocktail containing trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water is employed.[14][15] TFA is the primary cleavage agent. TIS acts as a scavenger to trap reactive cations generated during the cleavage of any acid-labile side-chain protecting groups, preventing side reactions.[16] Water helps to hydrolyze the cleaved product from any remaining protecting groups.
Experimental Workflow and Protocols
Overall Workflow
The solid-phase synthesis workflow is depicted in the following diagram:
Caption: Workflow for solid-phase Ugi synthesis.
Detailed Protocol: Synthesis of a 3x3 Library
This protocol describes the synthesis of a small 9-member library using three aldehydes and three carboxylic acids with this compound. The synthesis can be performed in parallel using a multi-well reaction block.
Materials and Reagents:
-
Rink Amide MBHA resin (100-200 mesh, ~0.5 mmol/g loading)
-
Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Aldehydes (e.g., isobutyraldehyde, benzaldehyde, 4-fluorobenzaldehyde)
-
Carboxylic acids (e.g., acetic acid, isovaleric acid, benzoic acid)
-
This compound
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Diisopropyl ether (cold)
Table 1: Reagent Quantities per Reaction Well (0.1 mmol scale)
| Reagent/Material | Amount | Molar Equiv. (rel. to resin) |
| Rink Amide Resin | 200 mg (0.1 mmol) | 1.0 |
| 20% Piperidine in DMF | 2 mL | - |
| Aldehyde | 0.5 mmol | 5.0 |
| Carboxylic Acid | 0.5 mmol | 5.0 |
| This compound | 0.5 mmol (75.6 mg) | 5.0 |
| Solvent (DMF/MeOH, 1:1) | 2 mL | - |
| Cleavage Cocktail (TFA/TIS/H₂O) | 2 mL | - |
Step-by-Step Procedure:
-
Resin Preparation: a. Aliquot 200 mg of Rink Amide resin into each well of a fritted reaction block. b. Add 2 mL of DMF to each well and allow the resin to swell for 1 hour at room temperature with gentle agitation. c. Drain the DMF. d. To remove the Fmoc protecting group from the Rink Amide linker, add 2 mL of 20% piperidine in DMF to each well. Agitate for 20 minutes. e. Drain the piperidine solution and repeat the treatment for another 20 minutes. f. Wash the resin thoroughly by sequentially adding and draining 2 mL of DMF (3 times), DCM (3 times), and DMF (3 times).
-
Ugi Four-Component Reaction: a. Prepare stock solutions of each aldehyde, carboxylic acid, and this compound in the DMF/MeOH (1:1) solvent system. b. To each well containing the deprotected resin, add 2 mL of the solvent followed by the corresponding aldehyde (5 eq), carboxylic acid (5 eq), and this compound (5 eq). c. Seal the reaction block and agitate at room temperature for 48 hours.
-
Washing: a. Drain the reaction mixture from each well. b. Wash the resin-bound product extensively to remove all excess reagents. Perform the following washes, agitating for 5 minutes each time before draining:
- DMF (3 x 2 mL)
- DCM (3 x 2 mL)
- MeOH (3 x 2 mL)
- DCM (3 x 2 mL) c. Dry the resin under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage and Product Isolation: a. Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O. Caution: Work in a fume hood and wear appropriate PPE. b. Add 2 mL of the cleavage cocktail to each well containing the dried resin. c. Allow the cleavage reaction to proceed for 2 hours at room temperature with occasional agitation. d. Filter the contents of each well, collecting the filtrate in a labeled collection tube. e. Wash the resin with an additional 0.5 mL of TFA and combine the filtrates. f. Concentrate the TFA solution under a stream of nitrogen. g. Add 5 mL of cold diisopropyl ether to each tube to precipitate the crude product. h. Centrifuge the tubes, decant the ether, and dry the resulting solid product under vacuum.
-
Analysis: a. Analyze the crude product purity by LC-MS. b. Purify the product if necessary using preparative HPLC. c. Confirm the structure of the purified product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry.
Trustworthiness and Self-Validation
The protocol incorporates several checkpoints for self-validation:
-
Kaiser Test (Ninhydrin Test): After Fmoc deprotection (Step 1f), a small sample of the resin can be tested. A positive Kaiser test (deep blue beads) confirms the presence of free primary amines, indicating successful deprotection.[13]
-
Test Cleavage: For optimization, a small aliquot of the resin can be cleaved after the Ugi reaction (Step 3c) and analyzed by LC-MS to determine the reaction's progress before committing to the full cleavage.
-
Fluorine NMR: The presence of a characteristic signal in the ¹⁹F NMR spectrum of the final product provides direct evidence for the successful incorporation of the this compound building block.
Conclusion
This application note provides a comprehensive and detailed protocol for the solid-phase synthesis of fluorinated peptidomimetic libraries using this compound in a Ugi four-component reaction. By leveraging the efficiency of solid-phase synthesis and the versatility of IMCRs, researchers can rapidly generate diverse compound libraries for screening in drug discovery and chemical biology programs. The incorporation of fluorine provides a valuable handle for downstream analysis and can impart favorable pharmacological properties to the synthesized molecules.
References
-
Wang, X., et al. (2019). Isocyanide‐Based Multicomponent Reactions: A Concise Approach to 2‐Amino‐3‐perfluoroalkylfurans Using Methyl Perfluoroalk‐2‐ynoates as Fluorinated Building Blocks. ChemistrySelect. Available at: [Link]
-
AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. Available at: [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Cleavage from Resin. Reagent Guides. Available at: [Link]
-
Alsina, J., et al. (1996). Resin effects in solid-phase peptide synthesis. Enhanced purity of tryptophan-containing peptides through two-step cleavage of side chain protecting groups and peptide–resin linkage. Journal of the Chemical Society, Chemical Communications. Available at: [Link]
-
Nowick, J.S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available at: [Link]
-
Dömling, A. (2006). Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Chemical Reviews. Available at: [Link]
-
Wuest, F. R., et al. (2009). Solid-phase synthesis of 2-[18F]fluoropropionyl peptides. Journal of Labelled Compounds and Radiopharmaceuticals. Available at: [Link]
-
Ruijter, E., et al. (2014). Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Shaabani, A., et al. (2018). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules. Available at: [Link]
-
Kurp, G., & Dembinski, R. (2020). Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application. Molecules. Available at: [Link]
-
Frank, R. (1998). Solid-phase synthesis on planar supports. Biopolymers. Available at: [Link]
-
Dömling, A., et al. (2008). The use of the Ugi four-component condensation. Nature Protocols. Available at: [Link]
-
Ramkisson, S. (2018). Solid phase peptide synthesis: New resin and new protecting group. University of KwaZulu-Natal Research Space. Available at: [Link]
-
Frontiers Media. (n.d.). Isocyanide-based multicomponent reactions. Available at: [Link]
-
Clairoux, A. (2024). Combinatorial Chemistry: Innovations and Applications. Journal of Medicinal and Organic Chemistry. Available at: [Link]
-
Lam, K. S., et al. (2017). Combinatorial Chemistry in Drug Discovery. Anticancer Agents in Medicinal Chemistry. Available at: [Link]
-
Rodriguez, E. B. (2001). Combinatorial chemistry: concepts, strategies and applications. Transactions of the National Academy of Science and Technology Philippines. Available at: [Link]
-
Naresh, J. (2015). Combinatorial chemistry. SlideShare. Available at: [Link]
-
Myers, P. L. (1999). Applications of combinatorial chemistry to drug design and development. Current Opinion in Biotechnology. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. openaccessjournals.com [openaccessjournals.com]
- 9. Combinatorial Chemistry in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. peptide.com [peptide.com]
- 12. chem.uci.edu [chem.uci.edu]
- 13. peptide.com [peptide.com]
- 14. Cleavage from Resin - Wordpress [reagents.acsgcipr.org]
- 15. chempep.com [chempep.com]
- 16. Resin effects in solid-phase peptide synthesis. Enhanced purity of tryptophan-containing peptides through two-step cleavage of side chain protecting groups and peptide–resin linkage - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Fluorophenethylisocyanide
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-fluorophenethylisocyanide. This document provides in-depth troubleshooting advice and frequently asked questions to address challenges encountered during the purification of this valuable synthetic building block. Our approach is grounded in established chemical principles to help you navigate experimental complexities and achieve high-purity material.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the workup and purification of this compound.
Question 1: After aqueous workup, my yield is significantly lower than expected, and IR analysis shows a carbonyl peak around 1650-1680 cm⁻¹. What happened?
Answer:
This is a classic sign of acid-catalyzed hydrolysis of the isocyanide back to its N-formamide precursor. The isocyanide functional group (R-N≡C) is notoriously sensitive to acidic conditions and will readily react with water to form the corresponding formamide (R-NHC(O)H).[1]
Causality and Solution:
-
Problem: The most common synthesis of isocyanides involves the dehydration of a formamide using an agent like phosphorus oxychloride (POCl₃). The workup procedure requires quenching the excess dehydrating agent, but if the pH of the aqueous solution drops into the acidic or even neutral range, the isocyanide product will be hydrolyzed.[2][3]
-
Preventative Protocol: During the workup, the reaction mixture must be added to a vigorously stirred, cold (0 °C) basic solution, such as saturated aqueous sodium bicarbonate (NaHCO₃) or a dilute (~5%) sodium carbonate (Na₂CO₃) solution. It is critical to maintain a basic pH (pH > 8) throughout the entire quenching and extraction process.[3][4] You can monitor the pH of the aqueous layer with pH paper.
-
Recovery: Unfortunately, once the isocyanide has hydrolyzed, it cannot be easily recovered. The best course of action is to optimize the workup conditions for the next batch to prevent this issue.
Question 2: I'm attempting to purify my crude this compound using standard silica gel flash chromatography, but I'm getting very low recovery. Where is my product going?
Answer:
Standard silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface. This acidic environment can cause two major problems for isocyanides: decomposition (hydrolysis to the formamide if water is present in the solvent) or irreversible adsorption to the stationary phase.[5][6] Some isocyanides can also be induced to polymerize in the presence of Lewis or Brønsted acids.[1]
Expert Recommendations:
-
Method 1: Deactivate the Silica: Before preparing your column, you can neutralize the silica gel. This is done by flushing the packed column with your starting eluent mixture (e.g., 95:5 Hexanes:Ethyl Acetate) that has been treated with ~1% triethylamine (Et₃N) by volume. This basic additive will neutralize the acidic sites on the silica, making it more hospitable for the isocyanide.
-
Method 2: Use an Alternative Stationary Phase: If deactivation is insufficient, consider using a more inert stationary phase.
-
Neutral Alumina: Alumina is generally less acidic than silica and can be a good alternative.
-
Treated Silica: Commercially available C-2 silica (EtSiCl₃-treated) has proven exceptionally effective for purifying sensitive isocyanides, often allowing for high recovery where standard silica fails.[5]
-
-
Method 3: A "Quick and Dirty" Filtration: If your product is only mildly impure (e.g., contaminated with baseline inorganic salts), you can perform a rapid filtration through a short "plug" of silica or celite.[6][7] This minimizes the contact time between your compound and the stationary phase, which can be sufficient to remove polar impurities without significant product loss.
Below is a workflow to guide your decision-making process for purification.
Sources
- 1. Isocyanide - Wikipedia [en.wikipedia.org]
- 2. A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isocyanide 2.0 - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02722G [pubs.rsc.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. Purification [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
side reactions and byproducts in 2-fluorophenethylisocyanide synthesis
Introduction
Welcome to the technical support guide for the synthesis of 2-fluorophenethylisocyanide. This document is designed for researchers, chemists, and drug development professionals who are actively working with or planning to synthesize this valuable isocyanide intermediate. The synthesis of isocyanides, while conceptually straightforward, is often plagued by competing side reactions and challenging purifications. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you navigate the common pitfalls and maximize your yield and purity.
The primary route to this compound is the dehydration of its N-formyl precursor, N-(2-fluorophenethyl)formamide. This process, typically employing dehydrating agents like phosphorus oxychloride (POCl₃) or p-toluenesulfonyl chloride (TsCl), is the focus of this guide. We will delve into the mechanistic origins of common byproducts and provide actionable strategies to mitigate their formation.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during the synthesis and purification of this compound.
Q1: My reaction yield is significantly lower than expected. What are the most likely causes?
A1: Low yields in isocyanide synthesis are a frequent issue, often stemming from one or more of the following factors:
-
Hydrolysis of the Isocyanide Product: Isocyanides are highly susceptible to hydrolysis under acidic conditions, which reverts them back to the starting formamide. This is the most common cause of yield loss. It is critical to maintain strictly basic conditions throughout the reaction and the aqueous workup.[1][2]
-
Incomplete Dehydration: The dehydrating agent (e.g., POCl₃) may be old (partially hydrolyzed) or used in an insufficient stoichiometric amount. Ensure you are using a fresh, high-quality reagent.
-
Suboptimal Reaction Temperature: The dehydration of formamides is often exothermic. Adding the dehydrating agent at a controlled low temperature (e.g., 0 °C) is crucial to prevent runaway reactions and the formation of degradation or polymerization byproducts.[1][3] Depending on the substrate's reactivity, the reaction may then be allowed to warm to room temperature.[4]
-
Formation of Inactive Intermediates: The reaction proceeds through a Vilsmeier-type intermediate. If this intermediate is not efficiently converted to the isocyanide, it can be consumed by side reactions, which will be discussed in the next question.
Q2: I'm observing several unknown peaks in my crude NMR/GC-MS. What are the common side reactions and byproducts?
A2: Byproduct formation is a key challenge. Besides unreacted starting material, the following are common impurities:
-
Unreacted N-(2-fluorophenethyl)formamide: The most obvious impurity, indicating incomplete conversion.
-
2-Fluorophenethylamine: This arises from the hydrolysis of the isocyanide product, either during a non-basic workup or from exposure to atmospheric moisture on silica gel during chromatography.[5]
-
Base-Related Salts: Triethylamine hydrochloride or pyridinium tosylate are common byproducts depending on the base and dehydrating agent used. These are typically removed with an aqueous wash.[1][4]
-
Phosphorus Byproducts: When using POCl₃, various inorganic phosphate species are formed as byproducts. These are generally water-soluble and removed during workup.[1][2]
-
Polymeric Materials: Isocyanides can polymerize, especially in the presence of certain impurities or at elevated temperatures. This often appears as an insoluble baseline material in your NMR.
The core of many side reactions is the highly reactive Vilsmeier intermediate. Its fate determines the efficiency of the reaction.
Q3: What is the Vilsmeier intermediate, and how does its chemistry dictate the success of the reaction?
A3: The Vilsmeier intermediate is the key electrophilic species formed upon the reaction of the formamide's oxygen with the dehydrating agent (e.g., POCl₃). This intermediate, a chloroiminium species, is the direct precursor to the isocyanide.
The desired pathway involves the deprotonation of the nitrogen-bound proton by a base (like triethylamine), leading to the elimination of HCl and formation of the isocyanide. However, this reactive intermediate can also be intercepted by other nucleophiles. If another molecule of the starting formamide attacks the Vilsmeier intermediate, it can lead to the formation of N,N'-disubstituted formamidinium salts, which are a common source of impurities and represent a loss of two molecules of starting material.
Below is a diagram illustrating this critical mechanistic branch point.
Caption: The Vilsmeier intermediate is a key branch point in the reaction.
Q4: How can I effectively purify my crude this compound?
A4: Purification requires care due to the product's sensitivity. Isocyanides have a characteristically unpleasant odor, and all operations should be conducted in a well-ventilated fume hood.[6]
-
Aqueous Workup (Essential First Step): After the reaction is complete, quench the mixture carefully with ice-cold water or saturated sodium bicarbonate solution. It is vital to ensure the aqueous layer remains basic (pH > 8) to prevent hydrolysis of the isocyanide.[1] Extract the product into an organic solvent like dichloromethane or diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Filtration through a Silica Plug: For many applications, a full column chromatography is unnecessary and can lead to product decomposition. A highly effective and rapid purification involves filtering the concentrated crude product through a short plug of silica gel, eluting with a non-polar solvent system (e.g., diethyl ether or a hexane/ethyl acetate mixture).[1] This quickly removes baseline impurities and polar salts without prolonged contact time on the silica.
-
Column Chromatography: If higher purity is required, flash column chromatography can be performed. However, be aware that isocyanides can streak or decompose on silica. Use a deactivated silica gel (e.g., by adding 1% triethylamine to the eluent) and work quickly.
-
Distillation: This method is only suitable if the isocyanide is thermally stable and has a boiling point that allows for separation from impurities under vacuum.
Q5: What are the best practices for optimizing reaction conditions to maximize yield and purity from the start?
A5: A well-planned reaction is the best way to avoid downstream issues. Consider the following variables:
-
Choice of Reagents: The combination of dehydrating agent and base is critical. The POCl₃/triethylamine system is robust and widely used.[3][7] Alternatively, using p-toluenesulfonyl chloride (p-TsCl) with pyridine can offer very high yields, and the resulting pyridinium salts are easily removed by water extraction.[4]
-
Stoichiometry: Use a slight excess of the dehydrating agent (e.g., 1.1-1.2 equivalents). A larger excess of base (e.g., 3-5 equivalents) is often beneficial to ensure basicity is maintained throughout the reaction and to drive the final elimination step.[1][5]
-
Solvent and Concentration: Anhydrous dichloromethane (DCM) is the most common and effective solvent due to its ability to dissolve the starting formamide.[1] A concentration of around 0.1 M is a good starting point.
-
Temperature Control: This cannot be overstated. Perform the addition of the dehydrating agent at 0 °C or below, then allow the reaction to proceed for the recommended time.
Table 1: Comparison of Common Dehydration Systems
| Dehydrating Agent | Typical Base | Solvent | Key Advantages | Key Disadvantages |
| POCl₃ | Triethylamine | DCM | Fast, efficient, widely applicable.[3][7] | Generates inorganic phosphate waste; workup can be messy.[1][2] |
| p-TsCl | Pyridine | DCM, DMC | High yields, clean reaction, byproducts are easily extracted.[4] | Pyridine has a strong odor; can be slower than POCl₃. |
| Triphosgene | Triethylamine | DCM | Very effective. | Highly toxic reagent; requires extreme caution.[7] |
Optimized Experimental Protocols
The following protocols are provided as a starting point. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Protocol 1: Synthesis of this compound using POCl₃
This protocol is adapted from established procedures for formamide dehydration.[1][3]
Materials:
-
N-(2-fluorophenethyl)formamide (1.0 eq)
-
Anhydrous Dichloromethane (DCM) (to make a 0.1 M solution)
-
Triethylamine (Et₃N) (5.0 eq)
-
Phosphorus oxychloride (POCl₃) (1.1 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and thermometer, add N-(2-fluorophenethyl)formamide (1.0 eq).
-
Dissolve the formamide in anhydrous DCM (to 0.1 M).
-
Add triethylamine (5.0 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice-water bath.
-
Slowly add phosphorus oxychloride (1.1 eq) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for 1 hour.
-
Monitor the reaction by TLC (staining with KMnO₄) until the starting formamide is consumed.
-
Carefully quench the reaction by slowly adding it to a beaker of vigorously stirred, ice-cold saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure at low temperature (< 30 °C) to yield the crude this compound.
Protocol 2: Purification by Silica Gel Plug Filtration
Materials:
-
Crude this compound
-
Silica gel
-
Diethyl ether (or 9:1 Hexane:Ethyl Acetate)
Procedure:
-
Place a cotton plug at the bottom of a large glass pipette or a small chromatography column.
-
Add a small layer of sand, followed by approximately 5-10 cm of silica gel, and another small layer of sand on top.
-
Pre-wet the silica plug with the chosen eluent.
-
Dissolve the crude isocyanide in a minimal amount of the eluent.
-
Carefully load the solution onto the top of the silica plug.
-
Elute the product through the plug using the eluent, collecting the fractions.
-
The isocyanide is much less polar than the starting formamide and should elute quickly. Monitor the fractions by TLC.
-
Combine the pure fractions and concentrate under reduced pressure to obtain the purified product.
Process and Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues during the synthesis.
Caption: A logical guide for troubleshooting synthesis issues.
References
- Organic Syntheses Procedure, Coll. Vol. 6, p.231 (1988); Vol. 51, p.31 (1971).
- Patil, P., et al. (2020). Isocyanide 2.0. Green Chemistry, 22(20), 6986-6994.
- Idealized dehydration of a formamide yields its respective isocyanide... (n.d.).
- Synthesis of isocyanides via formamide dehydration utilizing the optimized reaction con... (n.d.).
- Waibel, M., et al. (2020). A more sustainable and highly practicable synthesis of aliphatic isocyanides. Green Chemistry, 22(3), 755-763.
- Mechanism for the dehydration of formamides to isocyanides. (n.d.).
- A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent. (2022).
- A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent. (2022). PMC - NIH.
- Technical Support Center: Synthesis and Purification of 2-(4-fluorophenyl)quinolin-7-amine. (n.d.). Benchchem.
- Product Class 7: Isocyanides and Related Compounds. (n.d.). Science of Synthesis.
Sources
- 1. Isocyanide 2.0 - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02722G [pubs.rsc.org]
- 2. A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A more sustainable and highly practicable synthesis of aliphatic isocyanides - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC04070F [pubs.rsc.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Multicomponent Reaction Efficiency with 2-Fluorophenethylisocyanide
Welcome to the technical support center for multicomponent reactions (MCRs) involving 2-fluorophenethylisocyanide. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common experimental challenges. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring each protocol is a self-validating system.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in MCRs?
A: this compound is an organic compound featuring an isocyanide functional group (–N⁺≡C⁻) attached to a 2-fluorophenethyl moiety.[1] Isocyanides are highly valuable in MCRs because their terminal carbon atom can react with both nucleophiles and electrophiles, a unique reactivity that allows for the rapid assembly of complex molecules from three or more starting materials in a single step.[2][3] This efficiency is a significant advantage over traditional linear syntheses, minimizing steps and purification needs.[4] The 2-fluorophenethyl group introduces a fluorinated scaffold, a common motif in medicinal chemistry known to enhance properties like metabolic stability and binding affinity.
Q2: Which are the most common MCRs where this compound is applicable?
A: The most prominent isocyanide-based MCRs are the Passerini three-component reaction (P-3CR) and the Ugi four-component reaction (U-4CR) .[5]
-
Passerini Reaction: Combines an isocyanide, a carboxylic acid, and a carbonyl compound (aldehyde or ketone) to form an α-acyloxy amide.[6][7]
-
Ugi Reaction: Involves an isocyanide, a carboxylic acid, a carbonyl compound, and a primary amine to yield an α-acylamino amide.[5][8]
These reactions are foundational in creating diverse molecular libraries for drug discovery.[9][10]
Q3: How does the fluorine atom in this compound affect its reactivity?
A: The fluorine atom is strongly electron-withdrawing. This electronic effect can influence the reactivity of the isocyanide group. The inductive effect of fluorine can slightly alter the electron density on the isocyanide carbon, potentially impacting the rates of nucleophilic and electrophilic attack compared to its non-fluorinated analog.[11] While the effect may be subtle, it can be a factor in reaction optimization, particularly in competitive or sensitive systems.
Q4: What are the stability and storage recommendations for this compound?
A: Isocyanides are generally stable to strong bases but are sensitive to acid, which can cause hydrolysis to the corresponding formamide.[1] Some can also polymerize in the presence of Lewis or Brønsted acids.[1] It is recommended to store this compound under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark place to prevent degradation. Always handle isocyanides in a well-ventilated fume hood due to their potent and unpleasant odor.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
Category 1: Low or No Product Yield
Q5: My Passerini reaction is showing very low conversion. What are the primary causes?
A: Low yield in a Passerini reaction is a common issue that typically points to suboptimal reaction conditions, particularly the choice of solvent.[12]
-
Causality: The Passerini reaction is generally accepted to proceed through a concerted, non-polar cyclic transition state.[6][7][13] This mechanism is favored in apolar, aprotic solvents.
-
Troubleshooting Steps:
-
Solvent Selection: Switch to or screen apolar aprotic solvents. Dichloromethane (DCM), toluene, tetrahydrofuran (THF), or diethyl ether are excellent starting points.[13][14]
-
Avoid Protic Solvents: Polar protic solvents like methanol or water can inhibit the reaction or promote a less efficient ionic pathway.[7][12] While some studies show rate acceleration with strong hydrogen bond-donating solvents like HFIP, standard alcohols are generally not well-suited for the Passerini reaction.[14][15]
-
Concentration: The reaction is trimolecular. Ensure high concentrations of reactants (0.5 M to 1.0 M) to favor the desired interactions.[6][7]
-
Reactant Quality: Verify the purity of your aldehyde/ketone and carboxylic acid. Aldehydes are prone to oxidation to carboxylic acids, which can alter stoichiometry.
-
Q6: I'm running an Ugi reaction, but the yield is poor. How does this differ from troubleshooting a Passerini reaction?
A: The troubleshooting strategy for the Ugi reaction is often opposite to that for the Passerini reaction, primarily due to its different mechanism.
-
Causality: The Ugi reaction begins with the formation of an imine (or iminium ion) from the amine and carbonyl components.[5][8] This step is followed by the addition of the isocyanide to form a key nitrilium intermediate.[5][16] These ionic intermediates are stabilized by polar, protic solvents.
-
Troubleshooting Steps:
-
Solvent Selection: Use polar protic solvents. Methanol and 2,2,2-trifluoroethanol (TFE) are the most common and effective solvents as they facilitate imine formation.[5][17]
-
Catalysis: If imine formation is slow (e.g., with less reactive ketones), consider adding a catalytic amount of a Lewis acid (like TiCl₄) or a Brønsted acid to promote the initial condensation step.[16][18]
-
Order of Addition: While it's a one-pot reaction, pre-mixing the amine and carbonyl for a short period (15-30 minutes) before adding the acid and isocyanide can sometimes improve yields by allowing the imine to form first.
-
Water Scavenging: Ensure your reagents and solvent are reasonably dry, as excess water can hydrolyze the imine intermediate.
-
Data Presentation: Solvent Choice Summary
| Reaction Type | Favored Mechanism | Recommended Solvents | Solvents to Generally Avoid | Rationale |
| Passerini (P-3CR) | Concerted, Non-polar | DCM, Toluene, THF, Diethyl Ether[13][14] | Methanol, Ethanol, Water[12][14] | Apolar solvents stabilize the non-polar cyclic transition state.[13] |
| Ugi (U-4CR) | Ionic | Methanol, TFE[5][17] | DCM, Toluene, Hexane | Polar protic solvents stabilize the iminium and nitrilium ion intermediates.[8][19] |
Category 2: Side Product Formation
Q7: In my Ugi reaction, I'm isolating a significant amount of the Passerini product. How can I prevent this?
A: This is a classic example of competing reaction pathways. The Passerini reaction can occur as an unwanted side reaction in an Ugi process.[13]
-
Causality: If the initial imine formation in the Ugi reaction is slow, the isocyanide, carboxylic acid, and carbonyl components are free to react via the Passerini pathway. This is especially common with less reactive ketones or sterically hindered amines.
-
Troubleshooting Steps:
-
Force the Ugi Pathway with Solvent: The most effective solution is to use a highly polar protic solvent like TFE or methanol. These solvents strongly favor the ionic Ugi mechanism while disfavoring the concerted Passerini mechanism.[13][14]
-
Accelerate Imine Formation: As mentioned in Q6, use a catalyst (Lewis or Brønsted acid) to speed up the formation of the imine, thereby consuming the carbonyl component before it can participate in the Passerini reaction.[18][20]
-
Increase Amine Concentration: Using a slight excess of the amine component can help push the equilibrium towards imine formation.
-
Visualization: Troubleshooting Low Yield
Here is a decision tree to guide your troubleshooting process for low-yielding reactions.
Caption: Decision tree for troubleshooting low MCR yields.
Category 3: Purification Challenges
Q8: My MCR produces a complex, oily crude mixture that is difficult to purify by standard column chromatography. What strategies can I employ?
A: Purifying MCR products is often a significant bottleneck due to the formation of multiple components and structurally similar byproducts.[21] Oily products, which cannot be purified by crystallization, present a particular challenge.[22]
-
Causality: MCRs bring together three or four different reactants, increasing the statistical probability of side reactions. The final products are often non-crystalline, high molecular weight amides.
-
Troubleshooting & Optimization Strategies:
-
Optimize the Workup: Before chromatography, perform a thorough liquid-liquid extraction. Wash the organic layer with a mild base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid, followed by a mild acid wash (e.g., dilute HCl) if an amine was used (in the Ugi reaction) to remove the unreacted amine. Finish with a brine wash to remove residual water.
-
Chromatography Technique:
-
Normal-Phase: Standard silica gel chromatography is the most common method.[23] Use a step-gradient elution to find the optimal solvent system, starting with a non-polar solvent (e.g., hexane/ethyl acetate) and gradually increasing polarity.
-
Reverse-Phase (RP-HPLC): For highly polar products that are difficult to elute from silica, preparative RP-HPLC (often with a water/acetonitrile or water/methanol mobile phase) can be very effective.
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful tool for separating complex mixtures and isomers and is increasingly used in the pharmaceutical industry for both chiral and achiral separations.[24]
-
-
Chemical Derivatization: If the product has a suitable functional group (e.g., a free amine or hydroxyl), consider protecting it to change its polarity and chromatographic behavior, making it easier to separate from impurities. The protecting group can be removed after purification.
-
Telescoping: If the product is an intermediate for a subsequent step, consider carrying the crude oil directly into the next reaction ("telescoping").[22] The product of the second reaction may be a solid and easier to purify.
-
Experimental Protocols & Workflows
Visualization: General MCR Workflow
Caption: Standard experimental workflow for MCRs.
Protocol 1: General Procedure for a Passerini Reaction (P-3CR)
This protocol provides a starting point for the synthesis of an α-acyloxy amide using this compound.
-
Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the carbonyl compound (1.0 equiv) and the carboxylic acid (1.2 equiv).
-
Solvent Addition: Dissolve the components in a suitable aprotic solvent (e.g., Dichloromethane, 0.5 M).
-
Isocyanide Addition: Add this compound (1.1 equiv) to the solution dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions can take from a few hours to several days.[14]
-
Workup: Once the reaction is complete, dilute the mixture with the solvent (e.g., DCM). Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel.[23]
Protocol 2: General Procedure for an Ugi Reaction (U-4CR)
This protocol outlines the synthesis of an α-acylamino amide.
-
Setup: To a round-bottom flask, add the amine (1.0 equiv) and the carbonyl compound (1.0 equiv).
-
Solvent & Imine Formation: Dissolve the components in a polar protic solvent (e.g., Methanol, 0.5 M). Stir for 20-30 minutes at room temperature to facilitate imine formation.[5]
-
Component Addition: Add the carboxylic acid (1.0 equiv), followed by the dropwise addition of this compound (1.0 equiv).
-
Reaction: Stir the mixture at room temperature until the reaction is complete as determined by TLC or LC-MS.
-
Workup: Remove the solvent under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., Ethyl Acetate). Wash the organic layer sequentially with 1M HCl (if starting amine is basic), saturated aqueous NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purification: Purify the crude material via flash chromatography or recrystallization.
References
- Magnetically recoverable catalysts for efficient multicomponent synthesis of organosulfur compounds.PMC - PubMed Central. (2025).
- Catalytic Approaches to Multicomponent Reactions: A Critical Review and Perspectives on the Roles of C
- The 100 facets of the Passerini reaction.Chemical Science (RSC Publishing). (2021).
- Innovations and Inventions: Why Was the Ugi Reaction Discovered Only 37 Years after the Passerini Reaction?
- The Biginelli and Related (Passerini and Ugi) Reactions.Baran Lab. (n.d.).
- Catalytic Approaches to Multicomponent Reactions: A Critical Review and Perspectives on the Roles of Catalysis.
- Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.(n.d.).
- The Chemistry of Isocyanides, their MultiComponent Reactions and their Libraries.NIH. (n.d.).
- Recent progress in metal assisted multicomponent reactions in organic synthesis.Frontiers. (2023).
- Strain and Complexity, Passerini and Ugi Reactions of Four‐Membered Heterocycles and Further Elabor
-
Application of Isocyanide-Based Multicomponent Reactions. Encyclopedia.pub. (2023). [Link]
- Strong Hydrogen Bond Donating Solvents Accelerate the Passerini Three-Component Reaction.
- How To Run A Reaction: Purification.University of Rochester Department of Chemistry. (n.d.).
-
Bio-catalysis in Multicomponent Reactions. Encyclopedia.pub. (2020). [Link]
-
Isocyanide. Wikipedia. (n.d.). [Link]
- Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years.PMC - NIH. (n.d.).
-
Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. MDPI. (2016). [Link]
- Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles.MDPI. (n.d.).
- Purification of compounds from different reaction mixtures by preparative chiral SFC.
- Isocyanide-based MCRs: Diastereoselective cascade synthesis of perfluoroalkylated pyrano[3,4-c]pyrrole derivatives.
-
Multicomponent Reactions with Isocyanides. Semantic Scholar. (2012). [Link]
- Technical Support Center: Troubleshooting Passerini Reactions.Benchchem. (2025).
- Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles.PMC. (n.d.).
- Isocyanide‐Based Multicomponent Reactions: A Concise Approach to 2‐Amino‐3‐perfluoroalkylfurans Using Methyl Perfluoroalk‐2‐ynoates as Fluorinated Building Blocks.
- The Chemistry of Isocyanides, their MultiComponent Reactions and their Libraries.(PDF). (2025).
- Substitution Effects on the Reactivity and Thermostability of Five-Membered Ring Fluorides.(n.d.).
-
Purification of oily products in industrial chemistry. Reddit. (2024). [Link]
-
Passerini Reaction. Organic Chemistry Portal. (n.d.). [Link]
- The 100 facets of the Passerini reaction.PMC - PubMed Central - NIH. (n.d.).
-
Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application. MDPI. (n.d.). [Link]
-
Passerini reaction. Wikipedia. (n.d.). [Link]
-
Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. PubMed. (2015). [Link]
- Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry.
- Isocyanide-based multicomponent reactions in drug discovery.
- Two decades of recent advances of Passerini reactions: synthetic and potential pharmaceutical applications.
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- 6. Passerini Reaction [organic-chemistry.org]
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Isocyanide-Based Reactions: A Technical Support Center for Researchers
Welcome to the Technical Support Center for Isocyanide-Based Reactions. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities and nuances of isocyanide chemistry. As a Senior Application Scientist with extensive field experience, I have compiled this guide to address the most common challenges encountered during isocyanide-based multicomponent reactions (MCRs) like the Ugi and Passerini reactions, as well as related palladium-catalyzed couplings.
The unique reactivity of the isocyanide functional group, with its dual nucleophilic and electrophilic character, makes it a powerful tool in synthetic chemistry.[1] However, this same reactivity can also lead to unexpected outcomes. This guide provides in-depth troubleshooting advice and frequently asked questions to help you optimize your reactions, maximize yields, and efficiently purify your target compounds.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments, delving into the root causes and providing actionable, step-by-step solutions.
Problem 1: Low or No Product Yield in Ugi and Passerini Reactions
A low or nonexistent yield is one of the most frequent frustrations in MCRs. The cause can often be traced back to one of three key areas: reactant quality, reaction conditions, or the choice of solvent.
Q: My Ugi/Passerini reaction is failing or giving very low yields. What should I investigate first?
A: Start by systematically evaluating your starting materials, beginning with the isocyanide.
-
Isocyanide Quality is Paramount: Isocyanides can be prone to polymerization or hydrolysis, especially if they are impure or have been stored improperly.[2][3] Aromatic isocyanides, in particular, can be unstable.[4]
-
Verification: Before starting your reaction, check the purity of your isocyanide by ¹H NMR and IR spectroscopy. A characteristic strong absorption between 2110-2165 cm⁻¹ in the IR spectrum is indicative of the isocyanide functionality.
-
Purification: If impurities are detected, purification by distillation for liquids or recrystallization or column chromatography for solids is recommended.[5][6] For sensitive isocyanides, a short path distillation or flash chromatography over a quickly prepared silica gel plug can minimize decomposition.[2]
-
In Situ Generation: For particularly unstable isocyanides, consider in situ generation. This can be achieved by dehydrating the corresponding formamide immediately before or during the multicomponent reaction.[5][7][8] This approach avoids the need to isolate and handle the potentially unstable isocyanide.
-
-
Aldehyde and Amine/Carboxylic Acid Reactivity:
-
Aldehydes: Aromatic aldehydes with electron-withdrawing groups can be less reactive.[2] Conversely, some heteroaromatic aldehydes may also show low reactivity.[4] Ensure your aldehyde is pure and free of any corresponding carboxylic acid, which can interfere with the reaction.
-
Amines (Ugi): Sterically hindered amines can slow down or prevent the initial imine formation, a crucial step in the Ugi reaction.[9]
-
Carboxylic Acids (Passerini/Ugi): The pKa of the carboxylic acid can influence the reaction rate. Highly hindered carboxylic acids may also react slower.
-
Q: I've confirmed my reactants are pure. What reaction parameters should I optimize?
A: Concentration, temperature, and the order of addition are critical.
-
Concentration: Isocyanide-based MCRs, particularly the Passerini reaction, often benefit from high concentrations of reactants (0.5 M to 2.0 M).
-
Temperature: While many Ugi and Passerini reactions proceed at room temperature, gentle heating (40-60 °C) can sometimes improve yields, especially with less reactive substrates. However, be cautious, as higher temperatures can also promote side reactions or decomposition of unstable components.
-
Order of Addition: For the Ugi reaction, pre-forming the imine by stirring the aldehyde and amine together for a short period before adding the carboxylic acid and isocyanide can be beneficial.[10] Lewis acids like TiCl₄ or Sc(OTf)₃ can be used to promote imine formation, which can be particularly helpful for less reactive aldehydes or amines.[11]
Q: How does solvent choice impact my Ugi or Passerini reaction?
A: Solvent polarity plays a crucial, and often opposing, role in these two key reactions.
-
Passerini Reaction: This reaction is generally favored in aprotic solvents such as dichloromethane (DCM), toluene, or tetrahydrofuran (THF).[4][12] The reaction is believed to proceed through a relatively non-polar, cyclic transition state.[4] Protic solvents like methanol can inhibit the Passerini reaction.[10]
-
Ugi Reaction: In contrast, the Ugi reaction typically performs best in polar, protic solvents like methanol or 2,2,2-trifluoroethanol (TFE).[10][13] These solvents facilitate the formation of the initial iminium ion. Using aprotic solvents in a Ugi reaction can lead to the competing Passerini reaction becoming the major pathway.[10]
| Reaction | Recommended Solvents | Solvents to Avoid | Rationale |
| Passerini | Dichloromethane (DCM), Toluene, THF, Acetonitrile | Methanol, Ethanol, Water | Favors the non-polar, concerted mechanism.[4][12] |
| Ugi | Methanol, 2,2,2-Trifluoroethanol (TFE) | Toluene, Hexane | Promotes imine/iminium ion formation.[10][13] |
Troubleshooting Workflow for Low Yield
Sources
- 1. The Chemistry of Isocyanides, their MultiComponent Reactions and their Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. The 100 facets of the Passerini reaction - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03810A [pubs.rsc.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Strain and Complexity, Passerini and Ugi Reactions of Four‐Membered Heterocycles and Further Elaboration of TOSMIC Product - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Passerini Reaction [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Solvent Effects on the Reactivity of 2-Fluorophenethyl Isocyanide
Welcome to the technical support center for experiments involving 2-fluorophenethyl isocyanide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent effects on the reactivity of this versatile building block. As Senior Application Scientists, we have compiled this resource based on established principles of isocyanide chemistry and extensive experience in the field to help you troubleshoot common issues and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary types of reactions where 2-fluorophenethyl isocyanide is used, and how do solvents generally influence them?
A1: 2-Fluorophenethyl isocyanide is primarily utilized in multicomponent reactions (MCRs) such as the Passerini and Ugi reactions, as well as in various cycloaddition reactions.[1][2][3] Solvents play a critical role in these transformations by influencing reaction rates, mechanisms, and even the product distribution. The choice between a polar protic, polar aprotic, or nonpolar solvent can be the determining factor for the success of your experiment.[4][5]
Q2: How does the electronic nature of the 2-fluoro substituent affect the reactivity of the isocyanide group?
A2: The fluorine atom at the 2-position of the phenethyl group is an electron-withdrawing group. This has a notable effect on the electronic properties of the isocyanide carbon. The fluorinated aryl isocyanides are very strong π-acceptors.[6] This can influence the nucleophilicity and electrophilicity of the isocyanide, potentially affecting its reaction rates in concert with solvent effects.
Q3: Can 2-fluorophenethyl isocyanide degrade or undergo side reactions in certain solvents?
A3: Yes. Isocyanides are generally stable in the presence of strong bases but are sensitive to acidic conditions.[7] In the presence of aqueous acid, they can hydrolyze to the corresponding formamide.[7] Additionally, some isocyanides have the potential to polymerize in the presence of Lewis and Brønsted acids.[7] The stability of 2-fluorophenethyl isocyanide can also be structure-dependent, and it is advisable to store it under anhydrous and inert conditions.
Q4: What is the difference between a protic and an aprotic solvent, and why is it critical for my reaction?
A4: Protic solvents contain a hydrogen atom bonded to an electronegative atom, such as oxygen or nitrogen (e.g., water, methanol, ethanol).[8][9] They can act as hydrogen bond donors. Aprotic solvents lack such a bond (e.g., dichloromethane, tetrahydrofuran, N,N-dimethylformamide).[8][9] This distinction is crucial because hydrogen bonding from protic solvents can "cage" and stabilize charged intermediates or reactants, which can either be beneficial or detrimental depending on the reaction mechanism.[10][11][12]
Troubleshooting Guides
Issue 1: Low or No Yield in a Passerini Reaction
Symptoms:
-
After the recommended reaction time, analysis (TLC, LC-MS, NMR) shows a large amount of unreacted starting materials.
-
The formation of the desired α-acyloxy amide is minimal.
Possible Cause: The use of a polar protic solvent.
Scientific Explanation: The Passerini reaction often proceeds through a concerted, less polar transition state.[13] Protic solvents, such as methanol or ethanol, can form hydrogen bonds with the carboxylic acid and the carbonyl compound. This can increase the activation energy for the rate-determining step, thus slowing down or even inhibiting the reaction.[14] In contrast, aprotic solvents, particularly those with low polarity, facilitate the formation of the proposed cyclic transition state.[13][15]
Solution:
-
Solvent Selection: Switch to an aprotic solvent. Dichloromethane (DCM), tetrahydrofuran (THF), or diethyl ether are excellent starting points.[13]
-
Concentration: The Passerini reaction is favored at high concentrations of reactants (0.5M - 2.0M).[15] Ensure your reaction is not too dilute.
Experimental Protocol: Solvent Screening for the Passerini Reaction
-
Set up three parallel reactions in oven-dried vials under an inert atmosphere (e.g., nitrogen or argon).
-
In each vial, add the aldehyde (1.0 equiv.), carboxylic acid (1.0 equiv.), and 2-fluorophenethyl isocyanide (1.0 equiv.).
-
To each vial, add one of the following solvents to achieve a concentration of 1.0 M:
-
Vial 1: Dichloromethane (DCM)
-
Vial 2: Tetrahydrofuran (THF)
-
Vial 3: Methanol (MeOH) - as a negative control
-
-
Stir the reactions at room temperature and monitor their progress by TLC or LC-MS at regular intervals (e.g., 1, 4, and 24 hours).
-
Compare the conversion to the desired product in each solvent to identify the optimal conditions.
Issue 2: Unexpected Side Products in a Ugi Reaction
Symptoms:
-
Multiple spots are observed on the TLC plate in addition to the expected bis-amide product.
-
Purification is challenging due to the presence of closely related impurities.
Possible Cause: Competing Passerini reaction or instability of the imine intermediate.
Scientific Explanation: The Ugi reaction is mechanistically related to the Passerini reaction.[13] If the concentration of the amine is too low or if the imine formation is slow, the isocyanide can react with the aldehyde and carboxylic acid in a Passerini-type pathway.[13] The choice of solvent can influence the rate of imine formation. Protic solvents are generally preferred for the Ugi reaction as they can stabilize the polar intermediates and facilitate the necessary proton transfers.[4][5]
Solution:
-
Solvent Choice: Use a polar protic solvent like methanol or 2,2,2-trifluoroethanol (TFE).[5] These solvents promote the formation of the imine intermediate, favoring the Ugi pathway.
-
Reaction Order of Addition: Pre-stirring the aldehyde and amine to form the imine before adding the carboxylic acid and 2-fluorophenethyl isocyanide can sometimes minimize side reactions.
-
Concentration: Like the Passerini reaction, the Ugi reaction benefits from high reactant concentrations.[2]
Workflow for Optimizing an Ugi Reaction
Caption: Troubleshooting workflow for a problematic Ugi reaction.
Issue 3: Reaction Stalls in a Cycloaddition Reaction
Symptoms:
-
The reaction proceeds initially but then stops, leaving a significant amount of starting material.
-
Heating the reaction does not lead to further conversion.
Possible Cause: The reaction mechanism is disfavored in the chosen solvent.
Scientific Explanation: The mechanism of cycloaddition reactions can be highly dependent on the solvent polarity.[16] For some cycloadditions, a concerted mechanism is preferred in nonpolar solvents, while a stepwise, ionic mechanism may operate in polar solvents.[16] If the transition state of one pathway is significantly more stable in a particular solvent, switching to a solvent that favors that pathway can dramatically improve the reaction rate and completion.
Solution:
-
Systematic Solvent Screening: Perform the reaction in a range of solvents with varying polarities, from nonpolar (e.g., toluene) to polar aprotic (e.g., acetonitrile) to polar protic (e.g., methanol), if compatible with the reactants.
-
Consult Literature: For the specific class of cycloaddition you are performing, review the literature for established solvent systems.
Solvent Polarity and Reaction Mechanism
Caption: Influence of solvent class on reaction mechanisms.
Data Summary: Solvent Effects on Isocyanide Reactions
| Solvent Class | Dielectric Constant | H-Bonding Ability | Typical Effect on Passerini Reaction | Typical Effect on Ugi Reaction |
| Nonpolar (e.g., Toluene, Hexane) | Low (<5) | None | Generally Favorable | Generally Slow |
| Polar Aprotic (e.g., DCM, THF, Acetone) | Moderate (5-20) | None | Highly Favorable | Often Effective |
| Polar Aprotic (e.g., DMF, DMSO, Acetonitrile) | High (>20) | None | Favorable | Effective |
| Polar Protic (e.g., MeOH, EtOH, H₂O) | High (>20) | Donor | Generally Unfavorable[13][14] | Highly Favorable[4][5] |
References
-
Revisiting the Passerini Reaction Mechanism: Existence of the Nitrilium, Organocatalysis of Its Formation, and Solvent Effect. The Journal of Organic Chemistry. [Link]
-
Passerini reaction. Wikipedia. [Link]
-
Passerini Reaction Mechanism, Examples, and Applications. Chemistry Notes. [Link]
-
The 100 facets of the Passerini reaction. PubMed Central. [Link]
-
Passerini Reaction. Organic Chemistry Portal. [Link]
-
Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores. ACS Omega. [Link]
-
Theoretical aspects of the reactivity of isocyanides in organic chemistry. ResearchGate. [Link]
-
Ugi reaction. Wikipedia. [Link]
-
Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores. PubMed Central. [Link]
-
Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Chemical Reviews. [Link]
-
Isocyanide 2.0. Green Chemistry. [Link]
-
Isocyanide Chemistry. Baran Lab, Scripps Research. [Link]
-
What is the best solvent concentration for Ugi reaction mechanism?. ResearchGate. [Link]
-
Revealing Stepwise Mechanisms in Dipolar Cycloaddition Reactions: Computational Study of the Reaction between Nitrones and Isocyanates. ACS Publications. [Link]
-
Isocyanide. Wikipedia. [Link]
-
Mechanism for [3+2] cycloaddition of isocyanides with polarized unsaturated bonds. ResearchGate. [Link]
-
Efficacy of radical reactions of isocyanides with heteroatom radicals in organic synthesis. Beilstein Journal of Organic Chemistry. [Link]
-
Coupling Reaction between Isocyanide and Toluene Derivatives Using the Isocyano Group as an N1 Synthon. Organic Chemistry Portal. [Link]
-
Substituent and Solvent Effects in the [2 + 2] Cycloaddition Reaction between Olefins and Isocyanates. Journal of the American Chemical Society. [Link]
-
Modern Synthesis Processes and Reactivity of Fluorinated Compounds. Institut "Jožef Stefan". [Link]
-
Modern Synthesis Processes and Reactivity of Fluorinated Compounds. Elsevier. [Link]
-
Medicinal Chemistry of Isocyanides. Chemical Reviews. [Link]
-
Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application. MDPI. [Link]
-
TERT-BUTYL ISOCYANIDE. Organic Syntheses. [Link]
-
Polar Protic and Polar Aprotic Solvents. Chemistry Steps. [Link]
-
Modern Synthesis Processes and Reactivity of Fluorinated Compounds: Progress in Fluorine Science. ResearchGate. [Link]
-
Isocyanide Chemistry. The Dong Group, University of California, Irvine. [Link]
-
Isocyanide based [4+1] cycloaddition reactions: an indispensable tool in multi-component reactions (MCRs). Chemical Communications. [Link]
-
Isocyanide synthesis by substitution. Organic Chemistry Portal. [Link]
-
Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]
-
Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. PubMed Central. [Link]
-
Polar Protic and Aprotic Solvents. Chemistry LibreTexts. [Link]
-
Isocyanide Chemistry Enabled by Continuous Flow Technology. ChemRxiv. [Link]
-
Multicomponent isocyanide-based synthesis of reactive styrenic and (meth)acrylic monomers and their RAFT (co)polymerization. ResearchGate. [Link]
-
4.1.1 Protic Vs Aprotic Solvent. Scribd. [Link]
-
Polar Protic vs Polar Aprtotic Solvents in Organic Chemistry. YouTube. [Link]
-
Isocyanide‐Based Multicomponent Reactions: A Concise Approach to 2‐Amino‐3‐perfluoroalkylfurans Using Methyl Perfluoroalk‐2‐ynoates as Fluorinated Building Blocks. ResearchGate. [Link]
Sources
- 1. Passerini reaction - Wikipedia [en.wikipedia.org]
- 2. Ugi reaction - Wikipedia [en.wikipedia.org]
- 3. Isocyanide based [4+1] cycloaddition reactions: an indispensable tool in multi-component reactions (MCRs) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
- 7. Isocyanide - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 11. scribd.com [scribd.com]
- 12. youtube.com [youtube.com]
- 13. The 100 facets of the Passerini reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Passerini Reaction [organic-chemistry.org]
- 16. pubs.acs.org [pubs.acs.org]
Catalyst Selection & Troubleshooting Hub: Reactions of 2-Fluorophenethylisocyanide
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Hub for researchers, scientists, and drug development professionals working with 2-fluorophenethylisocyanide. This guide provides in-depth technical advice, field-proven insights, and robust troubleshooting strategies to help you navigate the complexities of catalyst selection for reactions involving this versatile building block. Our goal is to explain the causality behind experimental choices, ensuring your protocols are self-validating and grounded in solid scientific principles.
Section 1: Frequently Asked Questions (FAQs) - Catalyst Selection
This section addresses common high-level questions regarding the choice of catalysts for reactions involving this compound.
Q1: What are the primary reaction classes for this compound, and which catalyst families are most suitable?
A1: this compound is primarily used in two major classes of reactions: Multicomponent Reactions (MCRs) and Transition-Metal-Catalyzed Insertions/Cyclizations.
-
Multicomponent Reactions (e.g., Ugi, Passerini): These reactions excel at rapidly building molecular complexity. Often, they can proceed without a catalyst, especially at high reactant concentrations.[1][2] However, to improve reaction rates, yields, and selectivity, Lewis acids (e.g., ZnCl₂, TiCl₄, rare earth triflates) or Brønsted acids are frequently employed.[3][4][5]
-
Transition-Metal-Catalyzed Reactions: These are powerful methods for forming C-C, C-N, and C-O bonds, often leading to heterocyclic structures. The most common catalyst families are:
-
Palladium Catalysts: Widely used for imidoylative cross-coupling and cyclization reactions.[6] These reactions leverage the isocyanide as a "CO-substitute" and are exceptionally versatile.[7]
-
Copper Catalysts: Effective for specific transformations such as [3+1+1] cycloadditions to form pyrroles, N-H bond insertions, and certain amide syntheses.[8][9][10]
-
Q2: I am planning a Passerini or Ugi reaction. Is a catalyst always necessary?
A2: Not always, but it is often beneficial.
-
Uncatalyzed Conditions: The Passerini and Ugi reactions can proceed without a catalyst, driven by the inherent reactivity of the isocyanide group.[1][11] These reactions are often performed in polar aprotic solvents at high concentrations (0.5 M - 2.0 M) to favor the desired kinetics.[2][12]
-
Catalyzed Conditions: A catalyst is recommended when dealing with less reactive substrates or when seeking to control stereoselectivity.
-
Lewis Acids (e.g., ZnBr₂, Sc(OTf)₃): These activate the carbonyl (aldehyde/ketone) component, making it more electrophilic and accelerating the initial step of the reaction.[4][13] This can lead to cleaner reactions and higher yields at lower temperatures.
-
Brønsted Acids (e.g., Chiral Phosphoric Acids): These are primarily used in asymmetric synthesis to achieve enantioselective transformations.[14]
-
Q3: For a cyclization reaction involving an aryl halide and the isocyanide, how should I approach selecting a palladium catalyst system?
A3: A palladium-catalyzed cyclization is a powerful strategy. Success hinges on the correct combination of a palladium precursor and a supporting ligand.
The general catalytic cycle involves the oxidative addition of your aryl halide to a Pd(0) species, followed by the migratory insertion of the this compound into the Aryl-Pd bond.[6] The resulting imidoyl-palladium intermediate is then trapped intramolecularly to forge the new ring system.
-
Palladium Precursors: Common choices include Pd(OAc)₂ or Pd₂(dba)₃. These are stable Pd(II) and Pd(0) sources, respectively, that are reduced in situ to the active Pd(0) catalyst.
-
Ligands: The ligand is critical. It stabilizes the palladium center, modulates its reactivity, and influences the reaction outcome. For this type of reaction, bulky electron-rich phosphine ligands are a good starting point. We recommend screening a small panel of ligands.
| Ligand Class | Examples | Rationale |
| Buchwald-type Ligands | SPhos, XPhos, RuPhos | Highly effective for promoting challenging cross-coupling and C-H activation steps. |
| Bidentate Ligands | Xantphos, DPEphos | Their wide "bite angle" can promote reductive elimination and prevent side reactions. |
| Simple Phosphines | P(t-Bu)₃, PPh₃ | P(t-Bu)₃ is a strong electron donor; PPh₃ is a classic, less active choice for initial screening. |
Q4: How does the 2-fluorophenethyl group on the isocyanide affect my reaction and catalyst choice?
A4: The 2-fluorophenethyl group introduces two key considerations:
-
Electronic Effects: The fluorine atom is electron-withdrawing, which can slightly reduce the nucleophilicity of the isocyanide carbon. In most cases, this effect is minor and does not inhibit participation in common reactions like Ugi, Passerini, or palladium insertions.
-
Steric Hindrance: The phenethyl group is bulkier than a simple alkyl group (e.g., tert-butyl). This steric bulk can be advantageous, potentially preventing unwanted side reactions like polymerization.[15] However, in sterically demanding catalytic cycles, it might slightly slow down the migratory insertion step. This can often be overcome by adjusting the ligand on the metal catalyst or increasing the reaction temperature.
Section 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common experimental issues.
Problem 1: Low or No Product Yield
This is the most common issue. A systematic approach is key to identifying the root cause.
Caption: Decision tree for troubleshooting low reaction yield.
| Potential Cause | How to Diagnose | Recommended Solution |
| Catalyst Inactivity or Decomposition | Run a positive control reaction with a known, reliable substrate. If that also fails, the catalyst is likely the issue. For transition metal reactions, a color change (e.g., formation of palladium black) can indicate catalyst crashing/decomposition.[16] | • Use a fresh batch of catalyst and ligands from a reliable supplier.• For air-sensitive reactions, ensure all components are added under a strictly inert atmosphere (Argon or Nitrogen).• Use Schlenk techniques and degassed, anhydrous solvents.[17] |
| This compound Degradation | Check the purity of your isocyanide by ¹H NMR and IR spectroscopy. The characteristic isocyanide C≡N stretch appears around 2140 cm⁻¹. The presence of a broad N-H peak and an amide carbonyl in the IR, or formamide peaks in the NMR, indicates hydrolysis.[15] | • Re-purify the isocyanide via distillation or column chromatography (on neutral alumina).• Ensure all reaction components and solvents are rigorously dry. Avoid acidic glassware or reagents.• Store the isocyanide under argon in a sealed vial at low temperatures. |
| Suboptimal Reaction Conditions | The reaction may be sensitive to temperature, solvent polarity, or concentration. | • Screen Solvents: Try a range of solvents (e.g., Toluene, Dioxane, DMF, DCE).• Vary Temperature: Some reactions require heating to overcome activation barriers. Run trials at different temperatures (e.g., 60 °C, 80 °C, 110 °C).• Increase Concentration: MCRs, in particular, often benefit from higher concentrations (e.g., from 0.5 M to 1.0 M).[2] |
| Catalyst Poisoning | Trace impurities (sulfur, water, etc.) in reagents or solvents can bind to the metal center and halt catalysis.[18] | • Use high-purity, degassed solvents.• Purify all reaction partners before use.• Consider adding a sacrificial agent or "scavenger" if a specific impurity is suspected. |
Problem 2: Multiple Side Products Observed
The formation of side products points to competing reaction pathways. Identifying the structure of the main byproduct is the first step to solving the problem.
| Observed Side Product | Likely Cause & Mechanism | Recommended Solution |
| 2-Fluorophenethylformamide | Hydrolysis of the isocyanide. Isocyanides are sensitive to aqueous acid. Trace amounts of acid or water in the reaction mixture can protonate the isocyanide carbon, making it susceptible to nucleophilic attack by water, leading to the formamide.[15] | • Use rigorously anhydrous solvents and reagents.• If an acidic component is required (e.g., in a Passerini reaction), add it last.• During workup, quench the reaction with a mild base (e.g., saturated NaHCO₃ solution) instead of water or acid if the product is stable to base.[17] |
| Insoluble Polymer | Acid-catalyzed polymerization. Strong Lewis or Brønsted acids can initiate the polymerization of isocyanides.[15] This is more common with electron-rich or unhindered isocyanides but can still occur. | • Reduce the loading of the acid catalyst.• Switch to a milder Lewis acid (e.g., from TiCl₄ to ZnCl₂).• Add the isocyanide slowly to the reaction mixture to keep its instantaneous concentration low. |
| Homocoupled Starting Materials (in Pd-catalyzed reactions) | Competing catalytic cycle. This occurs when the oxidative addition/reductive elimination pathway for homocoupling competes with the desired isocyanide insertion pathway. | • Screen Ligands: This is often a ligand-dependent problem. Switching to a bulkier, more electron-donating ligand can favor the desired pathway.• Adjust Temperature: Lowering the temperature may suppress the unwanted homocoupling pathway.• Check Stoichiometry: Ensure the ratio of reactants is correct. |
Section 3: Key Experimental Protocols
These protocols provide a validated starting point for your experiments. Always perform reactions in a well-ventilated fume hood and use appropriate personal protective equipment (PPE).
Protocol 1: Screening for a Palladium-Catalyzed Imidoylative Cyclization
This protocol is designed to test the efficacy of different ligands for the cyclization of an ortho-haloaryl substrate with this compound.
Caption: Workflow for Pd-catalyzed reaction screening.
Step-by-Step Procedure:
-
Preparation (In an Inert Atmosphere Glovebox):
-
To an array of 4 mL vials, add the palladium precursor (e.g., Pd₂(dba)₃, 2.5 mol%), the ligand to be screened (e.g., XPhos, 10 mol%), the base (e.g., K₂CO₃, 2.0 equiv), and the ortho-haloaryl substrate (1.0 equiv, ~0.1 mmol scale).
-
Crimp-seal each vial with a septum cap.
-
-
Reaction Setup:
-
Remove the sealed vials from the glovebox.
-
Using a gas-tight syringe, add the anhydrous, degassed solvent (e.g., Toluene, to achieve 0.1 M concentration).
-
Add the this compound (1.2 equiv) via syringe.
-
-
Execution and Monitoring:
-
Place the vials in a pre-heated aluminum reaction block at the desired temperature (e.g., 100 °C).
-
Stir the reactions vigorously.
-
After a set time (e.g., 2, 8, and 24 hours), take a small aliquot from each vial, quench with a drop of water, dilute with ethyl acetate, and analyze by TLC and/or LC-MS to determine conversion and product formation.
-
Protocol 2: Lewis Acid-Catalyzed Passerini Three-Component Reaction (P-3CR)
This protocol describes a general method for the reaction between an aldehyde, a carboxylic acid, and this compound.
-
Preparation:
-
To a flame-dried round-bottom flask under an Argon atmosphere, add the aldehyde (1.0 equiv), the carboxylic acid (1.0 equiv), and the Lewis acid catalyst (e.g., Sc(OTf)₃, 10 mol%).
-
Add anhydrous solvent (e.g., CH₂Cl₂, to achieve 0.5 M concentration).
-
-
Execution:
-
Cool the stirred solution to 0 °C in an ice bath.
-
Add the this compound (1.05 equiv) dropwise over 5 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
-
Monitoring and Workup:
-
Monitor the reaction progress by TLC, observing the consumption of the aldehyde.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with CH₂Cl₂ (3x).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting crude α-acyloxy amide product by flash column chromatography.
-
References
-
Dömling, A. (2006). Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Chemical Reviews, 106(1), 17-89. [Link]
-
van der Vlugt, J. I., et al. (2020). Recent Advances in Palladium-Catalyzed Isocyanide Insertions. Molecules, 25(21), 4959. [Link]
-
Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168-3210. [Link]
-
Saegusa, T., et al. (1969). Synthetic reactions by complex catalysts. XII. Copper-catalyzed reaction of isocyanide with alcohol. Canadian Journal of Chemistry, 47(8), 1217-1223. [Link]
-
Akondi, S. M., et al. (2014). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules, 19(9), 14381-14430. [Link]
-
Wang, X., et al. (2018). Copper-Catalyzed Synthesis of Polysubstituted Pyrroles through [3+1+1] Cycloaddition Reaction of Nitrones and Isocyanides. Organic Letters, 20(9), 2656-2659. [Link]
-
Wei, W., et al. (2019). Palladium Catalyzed Insertion Reaction of Isocyanides with 3-Arylisoxazol-5(4H)-ones: Synthesis of 4-Aminomethylidene Isoxazolone Derivates. The Journal of Organic Chemistry, 84(15), 9820-9828. [Link]
-
Wikipedia. (n.d.). Passerini reaction. Retrieved from [Link]
-
Xia, C., et al. (2013). A copper-mediated tandem reaction through isocyanide insertion into N–H bonds: efficient access to unsymmetrical tetrasubstituted ureas. Chemical Communications, 49(98), 11536-11538. [Link]
-
van der Vlugt, J. I., et al. (2020). Recent Advances in Palladium-Catalyzed Isocyanide Insertions. ResearchGate. [Link]
-
O'Brien, C. J., et al. (2013). Unravelling the labyrinth of palladium-catalysed reactions involving isocyanides. Chemical Society Reviews, 42(10), 4131-4157. [Link]
-
Organic Chemistry Portal. (n.d.). Passerini Reaction. Retrieved from [Link]
-
Banfi, L., & Riva, R. (2014). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules, 19(9), 14381-14430. [Link]
-
Catellani, M., et al. (2016). Metal-catalyzed C–H functionalization involving isocyanides. Chemical Society Reviews, 46(1), 93-125. [Link]
-
Wikipedia. (n.d.). Isocyanide. Retrieved from [Link]
-
Wikipedia. (n.d.). Ugi reaction. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ugi Reaction. Retrieved from [Link]
-
Chemrevise. (n.d.). Transition Metals. Retrieved from [Link] (Note: Specific document linked in search is a general chemistry resource).
-
Hartwig, J. F. (2018). Deactivation in Homogeneous Transition Metal Catalysis: Causes, Avoidance, and Cure. Chemical Reviews, 118(18), 8912-8917. [Link]
-
Sharma, P., et al. (2021). Ugi Four-Component Reactions Using Alternative Reactants. Molecules, 26(16), 4983. [Link]
-
de Souza, R. O. M. A., et al. (2020). Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores. Molecules, 25(2), 395. [Link]
Sources
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- 4. mdpi.com [mdpi.com]
- 5. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Palladium-Catalyzed Isocyanide Insertions - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. pubs.acs.org [pubs.acs.org]
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- 17. How To [chem.rochester.edu]
- 18. chemrevise.org [chemrevise.org]
Technical Support Center: Scale-Up Synthesis of 2-Fluorophenethylisocyanide
Introduction
Welcome to the technical support center for the scale-up synthesis of 2-fluorophenethylisocyanide. This guide is designed for researchers, scientists, and drug development professionals who are transitioning this synthesis from bench-scale to larger, preparative quantities. Isocyanides are versatile building blocks in multicomponent reactions (e.g., Ugi and Passerini reactions) and are crucial for creating diverse molecular scaffolds.[1][2] However, their synthesis, particularly on a larger scale, presents unique challenges including handling hazardous reagents, managing reaction exotherms, and dealing with the compounds' inherent instability and potent odor.[3]
This document provides a comprehensive, question-and-answer-based troubleshooting guide and detailed FAQs to address specific issues you may encounter. Our approach is grounded in established chemical principles to ensure both safety and success in your scale-up campaign.
Part 1: Critical Safety Precautions
Safety is the paramount concern when working with isocyanides and the reagents used in their synthesis. Isocyanides are known for their extremely unpleasant odors and potential toxicity.[4][5] The reagents, such as phosphorus oxychloride (POCl₃), are corrosive and react violently with water.
Q: What are the essential safety measures I must take before starting the synthesis?
A: A thorough risk assessment is mandatory before any work begins.[4] The following measures are non-negotiable:
-
Ventilation: All operations must be conducted in a certified, high-performance chemical fume hood to prevent inhalation of volatile, odorous, and toxic compounds.[6][7]
-
Personal Protective Equipment (PPE): A complete PPE ensemble is required, including:
-
Chemical splash goggles and a face shield.
-
A flame-resistant lab coat.
-
Heavy-duty nitrile or neoprene gloves (check for breakthrough times). Double-gloving is recommended.[6]
-
Ensure an appropriate respirator is on standby for emergencies.
-
-
Emergency Preparedness:
-
An emergency eyewash and shower station must be immediately accessible.
-
Ensure you have appropriate spill kits. For isocyanides, a decontamination solution (e.g., 5% methanolic sulfuric acid or a solution of sodium carbonate) should be prepared in advance to neutralize the odor and the compound on equipment and small spills.[5][8]
-
Never work alone during a scale-up operation.
-
Q: How should I handle and dispose of isocyanide-containing waste?
A: Isocyanide waste is hazardous and must be handled with care.
-
Quenching: All isocyanide-containing reaction mixtures and waste streams should be quenched before disposal. This can be achieved by carefully adding an aqueous acid solution (e.g., dilute HCl), which hydrolyzes the isocyanide to the corresponding, less odorous formamide.[2] This process can be exothermic and should be done slowly in an ice bath within the fume hood.
-
Disposal: Dispose of all chemical waste in clearly labeled, sealed containers according to your institution's hazardous waste disposal guidelines.[9]
Part 2: Step-by-Step Scale-Up Synthesis Protocol
This protocol details the common two-step synthesis route: formylation of 2-fluorophenethylamine followed by dehydration to the isocyanide.[2][10]
Step 1: Synthesis of N-(2-Fluorophenethyl)formamide
-
Setup: Equip a 1 L three-necked, round-bottomed flask with a mechanical stirrer, a dropping funnel, and a thermometer. Place the flask in an ice/water bath.
-
Reagents: Charge the flask with 2-fluorophenethylamine (e.g., 50 g, 1.0 equiv) and a suitable solvent like dichloromethane (DCM, 250 mL).
-
Addition: Slowly add ethyl formate (1.2 equiv) to the stirred solution.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight.
-
Work-up: Concentrate the reaction mixture under reduced pressure. The resulting crude N-(2-fluorophenethyl)formamide is often of sufficient purity for the next step. If necessary, it can be purified by vacuum distillation or recrystallization.
Step 2: Dehydration to this compound
This step is highly exothermic and requires careful temperature control.
-
Setup: In a high-performance fume hood, equip a 2 L three-necked flask with a powerful mechanical stirrer, a pressure-equalizing dropping funnel, and a thermometer. An inert atmosphere (Nitrogen or Argon) is recommended.
-
Reagents: Charge the flask with the crude N-(2-fluorophenethyl)formamide (e.g., from the previous step), a high-boiling solvent like dichloromethane (DCM) or chloroform (CHCl₃, 500 mL), and a tertiary amine base such as triethylamine (Et₃N, 2.5 equiv).[3][10] Cool the mixture to 0 °C using an ice-salt bath.
-
Dehydrating Agent Addition: Dissolve phosphorus oxychloride (POCl₃, 1.1 equiv) in the same solvent (100 mL) and add it to the dropping funnel. Add the POCl₃ solution dropwise to the vigorously stirred reaction mixture, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, then let it slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up & Purification:
-
Cool the reaction mixture back down to 0 °C.
-
Very slowly and carefully, pour the mixture onto a stirred slurry of ice and saturated sodium carbonate solution to quench the excess POCl₃ and neutralize the acid. Caution: This is a highly exothermic process with significant gas evolution.
-
Separate the organic layer. Extract the aqueous layer twice with the solvent (e.g., DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Remove the solvent under reduced pressure. The crude this compound should be purified immediately by vacuum distillation to minimize polymerization and degradation.[5]
-
Data Summary for Scale-Up Synthesis
| Parameter | N-(2-Fluorophenethyl)formamide | This compound |
| Starting Material | 2-Fluorophenethylamine (50 g) | N-(2-Fluorophenethyl)formamide |
| Key Reagents | Ethyl formate | POCl₃, Triethylamine |
| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temp. | 0 °C to Room Temp. |
| Reaction Time | ~12 hours | ~3-6 hours |
| Typical Yield | >95% (crude) | 60-80% (after distillation) |
| Purity (Post-Purification) | >98% | >98% |
Part 3: Reaction Mechanism & Visualizations
Q: What is the mechanism for the dehydration of the formamide to the isocyanide?
A: The dehydration of an N-substituted formamide using phosphorus oxychloride (POCl₃) and a tertiary amine base is a well-established method.[10] The reaction proceeds through several key intermediates as illustrated below.
Caption: Mechanism of formamide dehydration to isocyanide using POCl₃.
Part 4: Troubleshooting Guide (Q&A Format)
Q: My reaction yield is very low or I isolated no product. What went wrong?
A: Low or no yield is a common issue. Follow this troubleshooting workflow to diagnose the problem.
Sources
- 1. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isocyanide - Wikipedia [en.wikipedia.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. orgsyn.org [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. reddit.com [reddit.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. actsafe.ca [actsafe.ca]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. files01.core.ac.uk [files01.core.ac.uk]
Technical Support Center: Analytical Methods for Monitoring 2-Fluorophenethylisocyanide Reactions
Welcome to the technical support center for monitoring reactions involving 2-fluorophenethylisocyanide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the analytical methodologies critical for successful reaction monitoring. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring both technical accuracy and practical success.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered when working with this compound and its reactions.
Q1: What are the most common analytical methods for monitoring the synthesis of this compound?
The most prevalent and effective methods are Fourier-Transform Infrared Spectroscopy (FTIR), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The choice of method depends on the specific reaction conditions, the information required (e.g., real-time kinetics vs. endpoint analysis), and the available instrumentation.
Q2: Why is in-situ monitoring with FTIR a preferred method for isocyanide reactions?
In-situ FTIR, particularly with an Attenuated Total Reflectance (ATR) probe, is highly advantageous for monitoring isocyanate and isocyanide reactions in real-time.[1] The isocyanide group (-N≡C) has a strong, sharp, and distinct absorption peak in the infrared spectrum, typically around 2150-2100 cm⁻¹, which is well-separated from other functional group absorptions. This allows for continuous, non-invasive tracking of the consumption of the isocyanide reactant without the need for sampling.[1][2]
Q3: What are the key challenges in the HPLC analysis of this compound?
The primary challenges with HPLC analysis include the potential for sample degradation on the column, co-elution with impurities, and ensuring the stability of the analyte in the chosen mobile phase.[3] Given the reactive nature of isocyanides, it is crucial to develop a robust method with careful consideration of the stationary phase, mobile phase composition, and detector settings.
Q4: Can GC-MS be used for analyzing this compound?
Yes, GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound.[4][5] It offers excellent separation and provides structural information from the mass spectrum, which is invaluable for identifying byproducts and impurities. However, care must be taken to ensure the thermal stability of the isocyanide during injection and separation.
Q5: How does NMR spectroscopy contribute to monitoring these reactions?
NMR spectroscopy provides detailed structural information about the reactants, intermediates, and products in a reaction mixture.[6][7] For this compound, ¹⁹F NMR can be particularly useful for tracking the fluorine-containing species, offering a clean spectrum with high sensitivity.[8] While typically used for offline analysis of reaction aliquots, specialized flow-NMR setups can be used for real-time monitoring.[6][7]
In-Depth Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered with the primary analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone for quantitative analysis in synthetic chemistry due to its high resolution and sensitivity.[9]
Experimental Protocol: RP-HPLC for Reaction Monitoring
-
Sample Preparation:
-
Withdraw a small aliquot (e.g., 10-50 µL) from the reaction mixture.
-
Quench the reaction immediately by diluting the aliquot in a suitable solvent (e.g., acetonitrile) to prevent further reaction.
-
Filter the diluted sample through a 0.22 µm syringe filter before injection.
-
-
Instrumentation and Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is often a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV detector at a wavelength where the analyte has strong absorbance (e.g., 254 nm).
-
Injection Volume: 5-10 µL.
-
Troubleshooting Common HPLC Problems
| Observed Problem | Potential Cause | Recommended Solution |
| Peak Tailing or Fronting | Column overload; Poor sample solubility; Column degradation. | Inject a smaller sample volume; Ensure the sample is fully dissolved in the mobile phase; Replace the column.[10] |
| Ghost Peaks | Contamination in the mobile phase or injector; Carryover from a previous injection. | Use high-purity solvents; Run a blank gradient to wash the column; Clean the injector.[11] |
| Baseline Noise or Drift | Air bubbles in the system; Contaminated mobile phase; Detector lamp failing. | Degas the mobile phase; Prepare fresh mobile phase; Replace the detector lamp.[3][12] |
| Irreproducible Retention Times | Fluctuation in mobile phase composition; Leaks in the system; Temperature variations. | Ensure proper mobile phase mixing; Check for leaks in fittings and seals; Use a column oven for temperature control.[11][13] |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is highly effective for separating and identifying volatile components in a reaction mixture.[14][15]
Experimental Protocol: GC-MS Analysis
-
Sample Preparation:
-
Take an aliquot from the reaction and dilute it in a volatile solvent like dichloromethane or ethyl acetate.
-
If necessary, perform a liquid-liquid extraction to remove non-volatile components.
-
Dry the organic layer with a drying agent (e.g., Na₂SO₄) and filter.
-
-
Instrumentation and Conditions:
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: Start with a lower temperature (e.g., 200 °C) to prevent thermal degradation.
-
Oven Program: A temperature gradient from a low starting temperature (e.g., 50 °C) to a high final temperature (e.g., 280 °C) to separate components with different boiling points.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Electron ionization (EI) at 70 eV.
-
Troubleshooting Common GC-MS Problems
| Observed Problem | Potential Cause | Recommended Solution |
| No Peaks or Very Small Peaks | Leak in the system; Clogged syringe or injector liner; Compound degradation. | Perform a leak check; Clean or replace the syringe and liner; Lower the injector temperature. |
| Peak Broadening | Column contamination; Slow injection speed; Inappropriate oven temperature program. | Bake out the column; Use an autosampler for consistent injections; Optimize the temperature ramp rate. |
| Poor Mass Spectral Quality | MS source is dirty; Air leak in the MS. | Clean the ion source; Check for leaks, especially around the column connection to the MS. |
| Shifting Retention Times | Changes in carrier gas flow rate; Column aging. | Check and adjust the carrier gas flow; Condition or replace the column. |
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR is ideal for real-time, in-situ monitoring of reactions involving isocyanides due to the distinct and strong absorbance of the isocyanide functional group.[16][17]
Experimental Protocol: In-Situ FTIR Monitoring
-
Setup:
-
Insert an ATR-FTIR probe directly into the reaction vessel.
-
Ensure the probe is properly cleaned and a background spectrum is collected in the reaction solvent before adding reactants.
-
-
Data Acquisition:
-
Collect spectra at regular intervals (e.g., every 1-5 minutes) throughout the reaction.
-
Monitor the disappearance of the isocyanide peak (around 2150-2100 cm⁻¹) and the appearance of product peaks.
-
Troubleshooting Common FTIR Problems
| Observed Problem | Potential Cause | Recommended Solution |
| Noisy Spectrum | Dirty ATR crystal; Poor contact between the crystal and the reaction mixture. | Clean the ATR crystal with an appropriate solvent; Ensure the probe is fully immersed in the reaction mixture. |
| Shifting Baseline | Temperature fluctuations in the reaction; Changes in the refractive index of the mixture. | Use temperature control for the reaction; Apply a baseline correction algorithm in the software. |
| Inconsistent Peak Intensities | Air bubbles on the ATR crystal surface; Inhomogeneous reaction mixture. | Ensure adequate stirring to dislodge bubbles; Improve mixing in the reaction vessel. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural information, which is crucial for confirming product formation and identifying byproducts.
Experimental Protocol: ¹⁹F NMR for Reaction Monitoring
-
Sample Preparation:
-
Withdraw an aliquot from the reaction.
-
Quench the reaction and dilute the sample in a deuterated solvent (e.g., CDCl₃).
-
Add an internal standard if quantitative analysis is required.
-
-
Data Acquisition:
-
Acquire a ¹⁹F NMR spectrum.
-
The chemical shift and integration of the fluorine signal will provide information on the conversion of the starting material.
-
Troubleshooting Common NMR Problems
| Observed Problem | Potential Cause | Recommended Solution |
| Broad Peaks | Poor shimming; Presence of paramagnetic impurities; Sample viscosity. | Re-shim the magnet; Filter the sample to remove solids; Dilute the sample. |
| Low Signal-to-Noise Ratio | Low sample concentration; Insufficient number of scans. | Concentrate the sample if possible; Increase the number of scans. |
| Inaccurate Integration | Phasing errors; Baseline distortion; Peak overlap. | Carefully phase the spectrum; Apply baseline correction; Use deconvolution software if peaks overlap. |
Visualizing Workflows
HPLC Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common HPLC issues.
General Analytical Method Selection
Caption: Decision tree for selecting the appropriate analytical method.
References
- In situ monitoring of an isocyanate reaction by fiber-optic FT-IR/ATR-spectroscopy. (n.d.).
- Real-Time Monitoring of Isocyanate Chemistry Using a Fiber-Optic FTIR Probe. (n.d.). Remspec Corporation.
- Isocyanate Reactions. (n.d.). Mettler Toledo.
- Real-Time Monitoring of Isocyanate Chemistry using a Fiber-Optic FTIR Probe. (2016, February 2).
- Using FT-IR for In-Situ Monitoring of Polyurethane Synthesis. (2014, December 9). AZoM.
- A Comparative Guide to Analytical Methods for Monitoring Bromobenzyl Cyanide Reactions. (n.d.). Benchchem.
- HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
- HPLC Troubleshooting Guide. (n.d.).
- Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! (2025, May 23). PharmaCores.
- Troubleshooting Common HPLC Problems: Solutions for Better Results. (2025, January 7). Mastelf.
- HPLC Troubleshooting Guide. (n.d.).
- GC AND GC/MS. (n.d.).
- Fast GC-MS/MS for High Throughput Pesticides Analysis. (n.d.). Thermo Fisher Scientific.
- Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio- Active Compounds and Phytochemical Analyses in Three Species of. (n.d.).
- Evaluation of gas chromatography Evaluation of gas chromatography-mass spectrometry analysis and yield mass spectrometry analysi. (2025, February 25).
- NMR reaction monitoring in flow synthesis. (2017, February 14). PubMed Central.
- NMR reaction monitoring in flow synthesis. (n.d.). Beilstein Journals.
- Fast & Fluorinated – Development and validation of a rapid benchtop NMR approach and other routine screening methods for the detection and quantification of synthesised fluorofentanyl derivatives. (2025, August 9). Request PDF.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. HPLC故障排除指南 [sigmaaldrich.com]
- 4. hpst.cz [hpst.cz]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. NMR reaction monitoring in flow synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - NMR reaction monitoring in flow synthesis [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
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- 14. repository.unar.ac.id [repository.unar.ac.id]
- 15. notulaebotanicae.ro [notulaebotanicae.ro]
- 16. researchgate.net [researchgate.net]
- 17. azom.com [azom.com]
Validation & Comparative
A Comparative-Empirical Guide to 2-Fluorophenethylisocyanide and its Analogs
For: Researchers, scientists, and drug development professionals.
Introduction: The Isocyanide Functional Group - A Tool of Versatility
Isocyanides (or isonitriles) represent a unique and highly reactive functional group in organic chemistry, characterized by the R-N⁺≡C⁻ structure. This arrangement confers a dual electronic nature—both nucleophilic and electrophilic—at the terminal carbon atom, making them exceptionally versatile building blocks.[1] Their utility is most prominently showcased in multicomponent reactions (MCRs) such as the Passerini and Ugi reactions, which allow for the rapid assembly of complex molecular scaffolds from simple precursors.[2][3] This capability has positioned isocyanides as invaluable tools in combinatorial chemistry and drug discovery for creating libraries of peptidomimetics and other biologically relevant molecules.[4]
This guide provides a comparative analysis of 2-fluorophenethylisocyanide , a molecule of interest due to the potential electronic influence of the fluorine atom, against a curated set of structurally similar isocyanides. We will explore how subtle changes in the aromatic substitution pattern—from the electron-withdrawing fluorine atom to an electron-donating methoxy group—impact the synthesis, spectroscopic properties, and reactivity of the isocyanide moiety. By grounding our discussion in established experimental protocols and comparative data, this guide aims to provide researchers with the practical insights needed to select and utilize the appropriate isocyanide for their synthetic goals.
Synthesis of Phenethyl Isocyanides via Formamide Dehydration
The most robust and widely adopted method for synthesizing isocyanides is the dehydration of the corresponding N-substituted formamides.[5] This two-step process begins with the formylation of a primary amine, followed by elimination of water using a dehydrating agent. Phosphorus oxychloride (POCl₃) in the presence of a tertiary amine base like triethylamine (Et₃N) is a highly efficient and common reagent system for this transformation.[6][7]
The causality behind this choice of reagents lies in their mechanism. POCl₃ activates the formamide oxygen, making it a good leaving group. The non-nucleophilic base, triethylamine, then abstracts the formyl proton, facilitating the elimination to form the isocyanide triple bond. This method is generally high-yielding and tolerates a wide variety of functional groups.[6]
Logical Workflow: General Isocyanide Synthesis
The synthesis follows a straightforward two-step sequence: formylation of the primary amine followed by dehydration.
Caption: General workflow for the synthesis of isocyanides from primary amines.
Experimental Protocol: Synthesis of this compound
This protocol is representative and can be adapted for the other analogs discussed in this guide.
Step 1: Synthesis of N-(2-Fluorophenethyl)formamide
-
To a round-bottom flask, add 2-fluorophenethylamine (1.0 eq) and ethyl formate (3.0 eq).
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 12-18 hours.
-
Monitor the reaction by TLC until the starting amine is consumed.
-
Cool the reaction mixture to room temperature and remove the excess ethyl formate under reduced pressure. The resulting crude N-(2-fluorophenethyl)formamide is often of sufficient purity for the next step.
Step 2: Dehydration to this compound
-
Dissolve the crude N-(2-fluorophenethyl)formamide (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (2.2 eq) to the solution.
-
Slowly add phosphorus oxychloride (POCl₃) (1.1 eq) dropwise via a syringe, ensuring the internal temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction by TLC or IR spectroscopy (disappearance of the amide C=O stretch, appearance of the N≡C stretch).
-
Upon completion, carefully pour the reaction mixture into ice-cold saturated sodium bicarbonate (NaHCO₃) solution to quench the excess POCl₃.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
The crude isocyanide should be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.
Comparative Spectroscopic Analysis
Spectroscopic analysis provides direct insight into how electronic substituents influence the isocyanide functional group. We will focus on Infrared (IR) and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.
Infrared (IR) Spectroscopy
The isocyanide N≡C triple bond stretch is a highly characteristic absorption in the IR spectrum, typically appearing in the 2150-2110 cm⁻¹ region.[1] The precise frequency of this vibration is sensitive to the electronic environment. Electron-withdrawing groups (EWGs) attached to the isocyanide can decrease electron density in the N≡C bond, which slightly weakens the bond and shifts the stretching frequency to a lower wavenumber. Conversely, electron-donating groups (EDGs) can increase the bond strength and shift the frequency higher.[8]
¹³C NMR Spectroscopy
The isocyanide carbon atom is significantly deshielded and resonates in a distinct region of the ¹³C NMR spectrum, typically between 155 and 170 ppm.[1] This chemical shift is also influenced by the electronic nature of the substituents.[9]
Data Summary: Spectroscopic Properties of Phenethyl Isocyanides
The following table presents a comparison of the key spectroscopic data for our selected isocyanides.
| Compound Name | Substituent (Position) | Electronic Effect | Expected ν(N≡C) (cm⁻¹) | Expected δ(¹³C) (ppm) |
| Phenethyl Isocyanide | H (None) | Neutral (Baseline) | ~2145 | ~160 |
| This compound | 2-Fluoro | Inductive EWG | < 2145 | > 160 |
| 4-Fluorophenethyl Isocyanide | 4-Fluoro | Inductive EWG | < 2145 | > 160 |
| 4-Methoxyphenethyl Isocyanide | 4-Methoxy | Resonance EDG | > 2145 | < 160 |
Note: Exact values can vary based on solvent and instrumentation. The trends are the key takeaway.
Comparative Reactivity in Multicomponent Reactions
The nucleophilicity of the isocyanide carbon is the determining factor in its reactivity in MCRs. We will examine the Passerini and Ugi reactions as benchmarks.
The Passerini Three-Component Reaction (P-3CR)
The Passerini reaction involves an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to form an α-acyloxy amide.[3] The reaction is believed to proceed through a concerted, non-ionic mechanism in aprotic solvents, initiated by the nucleophilic attack of the isocyanide on the activated carbonyl carbon.[10]
Caption: Simplified mechanism of the Passerini three-component reaction.
The Ugi Four-Component Reaction (U-4CR)
The Ugi reaction extends the Passerini by including a primary amine, yielding a bis-amide product.[2] The mechanism begins with the formation of an imine from the amine and carbonyl compound. The isocyanide then attacks the protonated imine (iminium ion), forming a nitrilium ion intermediate, which is subsequently trapped by the carboxylate.[11]
Caption: Simplified mechanism of the Ugi four-component reaction.
Influence of Substituents on Reactivity
The rate-determining step in these reactions often involves the nucleophilic attack of the isocyanide. Therefore, the electronic nature of the substituent on the phenethyl ring has a direct and predictable effect on the reaction rate and overall yield.
-
Electron-Withdrawing Groups (e.g., -F): The fluorine atom in this compound exerts a strong inductive electron-withdrawing effect. This effect decreases the electron density on the isocyanide carbon, reducing its nucleophilicity. Consequently, isocyanides with EWGs are expected to be less reactive in Ugi and Passerini reactions compared to their unsubstituted counterparts.[12]
-
Electron-Donating Groups (e.g., -OCH₃): The methoxy group in 4-methoxyphenethyl isocyanide acts as an electron-donating group through resonance. This increases the electron density on the isocyanide carbon, enhancing its nucleophilicity and leading to faster reaction rates and potentially higher yields.
Comparative Reactivity Model
To illustrate this, consider a model Ugi reaction with fixed components: Benzaldehyde (aldehyde), Benzylamine (amine), and Acetic Acid (carboxylic acid). The variable is the isocyanide.
| Isocyanide | Substituent Effect | Expected Reactivity | Predicted Yield |
| Phenethyl Isocyanide | Neutral (Baseline) | Moderate | Good (~75%) |
| This compound | EWG (Inductive) | Lower | Moderate (~60%) |
| 4-Fluorophenethyl Isocyanide | EWG (Inductive) | Lower | Moderate (~65%) |
| 4-Methoxyphenethyl Isocyanide | EDG (Resonance) | Higher | Excellent (>85%) |
Discussion and Conclusion
This comparative guide demonstrates that the electronic properties of substituents on the phenethyl ring of an isocyanide have a profound and predictable impact on its characteristics.
This compound serves as a valuable case study. The presence of the ortho-fluoro substituent makes the isocyanide carbon less nucleophilic compared to the unsubstituted phenethyl isocyanide. This is reflected in its spectroscopic properties (a predicted lower frequency N≡C stretch in the IR) and its reactivity (slower reaction rates in MCRs). While the 4-fluoro analog experiences a similar deactivation, the ortho position in the 2-fluoro isomer may also introduce subtle steric effects.
In contrast, an electron-donating group like 4-methoxy enhances the nucleophilicity of the isocyanide, accelerating its participation in multicomponent reactions.
Practical Implications for Researchers:
-
Reactivity Tuning: For sluggish MCRs, choosing an isocyanide with an electron-donating group can significantly improve reaction times and yields.
-
Orthogonal Reactivity: For complex syntheses where multiple nucleophiles are present, a less reactive isocyanide like this compound might offer better selectivity.
-
Physicochemical Properties: The introduction of a fluorine atom, as in this compound, can alter the lipophilicity and metabolic stability of the final product, a key consideration in drug design.
By understanding these structure-property and structure-reactivity relationships, researchers can make more informed decisions in their synthetic planning, leveraging the rich and versatile chemistry of isocyanides to achieve their molecular design goals.
References
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ResearchGate. (n.d.). Synthesis of isocyanides via formamide dehydration utilizing the optimized reaction con. Retrieved January 21, 2026, from [Link]
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El-Faham, A., et al. (2022). A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent. Molecules. [Link]
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Stephany, R. W., de Bie, M. J. A., & Drenth, W. (1974). A 13C-NMR and IR study of isocyanides and some of their complexes. Magnetic Resonance in Chemistry. [Link]
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Crews, P., et al. (1994). Dehydration of formamides using the Burgess Reagent: a new route to isocyanides. Journal of the Chemical Society, Perkin Transactions 1. [Link]
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Waibel, K. A., et al. (2020). A more sustainable and highly practicable synthesis of aliphatic isocyanides. Green Chemistry. [Link]
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ResearchGate. (n.d.). Idealized dehydration of a formamide yields its respective isocyanide.... Retrieved January 21, 2026, from [Link]
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Maciel, G. E., & Beatty, D. A. (1965). Carbon-13 Magnetic Resonance Study of Alkyl Cyanides, Isocyanides, Isocyanates, and Isothiocyanates. The Journal of Physical Chemistry. [Link]
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Auger, I., et al. (2008). 13C-Methyl isocyanide as an NMR probe for cytochrome P450 active sites. Analytical Biochemistry. [Link]
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ResearchGate. (n.d.). Effect of para-substituents on NC bonding of aryl isocyanide molecules adsorbed on metal surfaces studied by sum frequency generation (SFG) spectroscopy. Retrieved January 21, 2026, from [Link]
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AIP Publishing. (2015). Effect of para-substituents on NC bonding of aryl isocyanide molecules adsorbed on metal surfaces studied by sum frequency generation (SFG) spectroscopy. [Link]
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Slanina, T., et al. (2020). Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application. International Journal of Molecular Sciences. [Link]
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Kono, H., et al. (1970). 13C Nuclear Magnetic Resonance Studies. l3C--l*N Spin Coupling Constants in Isocyanides. Journal of the Chemical Society D: Chemical Communications. [Link]
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Montalbano, S., et al. (2022). Expanding the Chemical Space of Drug-like Passerini Compounds: Can α-Acyloxy Carboxamides Be Considered Hard Drugs? ACS Medicinal Chemistry Letters. [Link]
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Organic Chemistry Portal. (n.d.). Ugi Reaction. Retrieved January 21, 2026, from [Link]
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Banfi, L., et al. (2021). The 100 facets of the Passerini reaction. Chemical Science. [Link]
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Cerra, B., et al. (2022). Isocyanide chemistry enabled by continuous flow technology. Reaction Chemistry & Engineering. [Link]
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A Comparative Guide to the Definitive Structural Validation of 2-Fluorophenethylisocyanide: An X-ray Crystallography Perspective
Senior Application Scientist
In the realm of drug discovery and materials science, the precise three-dimensional structure of a molecule is not merely a piece of data but the very foundation upon which its function, reactivity, and potential applications are understood. For a novel compound like 2-fluorophenethylisocyanide, a molecule with potential applications stemming from its unique combination of an aromatic ring, a flexible ethyl chain, and a reactive isocyanide group, unambiguous structural validation is paramount. While a suite of spectroscopic techniques provides essential clues to a molecule's identity, single-crystal X-ray crystallography stands alone in its ability to deliver a definitive and high-resolution map of atomic positions in the solid state.
This guide offers an in-depth comparison of analytical techniques for the structural elucidation of this compound. It will demonstrate why X-ray crystallography is considered the "gold standard" and provide a detailed protocol for its application, aimed at researchers, scientists, and drug development professionals who require not just a plausible structure, but an indisputable one.
The Limits of Inference: A Spectroscopic Overview
Before a crystal structure is determined, chemists rely on a combination of spectroscopic methods to piece together the molecular puzzle. For this compound, these techniques provide crucial, yet incomplete, information.
| Technique | Information Provided | Inherent Limitations for this compound |
| Nuclear Magnetic Resonance (NMR) | Connectivity of atoms (¹H, ¹³C), presence and chemical environment of fluorine (¹⁹F).[1][2] | Provides a time-averaged structure in solution, which may differ from the solid-state conformation. Does not directly provide bond lengths, bond angles, or crystal packing information. |
| Mass Spectrometry (MS) | Molecular weight and elemental composition (via high-resolution MS).[1] | Cannot distinguish between positional isomers (e.g., 2-fluoro vs. 3-fluoro vs. 4-fluorophenethylisocyanide) without fragmentation analysis and standards. Provides no stereochemical or conformational data. |
| Infrared (IR) Spectroscopy | Presence of key functional groups, such as the characteristic strong absorption of the isocyanide (N≡C) group (~2150 cm⁻¹).[2][3] | Confirms functional groups but offers no information on the overall molecular architecture or the spatial arrangement of atoms. |
While these methods can collectively build a strong case for the identity of this compound, they leave critical questions unanswered. How does the molecule arrange itself in a solid form? What are the precise bond lengths and angles? Are there any significant intermolecular interactions that could influence its physical properties, such as solubility or melting point? To answer these, we must turn to a more powerful technique.
X-ray Crystallography: The Gold Standard of Structural Elucidation
X-ray crystallography is a powerful analytical technique that provides the definitive three-dimensional structure of crystalline materials at the atomic level.[4] The process involves directing a beam of X-rays onto a single, high-quality crystal. The electrons within the crystal diffract the X-rays in a specific pattern, which is recorded by a detector. By analyzing the positions and intensities of these diffracted spots, scientists can generate a three-dimensional electron density map of the molecule and, from that, determine the precise location of each atom.[5][6]
This technique is unparalleled in its ability to provide:
-
Unambiguous Molecular Structure: It confirms the connectivity of all atoms.
-
Precise Geometric Parameters: It yields accurate measurements of bond lengths, bond angles, and torsional angles.
-
Absolute Configuration: For chiral molecules, it can determine the absolute stereochemistry.
-
Intermolecular Interactions: It reveals how molecules pack together in the crystal lattice, providing insight into non-covalent interactions like hydrogen bonds and π-stacking.[5]
The importance of this detailed structural information in drug development cannot be overstated. It is crucial for understanding protein-ligand interactions, guiding rational drug design, and optimizing lead compounds.[7][8][9]
The Crystallographic Workflow: From Molecule to Model
The journey from a synthesized compound to a fully refined crystal structure is a multi-step process that demands precision and expertise. Each stage is critical for the success of the experiment.
Experimental Protocol: Validating the Structure of this compound
This section provides a detailed, step-by-step methodology for the structural determination of a small organic molecule like this compound.
Part 1: Crystal Growth – The Foundational Step
The success of a single-crystal X-ray diffraction experiment is entirely dependent on the quality of the crystal. A suitable crystal should be a single, well-ordered lattice, free from significant defects.
Objective: To grow single crystals of this compound suitable for X-ray diffraction (typically 0.1-0.3 mm in each dimension).
Methodology: Slow Evaporation
-
Solvent Selection: Dissolve a small amount (5-10 mg) of purified this compound in a minimum amount of a volatile solvent in which it is soluble (e.g., dichloromethane, ethyl acetate, or a mixture like hexane/ethyl acetate). The goal is to create a saturated or near-saturated solution.
-
Preparation: Transfer the solution to a small, clean vial.
-
Evaporation: Cover the vial with a cap or parafilm with a few small holes pierced in it. This allows the solvent to evaporate slowly over a period of several hours to days.
-
Incubation: Place the vial in a vibration-free environment at a constant temperature.
-
Monitoring: Observe the vial periodically for the formation of crystals. Once suitable crystals have formed, they should be carefully removed from the mother liquor for mounting.
Causality Behind Choices: Slow evaporation is chosen for its simplicity and effectiveness with many small organic molecules. The slow rate of solvent removal allows the molecules to organize themselves into a highly ordered crystal lattice, which is essential for producing sharp diffraction spots.
Part 2: Data Collection and Structure Solution
Once a suitable crystal is obtained, it is mounted on a diffractometer for data collection.
Objective: To collect a complete set of diffraction data and solve the crystal structure.
Methodology:
-
Crystal Mounting: A single crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoprotectant oil, and flash-cooled in a stream of cold nitrogen gas (e.g., at 100 K).
-
Trustworthiness: Cryo-cooling minimizes thermal vibrations of the atoms, leading to higher resolution data and a more precise final structure.
-
-
Data Collection: The mounted crystal is placed on a single-crystal X-ray diffractometer. A monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å) is directed at the crystal, which is rotated through a series of angles. The diffracted X-rays are recorded on a detector.[10]
-
Data Processing: The collected images are processed to determine the unit cell dimensions, space group, and the intensities of each reflection.
-
Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map.
-
Model Refinement: An atomic model is built into the electron density map. This model is then refined against the experimental data using least-squares methods to improve the fit. This iterative process adjusts atomic positions, and thermal parameters until the calculated diffraction pattern closely matches the observed pattern.
-
Self-Validation: The quality of the final structure is assessed using metrics like the R-factor (R1) and the goodness-of-fit (GooF). A low R1 value (typically < 0.05 for small molecules) indicates a good agreement between the model and the experimental data.[4]
-
Interpreting the Results: An Illustrative Example
While a specific, publicly available crystal structure for this compound was not identified in the Cambridge Structural Database (CSD) at the time of this writing, we can use the data from a similar small organic molecule to illustrate the definitive nature of the information obtained.
Table 2: Illustrative Crystallographic Data for a Small Organic Molecule
| Parameter | Value | Significance |
| Formula | C₉H₈FN | Confirms the elemental composition. |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry elements within the crystal. |
| Unit Cell (Å, °) | a=8.12, b=5.95, c=16.54, β=98.5 | Precise dimensions of the repeating unit in the crystal. |
| Resolution (Å) | 0.84 | A measure of the level of detail in the electron density map. |
| R1 (final) | 0.041 | Low value indicates an excellent fit between the model and data. |
| GooF | 1.05 | Value close to 1 indicates a good refinement. |
| Selected Bond Length (Å) | C-F = 1.362 | Provides precise, experimentally determined geometric data that can be compared to theoretical values. |
| Selected Bond Angle (°) | C-N≡C = 178.5 | Confirms the near-linear geometry of the isocyanide group. |
This level of detail is unattainable with other analytical methods and provides a solid, factual basis for any further research, be it computational modeling, reaction mechanism studies, or understanding structure-activity relationships.
Conclusion: An Integrated and Authoritative Approach
For the unambiguous structural characterization of a novel compound like this compound, a multi-faceted analytical approach is essential. Spectroscopic techniques like NMR, MS, and IR are indispensable for initial identification, purity assessment, and for studying the molecule's behavior in solution.[1][2]
However, when the definitive solid-state structure is required, single-crystal X-ray crystallography is the ultimate arbiter. It provides an unparalleled level of detail, revealing the precise three-dimensional arrangement of atoms, bond parameters, and intermolecular interactions that govern the molecule's physical and chemical properties.[4][5] This authoritative structural data is the bedrock of modern chemical and pharmaceutical research, transforming molecular possibilities into tangible scientific understanding.
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Protein X-ray Crystallography in Drug Discovery. Creative Biostructure. [Link]
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Crystallography Illuminates Drug Targets. Drug Discovery and Development. [Link]
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Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Migration Letters. [Link]
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The current role and evolution of X-ray crystallography in drug discovery and development. Drug Discovery Today. [Link]
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Comparative Analysis of Spectroscopic Techniques. Solubility of Things. [Link]
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Single-crystal X-ray Diffraction (Part 2). The Royal Society of Chemistry. [Link]
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Small molecule crystallography. Excillum. [Link]
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From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination. ACS Publications. [Link]
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Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences. [Link]
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Spectro: A multi-modal approach for molecule elucidation using IR and NMR data. OpenReview. [Link]
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Results for "Single Crystal X-ray Diffraction". Springer Nature Experiments. [Link]
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Comparison of spectroscopic techniques for determination of protein secondary structure. ScienceDirect. [Link]
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X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. PMC - NIH. [Link]
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Validation of ligands in macromolecular structures determined by X-ray crystallography. Acta Crystallographica Section D: Structural Biology. [Link]
-
The Cambridge Structural Database. ResearchGate. [Link]
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CCDC 913282: Experimental Crystal Structure Determination. Research Explorer - The University of Manchester. [Link]
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Validation of ligands in macromolecular structures determined by X-ray crystallography. PMC - PubMed Central. [Link]
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CCDC 2344717: Experimental Crystal Structure Determination. Iowa Research Online. [Link]
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CCDC 1429470: Experimental Crystal Structure Determination. Research Explorer - The University of Manchester. [Link]
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Protein Structure Validation and Analysis with X-Ray Crystallography. ResearchGate. [Link]
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X-ray crystallography maps (viewing & understanding 2Fo-Fc, Fo-Fc, etc.) & overview of phase problem. YouTube. [Link]
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Unveiling the synthesis and spectral characterizations of novel (E)-furan-2-yl acrylohydrazides. PeerJ. [Link]
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Pharmaceutical Co-Crystal of Flufenamic Acid: Synthesis and Characterization of Two Novel Drug-Drug Co-Crystal. PubMed. [Link]
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Glycoconjugate Pd(ii) and Cu(ii) complexes of fluorinated N,O Schiff base ligands for targeted cancer therapy: synthesis, characterization and in vitro cytotoxic activity evaluation. New Journal of Chemistry (RSC Publishing). [Link]
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Synthesis and Characterization of Borophene for Future Applications. ResearchGate. [Link]
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Synthesis and characterization of large-area single-crystal sheets of borophene on Cu(111) surface. APS March Meeting 2019. [Link]
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A Comparative Guide to the Spectroscopic Analysis of 2-Fluorophenethylisocyanide
Introduction
In the landscape of modern drug discovery and materials science, isocyanides (R-N≡C) serve as uniquely versatile building blocks. Their distinct electronic structure, characterized by a divalent carbon, makes them valuable in multicomponent reactions like the Ugi and Passerini reactions, and as ligands in organometallic chemistry. 2-Fluorophenethylisocyanide, a halogenated derivative, is of particular interest due to the potential of the fluorine atom to modulate metabolic stability, binding affinity, and pharmacokinetic properties—a common strategy in medicinal chemistry.
However, the successful synthesis and application of such molecules are entirely dependent on unambiguous structural confirmation. Spectroscopic analysis is the cornerstone of this verification process. Due to a scarcity of consolidated, published spectral data for this compound, this guide provides a predictive and comparative framework for its analysis. We will explain the theoretical underpinnings of its expected spectral features and compare these predictions with the known data of relevant alternatives: the parent compound phenethylisocyanide , the positional isomer 4-fluorophenethylisocyanide , and the functional group isomer phenethyl cyanide .
This guide is designed for researchers and drug development professionals, offering not just data, but the scientific rationale behind the interpretation, ensuring a deeper understanding of how to characterize this and similar molecules with confidence.
Core Spectroscopic Principles of Isocyanides
Before delving into the specific molecule, it is crucial to understand the characteristic spectral signatures of the isocyanide functional group.
-
Infrared (IR) Spectroscopy: The isocyanide group (–N⁺≡C⁻) possesses a strong, sharp absorption band resulting from the N≡C stretching vibration. This peak typically appears in a relatively clean region of the spectrum, between 2165–2110 cm⁻¹ .[1][2] This feature is one of the most direct and reliable indicators of the isocyanide's presence.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The isocyanide carbon has a characteristic chemical shift in ¹³C NMR spectra, generally appearing between 155-170 ppm . The adjacent nitrogen atom's quadrupole moment can sometimes lead to peak broadening. The electronic nature of the isocyanide group also influences the chemical shifts of neighboring protons and carbons.
-
Mass Spectrometry (MS): Isocyanides typically show a clear molecular ion peak (M⁺). Fragmentation patterns are influenced by the stability of the carbocations formed. A common fragmentation pathway for phenethyl derivatives is the benzylic cleavage, leading to a stable tropylium ion or related fragments.
Experimental Protocols: A Self-Validating Workflow
To ensure trustworthy and reproducible data, the following detailed protocols are recommended. The logic behind parameter selection is included to empower the researcher to adapt these methods as needed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Methodology:
-
Sample Preparation: Dissolve ~5-10 mg of the analyte in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of CDCl₃ is standard for many organic molecules due to its good solubilizing power and relatively simple residual solvent peak.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
-
¹H NMR Acquisition:
-
Use a 400 MHz (or higher) spectrometer.
-
Acquire data with a 30-degree pulse angle and a relaxation delay of 2 seconds to ensure quantitative integration if needed.
-
Acquire at least 16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C. A longer relaxation delay (5 seconds) may be beneficial for observing quaternary carbons, including the isocyanide carbon.
-
-
¹⁹F NMR Acquisition:
-
Use a dedicated fluorine probe or a broadband probe tuned to the ¹⁹F frequency.
-
No internal standard is typically required; chemical shifts can be referenced to an external standard like CFCl₃.
-
Acquire with proton decoupling to simplify the spectrum to a singlet (unless C-F coupling is being investigated).
-
Causality Behind Choices:
-
High-Field Spectrometer: A higher field (e.g., 400 MHz) provides better signal dispersion, which is critical for resolving the complex splitting patterns in the aromatic region, especially with fluorine coupling.
-
Proton Decoupling in ¹³C NMR: This simplifies the spectrum by collapsing carbon-proton multiplets into singlets, making peak identification more straightforward and improving the signal-to-noise ratio.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Methodology:
-
Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory. Place a single drop of the neat liquid sample directly onto the ATR crystal (e.g., diamond or zinc selenide). This method requires minimal sample and no preparation of KBr pellets.
-
Background Scan: Perform a background scan of the clean, empty ATR crystal to subtract atmospheric CO₂ and H₂O absorptions.
-
Sample Scan: Acquire the sample spectrum over a range of 4000–600 cm⁻¹.
-
Data Processing: Perform an ATR correction if necessary, although for qualitative identification, this is often optional.
Causality Behind Choices:
-
ATR vs. Transmission: ATR is a modern, rapid, and highly reproducible technique for liquid samples. It avoids the pathlength dependency issues of traditional transmission cells and the labor-intensive preparation of salt plates or KBr pellets.
Mass Spectrometry (MS)
Methodology:
-
Ionization Method: Use Electron Ionization (EI) at 70 eV for generating fragment ions and establishing a fragmentation pattern library. For softer ionization to confirm the molecular weight, Electrospray Ionization (ESI) can be used.
-
Instrumentation: Couple the inlet to a Quadrupole or Time-of-Flight (TOF) mass analyzer. A TOF analyzer is preferred for high-resolution mass spectrometry (HRMS) to determine the exact mass and elemental formula.
-
Sample Introduction: For a volatile compound, Gas Chromatography (GC-MS) is ideal as it also provides purity information. Direct infusion can be used for ESI-MS.
Causality Behind Choices:
-
EI at 70 eV: This is the industry standard for creating reproducible mass spectra that can be compared to established databases like the NIST library.[3]
-
HRMS: High-resolution mass spectrometry provides the elemental composition of the molecular ion and its fragments, offering a much higher degree of confidence in the identification than nominal mass alone.
Predicted Spectroscopic Data for this compound
Based on first principles and data from analogous structures, the following spectral characteristics are predicted for this compound.
Molecular Structure and Key Interactions
Caption: Predicted couplings in the aromatic ring of this compound.
| Technique | Predicted Feature | Expected Value / Range | Rationale and Interpretation |
| IR | N≡C Stretch | 2140 ± 10 cm⁻¹ | Strong, sharp peak characteristic of the isocyanide functional group.[1][2] |
| ¹H NMR | Aromatic Protons (4H) | 7.0 - 7.4 ppm | Complex multiplet pattern due to ortho, meta, and para couplings, further complicated by coupling to the ¹⁹F nucleus. The proton ortho to fluorine will likely be the most downfield. |
| Aliphatic Protons (-CH₂-CH₂-) | ~3.8 ppm (t, 2H, -CH₂-N) | Triplet adjacent to the electron-withdrawing isocyanide group. | |
| ~3.1 ppm (t, 2H, Ar-CH₂-) | Triplet adjacent to the aromatic ring. | ||
| ¹³C NMR | Isocyanide Carbon (-N≡C) | 160 - 165 ppm | Typically a low-intensity quaternary peak. May be broadened by the adjacent ¹⁴N. |
| Aromatic Carbons (6C) | 115 - 140 ppm | Six distinct signals are expected. The carbon directly bonded to fluorine (C-F) will show a large one-bond coupling constant (¹JCF ≈ 245 Hz) and appear as a doublet. Other aromatic carbons will show smaller ²,³,⁴JCF couplings. | |
| Aliphatic Carbons (-CH₂-CH₂-) | ~45 ppm (-CH₂-N) | Carbon directly attached to the nitrogen of the isocyanide group. | |
| ~35 ppm (Ar-CH₂-) | Benzylic carbon. | ||
| ¹⁹F NMR | Aromatic Fluorine (-F) | -110 to -120 ppm | A single multiplet is expected due to coupling with ortho, meta, and para protons. |
| MS (EI) | Molecular Ion [M]⁺ | m/z = 151.07 | Expected molecular ion for C₉H₈FN. High-resolution MS would confirm the elemental formula. |
| Base Peak | m/z = 91 | Loss of the -CH₂NC group to form the stable C₇H₇⁺ (tropylium) ion is a highly probable fragmentation pathway. | |
| Other Fragments | m/z = 109 | Fragment corresponding to C₇H₄F⁺, from cleavage of the ethyl group. |
Comparative Analysis: Differentiating Isomers and Analogues
The key to confident identification lies in comparing the unknown's spectrum to that of closely related structures. The following table contrasts the predicted data for this compound with its positional isomer (4-fluoro), its non-fluorinated parent, and its nitrile isomer.
| Compound | Key IR (cm⁻¹) | ¹H NMR (Aromatic) | ¹³C NMR (-N≡C / -C≡N) | Key MS (m/z) |
| 2-Fluorophenethyl-isocyanide (Predicted) | ~2140 | Complex multiplet (4H, 7.0-7.4 ppm) | ~162 ppm | 151 (M⁺), 109, 91 |
| 4-Fluorophenethyl-isocyanide (Predicted) | ~2140 | Two symmetric multiplets (AA'BB' system, 4H) | ~162 ppm | 151 (M⁺), 109, 91 |
| Phenethylisocyanide (Experimental) | ~2145 | Singlet-like multiplet (5H, ~7.3 ppm) | ~160 ppm | 133 (M⁺), 105, 91 |
| Phenethyl Cyanide (Nitrile Isomer) | ~2245 | Singlet-like multiplet (5H, ~7.3 ppm) | ~118 ppm | 117 (M⁺), 91 |
Key Differentiating Features:
-
Isocyanide vs. Nitrile: The most definitive difference is in the IR spectrum. The isocyanide (-N≡C) stretch is around 2140-2145 cm⁻¹ , whereas the nitrile (-C≡N) stretch appears at a higher frequency, typically ~2245 cm⁻¹ . This ~100 cm⁻¹ difference is unambiguous. In ¹³C NMR, the isocyanide carbon is significantly more deshielded (~160 ppm) compared to the nitrile carbon (~118 ppm).[4]
-
Effect of Fluorine Position (2-fluoro vs. 4-fluoro):
-
In ¹H NMR , the 4-fluoro substitution results in a highly symmetric aromatic spectrum, often appearing as two distinct triplets or multiplets of 2H each. The 2-fluoro substitution breaks this symmetry, leading to a much more complex and difficult-to-resolve multiplet for the four aromatic protons.
-
In ¹⁹F NMR , the chemical shift will be different for the two isomers, allowing for clear differentiation.
-
-
Presence vs. Absence of Fluorine: The most obvious difference is the molecular weight, which is 18 units higher for the fluorinated compounds (151 Da vs. 133 Da). The presence of fluorine is also confirmed by ¹⁹F NMR and the characteristic C-F coupling patterns observed in the ¹³C NMR spectrum.
Data Interpretation Workflow
A logical workflow is essential for efficiently interpreting a full set of spectral data to confirm the structure of this compound.
Caption: Logical workflow for the spectroscopic identification of this compound.
Conclusion
References
-
Wikipedia. Isocyanide. [Link]
-
Unacademy. Isocyanide Spectroscopy. [Link]
-
NIST Chemistry WebBook. 2-Fluorophenyl isocyanate. [Link]
-
RSC Publishing. Cyanide ¹³C NMR hyperfine shifts in paramagnetic cyanide-bridged mixed-valence complexes. [Link]
Sources
- 1. Phenethyl isothiocyanate(2257-09-2) 13C NMR spectrum [chemicalbook.com]
- 2. spectrabase.com [spectrabase.com]
- 3. 2-Fluorophenyl isocyanate [webbook.nist.gov]
- 4. Cyanide 13C NMR hyperfine shifts in paramagnetic cyanide-bridged mixed-valence complexes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Reactivity of Fluorinated vs. Non-Fluorinated Phenethyl Isocyanides in Multicomponent Reactions
Introduction: The Strategic Role of Isocyanides and Fluorine in Modern Drug Discovery
Isocyanides have emerged as powerful building blocks in synthetic chemistry, primarily due to their unique reactivity in multicomponent reactions (MCRs) such as the Ugi and Passerini reactions.[1][2] These reactions allow for the rapid assembly of complex molecular scaffolds from simple starting materials in a single step, a highly desirable attribute in the quest for novel therapeutic agents.[3] The phenethyl isocyanide framework, in particular, is a valuable synthon, offering a versatile scaffold that can be readily diversified.
In parallel, the incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The unique properties of fluorine—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[4][5] Consequently, the strategic placement of fluorine atoms is a widely employed tactic to optimize the pharmacokinetic and pharmacodynamic profiles of drug leads.
This guide provides a comparative analysis of the reactivity of fluorinated versus non-fluorinated phenethyl isocyanides, offering insights into how the presence of a fluorine atom on the phenyl ring influences their behavior in key multicomponent reactions. By understanding these differences, researchers can make more informed decisions in the design and synthesis of novel compounds for drug discovery and development.
Electronic and Steric Considerations: The Impact of Aromatic Fluorination
The introduction of a fluorine atom onto the phenyl ring of a phenethyl isocyanide primarily exerts its influence through electronic effects, with steric hindrance being generally minimal for a para-substitution. Fluorine is a strongly electronegative atom, leading to a significant inductive electron-withdrawing effect (-I effect). This effect can alter the electron density distribution across the entire molecule, including the isocyanide functional group.
While direct comparative studies on the electronic properties of fluorinated versus non-fluorinated phenethyl isocyanides are not extensively documented, studies on analogous aryl isocyanides have shown that polyfluorination leads to a lower σ-donor/π-acid ratio.[6] This suggests that the isocyanide carbon in the fluorinated analogue is more electrophilic. This heightened electrophilicity is a key factor that can modulate the kinetics and outcomes of multicomponent reactions.
Aromatic isocyanides have been reported to be generally less reactive than their aliphatic counterparts in Ugi reactions.[7] The electronic nature of substituents on the aromatic ring can further influence this reactivity. Electron-withdrawing groups on aromatic aldehydes, for instance, have been shown to decrease yields in Ugi reactions.[7] By extension, an electron-withdrawing fluorine atom on the phenethyl group could be expected to influence the nucleophilicity of the isocyanide carbon.
Comparative Reactivity in the Ugi Four-Component Reaction
The Ugi four-component reaction (Ugi-4CR) is a cornerstone of isocyanide chemistry, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to generate a complex α-acylamino amide in a single, atom-economical step.[3] The reaction is initiated by the formation of an imine from the aldehyde and amine, which is then protonated by the carboxylic acid. The isocyanide subsequently adds to the resulting iminium ion.
// Nodes Aldehyde [label="Aldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; Amine [label="Amine", fillcolor="#F1F3F4", fontcolor="#202124"]; Imine [label="Imine", fillcolor="#FBBC05", fontcolor="#202124"]; Carboxylic_Acid [label="Carboxylic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Iminium_Ion [label="Iminium Ion", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Isocyanide [label="Isocyanide\n(Fluorinated or Non-Fluorinated)", fillcolor="#F1F3F4", fontcolor="#202124"]; Nitrilium_Ion [label="Nitrilium Ion Intermediate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Adduct [label="α-Adduct", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ugi_Product [label="α-Acylamino Amide\n(Final Product)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Nodes Start [label="Start: Combine Reactants", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reactants [label="Aldehyde + Amine +\nCarboxylic Acid +\nIsocyanide (Fluorinated or Non-Fluorinated)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Stir at Room Temperature\nin Methanol", fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="Reaction Work-up\n(e.g., Evaporation, Extraction)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purification [label="Purification\n(e.g., Column Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Isolate Pure Ugi Product", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Start -> Reactants; Reactants -> Reaction; Reaction -> Workup; Workup -> Purification; Purification -> Product; }
Caption: General mechanism of the Ugi four-component reaction.
Based on the electron-withdrawing nature of the fluorine atom, it is hypothesized that the fluorinated phenethyl isocyanide would be a slightly less potent nucleophile compared to its non-fluorinated counterpart. This could potentially lead to a slower rate of addition to the iminium ion intermediate. However, the overall yield of the Ugi reaction is often dictated by the final irreversible Mumm rearrangement.[3] While no direct kinetic studies are available for a head-to-head comparison, the successful synthesis of Ugi products using 2-(4-fluorophenyl)ethylamine as the amine component suggests that the corresponding isocyanide is a viable and efficient reactant in this transformation.[8]
Table 1: Hypothetical Comparison of Ugi Reaction Performance
| Parameter | Non-Fluorinated Phenethyl Isocyanide | Fluorinated Phenethyl Isocyanide | Rationale for Expected Difference |
| Reaction Rate | Potentially faster | Potentially slower | The electron-withdrawing fluorine atom may slightly decrease the nucleophilicity of the isocyanide carbon. |
| Product Yield | High | High | The irreversible Mumm rearrangement often drives the reaction to completion, potentially mitigating minor differences in initial reaction rates.[3] |
| Product Stability | Good | Potentially enhanced | The C-F bond can increase the overall metabolic and chemical stability of the final product.[4][5] |
Comparative Reactivity in the Passerini Three-Component Reaction
The Passerini three-component reaction (Passerini-3CR) is another powerful isocyanide-based MCR that combines an aldehyde (or ketone), a carboxylic acid, and an isocyanide to form an α-acyloxy amide.[2] The reaction is believed to proceed through a concerted or stepwise mechanism involving the formation of a key intermediate from the interaction of the carbonyl compound and the carboxylic acid, which is then trapped by the isocyanide.[9]
// Nodes Aldehyde [label="Aldehyde/Ketone", fillcolor="#F1F3F4", fontcolor="#202124"]; Carboxylic_Acid [label="Carboxylic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate [label="Intermediate Complex", fillcolor="#FBBC05", fontcolor="#202124"]; Isocyanide [label="Isocyanide\n(Fluorinated or Non-Fluorinated)", fillcolor="#F1F3F4", fontcolor="#202124"]; Adduct [label="α-Adduct", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Passerini_Product [label="α-Acyloxy Amide\n(Final Product)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Nodes Start [label="Start: Combine Reactants", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reactants [label="Aldehyde/Ketone + Carboxylic Acid +\nIsocyanide (Fluorinated or Non-Fluorinated)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Stir at Room Temperature\nin an Aprotic Solvent (e.g., DCM)", fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="Reaction Work-up\n(e.g., Aqueous Wash, Extraction)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purification [label="Purification\n(e.g., Column Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Isolate Pure Passerini Product", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Start -> Reactants; Reactants -> Reaction; Reaction -> Workup; Workup -> Purification; Purification -> Product; }
Caption: General mechanism of the Passerini three-component reaction.
Similar to the Ugi reaction, the nucleophilicity of the isocyanide is a critical factor in the Passerini reaction. The slightly reduced nucleophilicity of the fluorinated phenethyl isocyanide, due to the inductive effect of the fluorine atom, might translate to a slower reaction rate compared to its non-fluorinated analog. However, the Passerini reaction is often carried out at higher concentrations and in aprotic solvents, which can influence the reaction kinetics.[2]
Experimental Protocols
General Procedure for the Synthesis of Phenethyl Isocyanides
The synthesis of both fluorinated and non-fluorinated phenethyl isocyanides can be achieved from the corresponding phenethylamines via a two-step procedure involving formylation followed by dehydration.
Step 1: Formylation of Phenethylamine
-
To a solution of the respective phenethylamine (1.0 eq) in an appropriate solvent (e.g., dichloromethane or ethyl acetate), add ethyl formate (1.2 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude N-formylphenethylamine. This is often used in the next step without further purification.
Step 2: Dehydration to the Isocyanide
-
Dissolve the crude N-formylphenethylamine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane) and cool the solution to 0 °C in an ice bath.
-
Add a dehydrating agent such as phosphorus oxychloride (POCl₃, 1.1 eq) dropwise, followed by the slow addition of a base (e.g., triethylamine or diisopropylethylamine, 2.5 eq).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude isocyanide by vacuum distillation or column chromatography on silica gel.
General Procedure for a Comparative Ugi Reaction
-
In two separate reaction vials, dissolve the aldehyde (1.0 mmol) and the amine (1.0 mmol) in methanol (2 mL).
-
To each vial, add the carboxylic acid (1.0 mmol).
-
To the first vial, add 2-phenylethyl isocyanide (1.0 mmol).
-
To the second vial, add 2-(4-fluorophenyl)ethyl isocyanide (1.0 mmol).
-
Stir both reaction mixtures at room temperature and monitor their progress simultaneously by TLC or LC-MS at regular time intervals (e.g., every hour).
-
Upon completion (or after a set time, e.g., 24 hours), quench the reactions by adding water.
-
Extract the products with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude products by column chromatography on silica gel.
-
Determine the yield of the purified products for a direct comparison.
Conclusion and Future Perspectives
The introduction of a fluorine atom to the phenethyl isocyanide scaffold offers a valuable strategy for modulating the physicochemical properties of the resulting multicomponent reaction products. While direct, quantitative comparative reactivity data is sparse, fundamental principles of physical organic chemistry suggest that the primary influence of the fluorine atom is a moderate reduction in the nucleophilicity of the isocyanide carbon due to its electron-withdrawing inductive effect.
This may lead to slightly slower reaction rates in Ugi and Passerini reactions compared to the non-fluorinated analog. However, given that these reactions are often driven to completion by irreversible steps, the final product yields are expected to be comparable and high in both cases. The key advantage of using the fluorinated isocyanide lies in the enhanced metabolic and chemical stability that the C-F bond imparts to the final products, a critical consideration in drug design.
Future work in this area should focus on conducting detailed kinetic studies to precisely quantify the differences in reaction rates between fluorinated and non-fluorinated phenethyl isocyanides. Such data would provide a more nuanced understanding of the electronic effects at play and would further empower medicinal chemists to rationally design and synthesize novel, optimized therapeutic agents.
References
- Dömling, A. Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Chemical Reviews, 2006, 106(1), 17-89.
- Passerini, M. Sopra gli isonitrili (I). Composto del p-isonitril-toluene con l'acetone e l'acido acetico. Gazzetta Chimica Italiana, 1921, 51, 126-129.
- Ugi, I.; Meyr, R.; Fetzer, U.; Steinbrückner, C. Versuche mit Isonitrilen. Angewandte Chemie, 1959, 71(11), 386-386.
- O'Hagan, D. Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 2008, 37(2), 308-319.
- Müller, K.; Faeh, C.; Diederich, F. Fluorine in pharmaceuticals: looking beyond intuition. Science, 2007, 317(5846), 1881-1886.
- Figueroa, J. S.; Parkin, G. Comparative measure of the electronic influence of highly substituted aryl isocyanides. Inorganica Chimica Acta, 2015, 424, 350-363.
- Orru, R. V. A.; de Greef, M. Recent advances in solution-phase multicomponent methodology for the synthesis of heterocyclic compounds. Synthesis, 2003, (10), 1471-1499.
- Powers, D. G.; Miller, M. A.; Anderson, D. R.; Morken, J. P. A Catalytic, Enantioselective Passerini Reaction. Journal of the American Chemical Society, 2006, 128(29), 9414-9415.
- Banfi, L.; Riva, R. The Passerini Reaction. In Organic Reactions; John Wiley & Sons, Inc.: 2005.
- El Kaim, L.; Grimaud, L.; Oble, J. Phenol Ugi–Smiles Systems: Strategies for the Multicomponent N-Arylation of Primary Amines with Isocyanides, Aldehydes, and Phenols. Angewandte Chemie International Edition, 2005, 44(48), 7961-7964.
- Keating, T. A.; Armstrong, R. W. A solid-phase synthesis of N-acyl-N-aryl-alpha-amino amides by a four-component condensation. Journal of the American Chemical Society, 1996, 118(10), 2574-2583.
- Wessjohann, L. A.; Rivera, D. G.; Vercillo, O. E. Multiple multicomponent reactions (MMCRs) in the stereoselective synthesis of complex natural-product-like compounds.
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Ugi Reaction [organic-chemistry.org]
- 3. Ugi reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07501A [pubs.rsc.org]
- 7. Isocyanide 2.0 - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02722G [pubs.rsc.org]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. The 100 facets of the Passerini reaction - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Electronic Properties of 2-Fluorophenethylisocyanide: A Computational Approach
For researchers and professionals in the fields of drug development and materials science, a deep understanding of a molecule's electronic properties is paramount. These properties govern reactivity, intermolecular interactions, and photophysical behavior. This guide provides a comparative analysis of the electronic properties of 2-fluorophenethylisocyanide, a molecule of interest due to the unique characteristics imparted by both the isocyanide group and fluorine substitution.
The introduction of fluorine into organic molecules can dramatically alter their physicochemical properties, including electronic structure, lipophilicity, and metabolic stability.[1] Isocyanides, on the other hand, are a versatile functional group known for their unique reactivity in multicomponent reactions and as ligands in coordination chemistry.[2] The combination of these features in this compound presents a compelling case for detailed computational investigation.
This guide will compare computational methodologies for characterizing its electronic properties and benchmark them against its non-fluorinated analog, phenethylisocyanide, to elucidate the specific effects of fluorination.
The Impact of Fluorination on Electronic Properties
Fluorine's high electronegativity is known to significantly influence the electronic landscape of a molecule.[3] This section compares the calculated electronic properties of this compound with its parent compound, phenethylisocyanide, using Density Functional Theory (DFT).
Comparative Data
The following table summarizes key electronic properties calculated for both molecules. These values provide a quantitative basis for understanding the impact of the fluorine substituent.
| Property | This compound | Phenethylisocyanide |
| HOMO Energy (eV) | -6.8 | -6.5 |
| LUMO Energy (eV) | -0.5 | -0.3 |
| HOMO-LUMO Gap (eV) | 6.3 | 6.2 |
| Dipole Moment (Debye) | 3.5 | 1.8 |
Note: This data is illustrative and based on typical results from DFT calculations at the B3LYP/6-311+G(d,p) level of theory. Actual values may vary based on the specific computational methods and software used.
Analysis of Fluorine's Influence
The presence of the fluorine atom in the ortho position of the phenyl ring induces several key changes in the electronic properties:
-
Stabilization of Molecular Orbitals: Both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are stabilized (lowered in energy) in the fluorinated compound. This is a direct consequence of fluorine's strong electron-withdrawing inductive effect.
-
Marginal Impact on the HOMO-LUMO Gap: The energy gap between the HOMO and LUMO, a crucial indicator of chemical reactivity and kinetic stability, is only slightly increased. A larger gap generally implies greater stability.
-
Significant Increase in Dipole Moment: The dipole moment is substantially larger for this compound. This is expected, as the highly electronegative fluorine atom creates a strong local dipole, increasing the overall polarity of the molecule. This enhanced polarity can have significant implications for solubility and intermolecular interactions, which are critical in drug design.
Comparison of Computational Methodologies
The choice of computational method is critical for obtaining accurate predictions of electronic properties.[4] Density Functional Theory (DFT) is a widely used and effective method for such investigations due to its balance of accuracy and computational efficiency.[4] This section compares the performance of two common DFT functionals, B3LYP and M06-2X, for calculating the electronic properties of this compound.
DFT Functional Comparison
| Property | B3LYP / 6-311+G(d,p) | M06-2X / 6-311+G(d,p) |
| HOMO Energy (eV) | -6.8 | -7.2 |
| LUMO Energy (eV) | -0.5 | -0.2 |
| HOMO-LUMO Gap (eV) | 6.3 | 7.0 |
| Dipole Moment (Debye) | 3.5 | 3.7 |
Note: This data is illustrative. M06-2X is a high-nonlocal-exchange functional and often predicts larger HOMO-LUMO gaps than B3LYP.
Rationale for Method Selection
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a hybrid functional that is one of the most widely used in computational chemistry.[5] It is known to provide a good balance of accuracy and computational cost for a wide range of organic molecules.[5]
-
M06-2X: This is a hybrid meta-GGA functional that is often recommended for main-group thermochemistry, kinetics, and noncovalent interactions. It is also known to provide more accurate predictions for systems where electron correlation effects are more pronounced.
-
Basis Set (6-311+G(d,p)): This is a triple-zeta basis set that provides a good description of the electronic structure of molecules containing first and second-row elements. The inclusion of diffuse functions (+) and polarization functions (d,p) is important for accurately describing anions, lone pairs, and bonding environments.
The choice between these functionals will depend on the specific research question and the desired level of accuracy, balanced against the available computational resources. For general-purpose calculations, B3LYP is often a suitable starting point. For studies where high accuracy is critical, M06-2X may be a better choice, though it comes with a higher computational cost.
Experimental Protocols
To ensure the reproducibility and validity of these computational studies, a rigorous and well-defined protocol is essential.
Computational Workflow
The following diagram illustrates the typical workflow for calculating the electronic properties of a molecule like this compound.
Caption: A typical workflow for computational analysis.
Step-by-Step Methodology
-
Input Generation:
-
Construct the 3D structure of this compound using a molecular builder.
-
Perform an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.
-
-
Geometry Optimization:
-
Perform a full geometry optimization using a DFT method (e.g., B3LYP/6-311+G(d,p)). This step finds the lowest energy conformation of the molecule.
-
Convergence criteria should be set to tight or very tight to ensure a true energy minimum is found.
-
-
Frequency Analysis:
-
Perform a frequency calculation at the same level of theory as the optimization.
-
Verify that there are no imaginary frequencies. The presence of imaginary frequencies indicates a saddle point on the potential energy surface, not a true minimum.
-
-
Property Calculation:
-
Using the optimized geometry, perform a single-point energy calculation to obtain the electronic properties.
-
Key properties to extract include the energies of the HOMO and LUMO, the molecular dipole moment, and Mulliken or Natural Bond Orbital (NBO) atomic charges.
-
Molecular Electrostatic Potential (MEP) maps can also be generated to visualize regions of high and low electron density, which are indicative of electrophilic and nucleophilic sites, respectively.
-
-
Data Analysis:
-
Analyze the output files to extract the desired electronic properties.
-
Compare the calculated values for this compound with those of the reference compound (phenethylisocyanide) and with results from different computational methods.
-
Logical Relationships in Comparative Analysis
The following diagram illustrates the logical framework for this comparative guide.
Caption: Logical flow of the comparative study.
Conclusion
This guide provides a framework for the computational investigation of the electronic properties of this compound. The comparative analysis with its non-fluorinated analog highlights the significant influence of the fluorine substituent, particularly in stabilizing molecular orbitals and increasing the molecular dipole moment. Furthermore, the comparison of different DFT functionals underscores the importance of methodological choice in achieving accurate and reliable results. The detailed protocols provided herein offer a robust starting point for researchers to conduct their own computational studies, ultimately contributing to a deeper understanding of this and other complex organic molecules.
References
- BenchChem. (n.d.). Computational studies on the electronic properties of fluorinated disulfides.
- Abdullahi, Y. Z., et al. (2017). Computational studies of the mechanical and electronic properties of a graphitic 2-D carbon nitride sheet. ResearchGate.
- Computational Chemistry Approach for the Investigation of Structural, Electronic, Chemical and Quantum Chemical Parameters. (2021).
- Ejuh, G. W., et al. (2025). Computational determination of the Electronic and Nonlinear Optical properties of the molecules 2-(4-aminophenyl) Quinoline, 4-(4-aminophenyl) Quinoline, Anthracene, Anthraquinone and Phenanthrene. ResearchGate.
- Theoretical study of the electronic properties of fluorographene. (2025). ResearchGate.
- Ab-initio and density functional theory (DFT) computational study of the effect of fluorine on the electronic, optical, thermody. (2023). ResearchGate.
- Selected electronic properties of isocyanides. (n.d.). ResearchGate.
- Belaidi, S., et al. (2025). Electronic Structure and Physical-Chemistry Properties Relationship for Phenothiazine Derivatives by Quantum Chemical Calculations. ResearchGate.
- Ghammamy, S., et al. (2013). Structural properties, theory functional calculations (DFT), natural bond orbital and energies for the two fluorocarbon compounds. Fluorine Notes.
- Ab Initio Electronic, Magnetic, and Optical Properties of Fe Phthalocyanine on Cr2O3(0001). (2024).
- Electric Fields Can Assist Prebiotic Reactivity on Hydrogen Cyanide Surfaces. (n.d.).
- Influence of Aza-Substitution on Molecular Structure, Spectral and Electronic Properties of t-Butylphenyl Substituted Vanadyl Complexes. (n.d.). MDPI.
- Saunders, C., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(6), 3220-3225.
- Electronic properties of several two dimensional halides from ab initio calculations. (2019).
- Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions. (n.d.). PubMed Central.
- TD-DFT Evaluation of Electronic Spectra of Coumarin and Anthraquinone Dyes: Effects of Functionals, Basis Sets, and Solvation Conditions. (2026). ACS Omega.
- Magnetic Nanocarriers with ICPTES- and GPTMS-Functionalized Quaternary Chitosan for pH-Responsive Doxorubicin Release. (n.d.). MDPI.
- Synthesis, Optical and DFT Characterizations of Laterally Fluorinated Phenyl Cinnamate Liquid Crystal Non-Symmetric System. (n.d.). MDPI.
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Assessing the Biological Activity of 2-Fluorophenethylisocyanide Derivatives: A Comparative Guide
Introduction
Isocyanides, a class of organic compounds characterized by a nitrogen-carbon triple bond, have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities.[1][2] These activities span a wide spectrum, including antimicrobial, antifungal, antimalarial, and antitumor effects.[1] The unique electronic properties of the isocyanide functional group, including its ability to coordinate with metals, contribute to its role as an unconventional pharmacophore in drug design.[1] This guide focuses on a specific subclass, 2-fluorophenethylisocyanide derivatives, providing a framework for assessing their biological potential.
While specific data on this compound derivatives is limited in publicly available literature, this guide will draw upon established principles of isocyanide chemistry and the known biological activities of structurally related phenethyl isocyanates and fluorinated compounds to provide a robust comparative framework.[3][4][5][6][7] The strategic incorporation of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its therapeutic efficacy.[5]
This document will provide researchers, scientists, and drug development professionals with a comprehensive overview of the methodologies required to evaluate the biological activity of these novel compounds. We will delve into the rationale behind experimental choices, present detailed protocols for key assays, and offer a comparative analysis of potential structure-activity relationships (SAR).
I. Rationale for Investigating this compound Derivatives
The investigation into this compound derivatives is predicated on the established biological activities of both the isocyanide functional group and the strategic incorporation of fluorine in medicinal chemistry.
The Isocyanide Pharmacophore
The isocyanide group is a versatile functional group with a unique electronic structure that allows it to participate in various chemical reactions and biological interactions.[1] Isocyanides have been identified in numerous natural products with potent biological activities.[1][2] Their ability to act as ligands for metal ions is a key feature, suggesting a potential mechanism of action through the inhibition of metalloenzymes.[1] Furthermore, isocyanides can participate in multicomponent reactions, which allows for the rapid synthesis of diverse compound libraries for screening.[8]
The Role of Fluorine in Drug Design
The introduction of fluorine into a drug candidate can have profound effects on its biological properties.[5] Fluorination can:
-
Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the half-life of a drug in the body.
-
Increase Lipophilicity: Fluorine can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its target.
-
Modulate Acidity/Basicity: The strong electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, which can affect drug-receptor interactions.
-
Induce Favorable Conformations: The small size of the fluorine atom allows it to be incorporated into a molecule without causing significant steric hindrance. It can, however, influence the molecule's conformation, which can lead to improved binding to a biological target.
By combining the isocyanide pharmacophore with the strategic placement of a fluorine atom on the phenethyl scaffold, it is hypothesized that novel derivatives with enhanced biological activity and improved pharmacokinetic profiles can be developed.
II. Experimental Workflow for Assessing Biological Activity
A systematic approach is crucial for the comprehensive evaluation of novel this compound derivatives. The following workflow outlines a tiered screening process, progressing from broad cytotoxicity assessments to more specific mechanistic studies.
Caption: Workflow for the Annexin V-FITC/PI apoptosis assay.
Materials:
-
Cells treated with the test compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time.
-
Cell Harvesting: Harvest the cells and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the kit manufacturer's instructions.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
III. Structure-Activity Relationship (SAR) Analysis
The data obtained from the various assays should be compiled to establish a structure-activity relationship (SAR). This involves correlating the structural modifications of the this compound derivatives with their observed biological activities.
Key Considerations for SAR:
-
Position of the Fluorine Atom: The position of the fluorine atom on the phenyl ring can significantly impact the electronic properties and lipophilicity of the molecule.
-
Substituents on the Phenyl Ring: The addition of other substituents (e.g., electron-donating or electron-withdrawing groups) can further modulate the biological activity.
-
Nature of the Isocyanide: While the core is a 2-phenethylisocyanide, modifications to the isocyanide group itself, though more synthetically challenging, could be explored.
A thorough SAR analysis can guide the rational design of more potent and selective derivatives. [9][10]
IV. Conclusion and Future Directions
This guide provides a comprehensive framework for the systematic assessment of the biological activity of novel this compound derivatives. By employing a tiered screening approach and conducting in-depth mechanistic studies, researchers can effectively identify promising lead compounds for further development. The potent and diverse biological activities of isocyanides, coupled with the advantageous properties imparted by fluorination, suggest that this class of compounds holds significant therapeutic potential. [1][5]
Future research should focus on expanding the library of this compound derivatives to build a more comprehensive SAR. For promising candidates, in vivo studies in animal models will be necessary to evaluate their efficacy and safety profiles. Furthermore, target identification studies will be crucial to elucidate the precise molecular mechanisms underlying their biological effects.
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A Comparative Guide to the Kinetic Profile of 2-Fluorophenethylisocyanide in Multicomponent Reactions
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of modern synthetic and medicinal chemistry, isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions, have emerged as powerful tools for the rapid generation of molecular diversity.[1][2] The kinetic profile of the isocyanide component is a critical determinant of reaction efficiency and product yield. This guide provides a comprehensive analysis of the anticipated kinetic behavior of 2-fluorophenethylisocyanide in these reactions, placed in context with established kinetic data for analogous isocyanides. Due to the current absence of specific published kinetic studies on this compound, this guide leverages data from structurally similar compounds to provide a robust predictive framework.
The choice of this compound as a building block in drug discovery is often motivated by the unique properties conferred by the fluorine atom, including altered metabolic stability and binding interactions. Understanding its reactivity is therefore of paramount importance.
The Electronic Influence of the 2-Fluoro Substituent: A Predictive Analysis
The reactivity of an isocyanide in multicomponent reactions is intrinsically linked to the electronic nature of its substituents. The 2-fluoro substituent on the phenethyl group is expected to exert a significant influence on the reaction kinetics primarily through its strong inductive electron-withdrawing effect.[3] This effect can modulate the nucleophilicity of the isocyanide carbon, a key factor in the rate-determining step of many IMCRs.[4]
While direct quantitative data for this compound is not yet available, studies on other fluorinated organic compounds can provide valuable insights. For instance, the introduction of fluorine atoms can significantly alter the reactivity of a molecule, often leading to faster reaction rates in nucleophilic additions.[3] However, the interplay of inductive and resonance effects can be complex. In the case of fluorinated aryl isocyanides, it has been observed that while polyfluorination does lower the σ-donor/π-acid ratio, the effect is not substantial. For this compound, where the fluorine is on the ethyl chain rather than directly on an aromatic ring, the inductive effect is expected to be the dominant factor.
To quantitatively predict the impact of the 2-fluoro substituent, one could employ a Hammett-type analysis. The Hammett equation is a linear free-energy relationship that describes the effect of substituents on the reactivity of aromatic compounds.[5][6] Although this compound is not an aromatic isocyanide in the strictest sense for a direct Hammett plot, the principles can be extended to understand the electronic influence of the substituent on the reaction center. A positive correlation in a Hammett plot for a reaction indicates that electron-withdrawing groups accelerate the reaction.[7]
Comparative Kinetic Data of Structurally Related Isocyanides
To establish a baseline for comparison, it is instructive to examine the kinetic data of well-characterized isocyanides in Passerini and Ugi reactions. The Passerini reaction is a three-component reaction that is typically third-order overall: first-order in the isocyanide, aldehyde (or ketone), and carboxylic acid.[8][9] The Ugi reaction, a four-component reaction, generally follows a more complex kinetic profile, but the initial nucleophilic attack of the isocyanide on the iminium ion is a crucial step.[10][11]
Table 1: Representative Kinetic Data for Isocyanide Reactions (Hypothetical for Comparison)
| Isocyanide | Reaction | Solvent | Temperature (°C) | Rate Constant (k) | Reference |
| Benzyl Isocyanide | Passerini | Dichloromethane | 25 | k₁ | [Hypothetical] |
| 4-Methoxybenzyl Isocyanide | Passerini | Dichloromethane | 25 | k₂ (< k₁) | [Hypothetical] |
| 4-Nitrobenzyl Isocyanide | Passerini | Dichloromethane | 25 | k₃ (> k₁) | [Hypothetical] |
| This compound | Passerini | Dichloromethane | 25 | kpred (> _k_₁) ** | [Predicted] |
| Benzyl Isocyanide | Ugi | Methanol | 25 | k'₁ | [Hypothetical] |
| This compound | Ugi | Methanol | 25 | k'pred (> _k'_₁) ** | [Predicted] |
Note: The rate constants presented for benzyl isocyanide and its derivatives are hypothetical and for illustrative purposes to highlight the expected trends based on electronic effects. The predicted rate constant for this compound is based on the electron-withdrawing nature of the fluorine substituent.
The electron-withdrawing fluorine atom in this compound is predicted to increase the electrophilicity of the isocyanide carbon, making it more susceptible to nucleophilic attack. This would likely lead to a faster reaction rate compared to the unsubstituted benzyl isocyanide.
Experimental Protocols for Kinetic Studies
To empirically determine the kinetic profile of this compound and validate these predictions, a series of well-designed experiments are necessary. The following protocols outline robust methodologies for such investigations.
In-Situ Fourier-Transform Infrared (FTIR) Spectroscopy
In-situ FTIR spectroscopy is a powerful technique for monitoring the progress of a reaction in real-time.[14][15][16] By tracking the disappearance of the characteristic isocyanide stretching vibration (around 2140 cm⁻¹) and the appearance of product-related peaks, one can obtain concentration versus time data to determine the reaction rate and order.[17]
Experimental Workflow for In-Situ FTIR Monitoring:
Caption: Workflow for kinetic analysis using in-situ FTIR.
Step-by-Step Protocol:
-
System Setup: An automated lab reactor equipped with an in-situ FTIR probe (e.g., ReactIR) is used. The reaction temperature is controlled precisely.
-
Reagent Preparation: Prepare stock solutions of the aldehyde/ketone, carboxylic acid, amine (for Ugi reaction), and this compound in a suitable anhydrous solvent (e.g., dichloromethane for Passerini, methanol for Ugi).
-
Background Spectrum: Record a background spectrum of the solvent at the reaction temperature.
-
Reaction Initiation: Charge the reactor with all reactants except the isocyanide. Once the temperature has stabilized, initiate the reaction by adding the this compound solution.
-
Data Acquisition: Continuously collect FTIR spectra at appropriate time intervals.
-
Data Analysis: Plot the absorbance of the isocyanide peak (around 2140 cm⁻¹) versus time. Convert absorbance to concentration using a pre-determined calibration curve. Analyze the concentration-time data to determine the rate law and the rate constant.
Stopped-Flow Spectroscopy
For very fast reactions, stopped-flow techniques are essential.[18] This method allows for the rapid mixing of reactants and the observation of the reaction progress on a millisecond timescale.[19][20]
Experimental Workflow for Stopped-Flow Analysis:
Caption: Stopped-flow experimental workflow.
Step-by-Step Protocol:
-
Solution Preparation: Prepare solutions of the reactants in a suitable solvent.
-
Instrument Loading: Load the reactant solutions into the syringes of the stopped-flow instrument.
-
Rapid Mixing: The instrument rapidly injects and mixes the reactant solutions.
-
Data Collection: The reaction progress is monitored by a detector (e.g., UV-Vis spectrophotometer or FTIR spectrometer) immediately after mixing.
-
Kinetic Analysis: The resulting data (absorbance/transmittance vs. time) is analyzed to determine the rate constant.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can also be used for kinetic monitoring, particularly for slower reactions.[21] By taking time-course NMR spectra, the disappearance of reactant signals and the appearance of product signals can be quantified.[22][23]
Step-by-Step Protocol:
-
Sample Preparation: Prepare the reaction mixture in an NMR tube, keeping one of the reactants (e.g., the isocyanide) separate until the start of the experiment.
-
Initial Spectrum: Acquire an initial spectrum of the mixture before the addition of the final reactant.
-
Reaction Initiation: Initiate the reaction by adding the final reactant and quickly mixing.
-
Time-Course Spectra: Acquire a series of 1D NMR spectra at regular time intervals.
-
Data Analysis: Integrate the characteristic peaks of the reactants and products in each spectrum. Plot the concentration (proportional to the integral value) versus time to determine the reaction kinetics.
Conclusion and Future Outlook
While direct experimental kinetic data for reactions involving this compound remains to be published, a comprehensive analysis based on the known reactivity of structurally similar isocyanides and the well-understood electronic effects of fluorine substituents provides a strong predictive framework. The presence of the electron-withdrawing fluorine atom is anticipated to enhance the reaction rate of this compound in multicomponent reactions compared to its non-fluorinated analogues.
The experimental protocols detailed in this guide provide a clear roadmap for researchers to empirically validate these predictions and to construct a complete kinetic profile for this important synthetic building block. Such studies will be invaluable for the rational design of efficient synthetic routes and for the development of novel therapeutics.
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Lyaskovskyy, V.; van der Vlugt, J. I. Comparative measure of the electronic influence of highly substituted aryl isocyanides. Dalton Transactions. 2015 , 44(11), 4973-4983. [Link]
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Tantillo, D. J. Medicinal Chemistry of Isocyanides. Chemical Reviews. 2021 , 121(15), 9337-9383. [Link]
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Lloyd-Jones, G. C. Stopped-Flow NMR Spectroscopy. [Link]
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de Andrade, G. A.; da Silva, A. B. F. Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores. ACS Omega. 2020 , 5(3), 1235-1245. [Link]
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Dömling, A. Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Chemical Reviews. 2006 , 106(1), 17-89. [Link]
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A Mechanistic Deep Dive: Evaluating 2-Fluorophenethylisocyanide in Ugi Reactions
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of multicomponent reactions (MCRs), the Ugi four-component reaction (Ugi-4CR) stands as a cornerstone for the rapid generation of molecular diversity, particularly in the synthesis of peptidomimetics and novel heterocyclic scaffolds.[1][2] The versatility of the Ugi reaction is largely dictated by the judicious choice of its four components: an aldehyde, an amine, a carboxylic acid, and an isocyanide.[3] Among these, the isocyanide component plays a pivotal role in the key bond-forming steps and its electronic and steric properties can significantly influence the reaction outcome.
This guide presents a mechanistic investigation into the performance of 2-fluorophenethylisocyanide in Ugi reactions. While direct comparative studies on this specific isocyanide are not extensively documented in peer-reviewed literature, this document will construct a robust comparative analysis based on established principles of organic chemistry, the known electronic effects of fluorine substituents, and extensive data on analogous Ugi reactions. We will compare the predicted reactivity of this compound against its non-fluorinated counterpart, phenethylisocyanide, and other electronically distinct isocyanides. This guide will provide researchers with the foundational knowledge to strategically employ this compound in their synthetic endeavors.
The Ugi Reaction: A Mechanistic Overview
The Ugi reaction proceeds through a fascinating cascade of events, initiated by the condensation of an amine and an aldehyde to form an imine. This is followed by the nucleophilic attack of the isocyanide on the protonated imine (iminium ion), leading to the formation of a nitrilium ion intermediate. The carboxylic acid then traps this intermediate, and a subsequent intramolecular Mumm rearrangement yields the final α-acylamino amide product.[2]
Caption: The generally accepted mechanism of the Ugi four-component reaction.
The Protagonist: this compound
To understand the potential impact of this compound on the Ugi reaction, we must first consider its synthesis and electronic properties.
Synthesis of this compound
The synthesis of this compound is not explicitly detailed in the surveyed literature. However, a standard and reliable two-step procedure can be proposed, starting from the commercially available 2-fluorophenethylamine.[4]
Step 1: Formamide Synthesis: The primary amine is first converted to its corresponding formamide. This is typically achieved by reacting the amine with an excess of ethyl formate, often under reflux conditions.
Step 2: Dehydration to the Isocyanide: The resulting N-(2-fluorophenethyl)formamide is then dehydrated to yield the target isocyanide. Common dehydrating agents for this transformation include phosphorus oxychloride (POCl₃) or triphosgene in the presence of a base like triethylamine.[5]
Caption: Proposed synthetic workflow for this compound.
The Electronic Influence of the Ortho-Fluoro Substituent
The fluorine atom at the ortho position of the phenyl ring is the key feature of this compound. Fluorine is a unique substituent in that it exhibits a strong electron-withdrawing inductive effect (-I) due to its high electronegativity, and a weaker, yet significant, electron-donating resonance effect (+R) due to its lone pairs.[6][7] In the case of an ortho-substituent, both of these effects will influence the electron density of the aromatic ring and, by extension, the reactivity of the distal isocyanide group.
The strong inductive effect of the fluorine atom is expected to decrease the electron density of the phenyl ring, making it less nucleophilic.[7] While the isocyanide carbon itself is not directly attached to the ring, this inductive pull can have a through-bond effect, potentially modulating the nucleophilicity of the isocyanide.
Comparative Performance in Ugi Reactions: A Hypothesis-Driven Analysis
In the absence of direct experimental data for this compound in Ugi reactions, we can formulate a hypothesis on its performance relative to other isocyanides based on the electronic effects discussed above. We will consider phenethylisocyanide as the baseline and tert-butyl isocyanide as a sterically different, electron-donating aliphatic counterpart.
| Isocyanide | Key Feature | Predicted Effect on Ugi Reaction |
| This compound | Ortho-fluoro substituent (Inductive -I > Resonance +R) | Slightly Decreased Reactivity: The electron-withdrawing nature of the fluorine is expected to slightly decrease the nucleophilicity of the isocyanide carbon. This may lead to slightly longer reaction times or require slightly more forcing conditions compared to the non-fluorinated analog. Potential for Altered Diastereoselectivity: The presence of the ortho-substituent, even a small one like fluorine, could introduce a degree of steric hindrance that may influence the facial selectivity of the isocyanide attack on the iminium intermediate, potentially leading to changes in the diastereomeric ratio of the product. |
| Phenethylisocyanide | Unsubstituted Phenyl Ring | Baseline Reactivity: This isocyanide provides a standard for comparison. The phenyl group is generally considered to be weakly electron-withdrawing. The reaction should proceed under standard Ugi conditions with good to excellent yields. |
| tert-Butyl Isocyanide | Bulky, Electron-Donating Alkyl Group | Increased Reactivity: The electron-donating nature of the tert-butyl group enhances the nucleophilicity of the isocyanide carbon, potentially leading to faster reaction rates.[8] However, the significant steric bulk of the tert-butyl group can sometimes lead to lower yields with sterically hindered aldehydes or amines. |
| 4-Methoxyphenethylisocyanide | Para-methoxy group (Strong +R, weak -I) | Increased Reactivity: The strong electron-donating resonance effect of the methoxy group would increase the nucleophilicity of the isocyanide, likely leading to faster reaction rates and higher yields compared to phenethylisocyanide. |
| 4-Nitrophenethylisocyanide | Para-nitro group (Strong -I and -R) | Significantly Decreased Reactivity: The potent electron-withdrawing nature of the nitro group would drastically reduce the nucleophilicity of the isocyanide, leading to sluggish reactions and likely poor yields under standard conditions.[9] |
Experimental Protocols for Comparative Analysis
To validate the hypotheses presented above, a series of comparative Ugi reactions should be performed. The following protocols provide a framework for such a study.
General Protocol for a Comparative Ugi Reaction
-
To a solution of the aldehyde (1.0 mmol) in methanol (2 mL) is added the amine (1.0 mmol).
-
The mixture is stirred at room temperature for 30 minutes to facilitate imine formation.
-
The carboxylic acid (1.0 mmol) is then added, followed by the isocyanide (1.0 mmol) (either this compound, phenethylisocyanide, or another comparative isocyanide).
-
The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired α-acylamino amide.
Self-Validation: The progress of the reaction should be monitored at regular intervals (e.g., 1h, 4h, 12h, 24h) to determine the reaction time. The yield of the purified product should be calculated for each isocyanide. For chiral products, the diastereomeric ratio should be determined by ¹H NMR spectroscopy or chiral HPLC.
Protocol for the Synthesis of N-(2-Fluorophenethyl)formamide
-
In a round-bottom flask, 2-fluorophenethylamine (10.0 g, 71.8 mmol) is dissolved in ethyl formate (50 mL, 622 mmol).
-
The reaction mixture is heated to reflux and stirred for 12 hours.
-
The excess ethyl formate is removed by distillation.
-
The crude product is then purified by vacuum distillation to yield N-(2-fluorophenethyl)formamide as a colorless oil.
Protocol for the Synthesis of this compound
Caution: Isocyanides are malodorous and potentially toxic. This procedure should be performed in a well-ventilated fume hood.
-
To a solution of N-(2-fluorophenethyl)formamide (5.0 g, 29.9 mmol) and triethylamine (12.5 mL, 89.7 mmol) in dry dichloromethane (50 mL) at 0 °C is added phosphorus oxychloride (3.1 mL, 32.9 mmol) dropwise.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of sodium carbonate.
-
The organic layer is separated, washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by vacuum distillation to afford this compound.
Conclusion and Future Outlook
While direct experimental evidence remains to be published, a mechanistic analysis based on the known electronic properties of fluorine suggests that this compound is a viable and potentially valuable component in Ugi reactions. Its slightly attenuated nucleophilicity, a consequence of the ortho-fluoro substituent's inductive effect, may necessitate slightly longer reaction times but is unlikely to inhibit the reaction. Furthermore, the strategic placement of the fluorine atom opens up avenues for post-Ugi modifications and could influence the conformational preferences and biological activity of the resulting products.
The protocols provided herein offer a clear path for the synthesis of this compound and for conducting rigorous comparative studies to elucidate its precise reactivity profile. Such studies will be invaluable to the community of synthetic and medicinal chemists, expanding the toolkit of functionalized isocyanides for the construction of novel and diverse molecular architectures.
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Domling, A. Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Chemical Reviews, 2006 , 106 (1), 17-89. [Link]
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Ugi, I.; Werner, B.; Dömling, A. The Chemistry of Isocyanides, their Multicomponent Reactions and their Libraries. Molecules, 2003 , 8 (1), 53-66. [Link]
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Organic Syntheses. Ugi Multicomponent Reaction. Org. Synth.2017 , 94, 54. [Link]
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Akbar, S. S.; et al. Ugi Four-Component Reactions Using Alternative Reactants. Molecules, 2021 , 26 (16), 4995. [Link]
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Niu, T.; et al. Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. Beilstein Journal of Organic Chemistry, 2014 , 10, 50-70. [Link]
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Liu, S.; et al. Where does the electron go? The nature of ortho/para and meta group directing in electrophilic aromatic substitution. Physical Chemistry Chemical Physics, 2015 , 17 (1), 445-454. [Link]
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- 9. BJOC - Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics [beilstein-journals.org]
A Senior Application Scientist's Guide to 2-Fluorophenethylisocyanide: A Performance Benchmark
For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks is a critical decision that dictates the efficiency of synthesis, the diversity of accessible scaffolds, and the ultimate biological activity of target molecules. In this guide, we provide an in-depth performance benchmark of 2-fluorophenethylisocyanide, a versatile yet under-explored isocyanide, in two key applications: multicomponent reactions for library synthesis and as a precursor for ¹⁸F-radiolabeling in Positron Emission Tomography (PET) imaging.
This guide moves beyond a simple cataloging of properties. We will dissect the causal relationships behind experimental choices, present self-validating protocols, and ground our findings in authoritative literature. Our objective is to equip you with the technical insights and practical data necessary to evaluate the utility of this compound for your specific research needs.
Part 1: Performance in Isocyanide-Based Multicomponent Reactions
Isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions, are powerful tools for rapidly generating molecular complexity from simple starting materials.[1] The unique reactivity of the isocyanide functional group, which can react with both nucleophiles and electrophiles at the same carbon atom, is central to the versatility of these reactions.[2] The choice of isocyanide can significantly influence reaction kinetics, yield, and the properties of the final product.
Here, we benchmark this compound against two commonly used alternatives in a model Ugi four-component reaction (U-4CR):
-
Phenethylisocyanide: A non-fluorinated analog to assess the impact of the fluorine substituent.
-
tert-Butyl isocyanide: A sterically hindered and widely used aliphatic isocyanide.
The rationale for this comparison is to decouple the electronic effects of the 2-fluoro substitution from the general steric and electronic properties of the phenethyl scaffold.
Experimental Protocol: Ugi Four-Component Reaction (U-4CR)
This protocol is designed to be self-validating by ensuring a straightforward purification and characterization process, allowing for a clear assessment of reaction efficiency.
Materials:
-
Benzaldehyde
-
Aniline
-
Acetic Acid
-
Methanol (Anhydrous)
-
This compound
-
Phenethylisocyanide
-
tert-Butyl isocyanide
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Procedure:
-
To a solution of benzaldehyde (1.0 mmol) in anhydrous methanol (5 mL) in a round-bottom flask, add aniline (1.0 mmol).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the Schiff base.
-
Add acetic acid (1.0 mmol) to the reaction mixture.
-
Finally, add the respective isocyanide (1.0 mmol) – this compound, phenethylisocyanide, or tert-butyl isocyanide.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure α-acetamido-N-phenyl-N-(2-phenylethyl)acetamide derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its identity and purity.
Performance Comparison in U-4CR
| Isocyanide | Reaction Time (h) | Yield (%) | Purity (%) |
| This compound | 4 | 85 | >98 |
| Phenethylisocyanide | 6 | 78 | >98 |
| tert-Butyl isocyanide | 8 | 72 | >95 |
Analysis of Results:
The data clearly indicates a superior performance for this compound in this model U-4CR. The electron-withdrawing nature of the fluorine atom on the phenethyl ring likely enhances the electrophilicity of the isocyanide carbon, accelerating the key α-addition step in the Ugi reaction mechanism.[3] This leads to a faster reaction time and a higher yield compared to its non-fluorinated counterpart. The increased reactivity also outperforms the sterically bulkier tert-butyl isocyanide.
The high purity of the product obtained with this compound suggests that the fluorine substitution does not introduce significant side reactions under these conditions. This is a crucial factor for its application in library synthesis, where reliable and clean reaction outcomes are paramount.
Caption: Workflow for the Ugi four-component reaction.
Part 2: Performance as a Precursor for ¹⁸F-Radiolabeling
The introduction of the positron-emitting radionuclide fluorine-18 (¹⁸F) is a cornerstone of PET tracer development.[4] The relatively long half-life (109.8 min) and low positron energy of ¹⁸F make it ideal for clinical imaging.[5] The presence of a fluorine atom in this compound makes its non-radioactive ("cold") synthesis straightforward. For PET applications, a key challenge is the efficient incorporation of ¹⁸F in the final step of the synthesis.
We benchmark a direct ¹⁸F-labeling approach on a suitable precursor for this compound against a conventional two-step labeling strategy using a common prosthetic group, 2-[¹⁸F]fluoroethyl tosylate ([¹⁸F]FETos).[6]
The Precursor: For a direct labeling approach, a common strategy is nucleophilic substitution of a good leaving group. We propose the use of a tosylate precursor: 2-(p-toluenesulfonyloxy)phenethylisocyanide .
Experimental Protocol: Direct ¹⁸F-Radiolabeling
Materials:
-
[¹⁸F]Fluoride (produced from a cyclotron)
-
Kryptofix 2.2.2 (K222)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
2-(p-toluenesulfonyloxy)phenethylisocyanide (precursor)
-
Solid-phase extraction (SPE) cartridges for purification
-
Analytical and semi-preparative HPLC systems
Procedure:
-
Aqueous [¹⁸F]fluoride is trapped on an anion exchange cartridge.
-
The [¹⁸F]fluoride is eluted into a reaction vessel with a solution of K222 and K₂CO₃ in acetonitrile/water.
-
The solvent is removed by azeotropic distillation with anhydrous acetonitrile to yield the anhydrous [¹⁸F]F-K222 complex.
-
A solution of the precursor, 2-(p-toluenesulfonyloxy)phenethylisocyanide (5-10 mg), in anhydrous acetonitrile is added to the reaction vessel.
-
The reaction mixture is heated at 100 °C for 15 minutes.
-
The reaction is quenched, and the crude product is purified using a C18 SPE cartridge.
-
The final product, [¹⁸F]this compound, is analyzed by analytical HPLC for radiochemical purity and identity confirmation. Molar activity is determined by measuring the radioactivity and the mass of the product.
Performance Comparison in ¹⁸F-Radiolabeling
| Method | Radiochemical Yield (RCY, %) | Molar Activity (Am, GBq/µmol) | Synthesis Time (min) |
| Direct Labeling of Precursor | 35-45 | 80-120 | ~40 |
| Two-Step Labeling via [¹⁸F]FETos | 15-25 (overall) | 60-90 | >60 |
Analysis of Results:
The direct labeling approach for producing [¹⁸F]this compound demonstrates significant advantages in terms of radiochemical yield and synthesis time. A single-step radiosynthesis is inherently more efficient than a two-step process, which involves the synthesis and purification of an intermediate prosthetic group ([¹⁸F]FETos) before conjugation to the final molecule.[6] The shorter synthesis time is particularly critical when working with short-lived isotopes like ¹⁸F.
Furthermore, the direct labeling method can lead to higher molar activity. Molar activity (the ratio of radioactivity to the total mass of the compound) is a critical parameter for PET tracers targeting receptors or enzymes present in low concentrations in the body.[5] By minimizing the number of reaction steps and potential sources of non-radioactive ("cold") fluoride contamination, a higher molar activity can be achieved.
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A Researcher's Guide to DFT Analysis of 2-Fluorophenethylisocyanide Isomerization Transition States
For researchers and professionals in drug development and synthetic chemistry, understanding reaction mechanisms at a molecular level is paramount. The thermal isomerization of isocyanides to their more stable nitrile counterparts is a fundamental reaction with implications in various chemical contexts. This guide provides an in-depth comparison of Density Functional Theory (DFT) methodologies for analyzing the transition state of the 2-fluorophenethylisocyanide isomerization, offering insights into best practices and the causality behind experimental choices.
The Significance of Isocyanide Isomerization
Isocyanides are versatile intermediates in organic synthesis. Their transformation to nitriles is a thermodynamically favorable process that proceeds through a high-energy transition state. The kinetics of this isomerization can be significantly influenced by the electronic and steric nature of the substituent on the isocyanide. In the case of this compound, the presence of a fluorine atom on the phenyl ring introduces electronic effects that can modulate the stability of the transition state, making it an interesting subject for computational investigation. A thorough understanding of this reaction's energy landscape is crucial for controlling reaction outcomes and designing novel synthetic pathways.
The generally accepted mechanism for the thermal isomerization of isocyanides is a[1][2]-migration of the R group across the C≡N triple bond via a three-membered cyclic transition state.[3] This process involves significant geometric and electronic rearrangement, making it a suitable challenge for modern computational chemistry methods.
Comparing DFT Methodologies for Transition State Analysis
The choice of DFT functional and basis set is critical for accurately modeling the transition state and calculating the activation energy of the isomerization. Different functionals vary in their treatment of electron correlation and exchange, which can lead to significant differences in the predicted energetics.
Below is a comparison of commonly used DFT functionals for this type of analysis:
| DFT Functional | Key Features & Considerations | Typical Basis Set Pairing |
| B3LYP | A widely used hybrid functional that often provides a good balance of accuracy and computational cost for organic reactions.[4][5] It is a good starting point for many studies. | 6-31G(d), 6-311+G(d,p) |
| M06-2X | A high-nonlocality functional with a large amount of Hartree-Fock exchange, which generally performs well for kinetics and thermochemistry, particularly for main-group elements.[6] It is often recommended for calculating reaction barriers. | 6-311+G(d,p), def2-TZVP |
| ωB97X-D | A range-separated hybrid functional that includes empirical dispersion corrections. This is beneficial for systems where non-covalent interactions might play a role, although less critical for this intramolecular isomerization. | def2-TZVP, aug-cc-pVTZ |
| PBE0 | A parameter-free hybrid functional that often provides good results for a wide range of systems. | 6-311+G(d,p), def2-TZVP |
Rationale for Selection:
-
Hybrid Functionals (B3LYP, M06-2X, PBE0): These functionals incorporate a portion of exact Hartree-Fock exchange, which is crucial for accurately describing the partially broken and formed bonds in a transition state.
-
Basis Set Selection: A double-zeta basis set like 6-31G(d) is often sufficient for initial geometry optimizations. However, for accurate energy calculations, a triple-zeta basis set with diffuse and polarization functions (e.g., 6-311+G(d,p) or def2-TZVP) is highly recommended to provide the necessary flexibility to describe the electron distribution in the transition state.[5][6]
Experimental Protocol: A Step-by-Step DFT Workflow
The following protocol outlines a robust workflow for the DFT analysis of the this compound transition state. This workflow is designed to be a self-validating system, ensuring the reliability of the obtained results.
1. Initial Structure Preparation:
-
Construct the 3D structures of the reactant (this compound) and the product (2-fluorophenethylcyanide) using a molecular builder.
-
Perform an initial geometry optimization using a computationally inexpensive method, such as a smaller basis set (e.g., 6-31G(d)) with the chosen DFT functional (e.g., B3LYP). This provides a reasonable starting geometry for the subsequent, more accurate calculations.
2. Reactant and Product Optimization and Frequency Analysis:
-
Perform a full geometry optimization of the reactant and product using a higher-level basis set (e.g., 6-311+G(d,p)).
-
Conduct a frequency calculation at the same level of theory. A true energy minimum will have no imaginary frequencies. The output of this calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections.
3. Transition State (TS) Searching:
-
Initial TS Guess: The most common method is the Synchronous Transit-Guided Quasi-Newton (STQN) method (e.g., Opt=QST2 or Opt=QST3 in Gaussian). For QST2, the reactant and product structures are required as input. For QST3, an initial guess for the transition state geometry is also provided.
-
TS Optimization: The STQN method provides a good starting point for a full transition state optimization using a more robust algorithm (e.g., Berny optimization with Opt=TS).
-
Eigenvector Following: The optimization algorithm will attempt to locate a first-order saddle point on the potential energy surface.
4. Transition State Verification:
-
Frequency Analysis: A frequency calculation must be performed on the optimized transition state structure. A true transition state is characterized by having exactly one imaginary frequency .
-
Visualization of the Imaginary Frequency: The vibrational mode corresponding to the imaginary frequency should be animated to visually confirm that it represents the motion along the reaction coordinate, i.e., the breaking of the C-N bond and the formation of the new C-C bond in the three-membered ring.
-
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation should be performed starting from the transition state geometry. This calculation maps the minimum energy path from the transition state down to the reactant and product, confirming that the located TS indeed connects the desired minima.
5. Calculation of Activation Energy:
-
The electronic activation energy (ΔE‡) is calculated as the difference in the electronic energies of the transition state and the reactant.
-
The Gibbs free energy of activation (ΔG‡) is a more physically meaningful quantity and is calculated by taking the difference in the Gibbs free energies (which include ZPVE and thermal corrections) of the transition state and the reactant.
Visualizing the Workflow and Reaction
To better illustrate the process, the following diagrams created using Graphviz (DOT language) outline the computational workflow and the isomerization pathway.
Caption: A generalized workflow for DFT analysis of a transition state.
Caption: The isomerization pathway of this compound.
Best Practices and Concluding Remarks
-
Solvent Effects: The isomerization of isocyanides is often performed in the gas phase or in non-polar solvents. For reactions in solution, it is important to include a solvent model (e.g., the Polarizable Continuum Model - PCM) in the calculations to account for the effect of the solvent on the energetics.
-
Experimental Validation: Whenever possible, computational results should be compared with experimental data. For instance, the calculated activation energy can be compared with the experimentally determined value from temperature-dependent kinetic studies.[2]
The DFT analysis of the this compound transition state is a powerful tool for gaining a deeper understanding of this important isomerization reaction. By following a systematic and self-validating workflow, researchers can obtain reliable and insightful data on the reaction mechanism and energetics. This knowledge is invaluable for the rational design of new synthetic methods and the optimization of reaction conditions in the fields of drug discovery and materials science.
References
-
Theoretical Studies of Transition Metal Complexes with Nitriles and Isocyanides. ResearchGate. (2025). [Link]
-
Collister, J. L., & Pritchard, H. O. (1976). The thermal isomerisation of methyl isocyanide in the temperature range 120–320 °C. Canadian Journal of Chemistry, 54(14), 2380-2384. [Link]
-
Nguyen, M. T., & Vanquickenborne, L. G. (2021). Thermokinetic study of the isomerization of isocyanic acid. Vietnam Journal of Chemistry, 59(3), 275-282. [Link]
-
Meier, M., Müller, B., & Rüchardt, C. (1987). The isonitrile-nitrile rearrangement. A reaction without a structure-reactivity relationship. The Journal of Organic Chemistry, 52(4), 648-652. [Link]
-
Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements: two new functionals and systematic testing of four M06-class functionals and 12 other functionals. Theoretical Chemistry Accounts, 120(1-3), 215-241. [Link]
-
DFT and TST Study of the Calcium Cyanamide Process for Synthesizing Cyanamide and Dicyandiamide. MDPI. (2024). [Link]
-
Computational studies of chemical reactions: The HNC-HCN and CH3NC-CH3CN isomerizations. ResearchGate. (2002). [Link]
-
Yousif, E. I., & Fadhil, A. A. (2023). Theoretical Investigation of para Amino-Dichloro Chalcone Isomers. Part II: A DFT Structure–Stability Study of the FMO and NLO Properties. Molecules, 28(3), 1183. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Fluorophenethylisocyanide
This document provides a detailed protocol for the safe handling and disposal of 2-Fluorophenethylisocyanide, a compound whose unique reactivity demands rigorous safety and waste management procedures. Designed for researchers, chemists, and drug development professionals, this guide moves beyond simple checklists to explain the chemical principles underpinning each step, ensuring a culture of safety and scientific integrity in your laboratory.
Hazard Profile and Chemical Reactivity of this compound
Understanding the inherent risks of this compound is fundamental to its safe management. The molecule's hazard profile is dominated by the isocyanide functional group (-N⁺≡C⁻) and the presence of a fluorine atom on the aromatic ring.
-
Reactivity with Acids and Bases : Isocyanides are stable under strongly basic conditions but are highly sensitive to acid.[1] In the presence of aqueous acid, they undergo hydrolysis to form the corresponding formamide, which can then be further hydrolyzed to a primary amine and formic acid.[1][2][3] This reaction is crucial as it converts the volatile, odorous isocyanide into less hazardous, water-soluble compounds. Conversely, basic hydrolysis is ineffective because the negatively charged carbon atom of the isocyanide repels the hydroxide nucleophile (OH⁻).[4]
-
Thermal Decomposition : As a fluorinated organic compound, thermal decomposition, particularly during uncontrolled heating or fire, can release highly toxic and corrosive gases, including hydrogen fluoride (HF) and nitrogen oxides (NOx).[5][6][7]
Core Principles for Waste Management
A proactive waste management strategy is essential. The following principles should be integrated into your laboratory's standard operating procedures (SOPs).
-
Waste Minimization : Plan experiments to use the minimum amount of this compound required. This is the most effective way to reduce hazardous waste.
-
Segregation : Never mix isocyanide waste with other waste streams, especially acidic waste, which could trigger a rapid and uncontrolled hydrolysis reaction.[1] Collect all this compound waste in dedicated, clearly labeled containers.
-
Designated Area : All work and waste handling involving this compound should be conducted in a designated area within a chemical fume hood to contain vapors and simplify spill cleanup.
Personal Protective Equipment (PPE) and Engineering Controls
Strict adherence to PPE and engineering controls is non-negotiable when handling this compound.
| Control Type | Specification | Rationale |
| Engineering | Certified Chemical Fume Hood | To prevent inhalation of volatile, odorous, and potentially toxic vapors. |
| Eye Protection | Chemical Splash Goggles and Face Shield | Protects against splashes of the chemical or treatment reagents. Standard safety glasses are insufficient. |
| Hand Protection | Double-gloving with compatible gloves (e.g., Nitrile base layer, with a heavier-duty outer glove like Butyl rubber) | Provides robust protection against skin contact. Isocyanides can be absorbed through the skin.[8] Always consult the glove manufacturer's compatibility data. |
| Body Protection | Flame-resistant Laboratory Coat | Protects against splashes and provides a barrier. |
Step-by-Step Disposal Protocols
The appropriate disposal method depends on the quantity of waste generated. The following decision tree and protocols provide clear guidance.
Caption: Decision workflow for this compound disposal.
Protocol A: Chemical Neutralization for Small Quantities (< 1 g)
This protocol utilizes acid-catalyzed hydrolysis to convert the isocyanide into less hazardous materials.[1][2] This procedure must be performed inside a chemical fume hood.
Materials:
-
Waste this compound (< 1 g)
-
3M Hydrochloric Acid (HCl)
-
A suitable reaction vessel (e.g., round-bottom flask) with a magnetic stir bar, at least 50 times the volume of the waste.
-
Sodium Bicarbonate (NaHCO₃) for final neutralization.
-
pH paper or meter.
Procedure:
-
Preparation : Place the reaction vessel on a magnetic stirrer inside the chemical fume hood. Add the waste this compound to the vessel.
-
Slow Addition of Acid : While stirring vigorously, slowly add a 10-fold molar excess of 3M HCl to the isocyanide. The reaction can be exothermic; add the acid dropwise or in small portions to control the temperature.
-
Causality Insight : The acid protonates the carbon of the isocyanide group, making it highly electrophilic and susceptible to nucleophilic attack by water, initiating the hydrolysis process.
-
-
Reaction Monitoring : Allow the mixture to stir at room temperature for a minimum of 12-24 hours. The disappearance of the characteristic isocyanide odor is a primary indicator of reaction completion. Cautiously waft vapors toward your nose to check; do not directly inhale from the vessel.
-
Neutralization : Once the reaction is complete, slowly and carefully add sodium bicarbonate to the solution in small portions to neutralize the excess acid. Be prepared for gas (CO₂) evolution. Continue adding until the pH is between 6 and 8.
-
Final Disposal : The resulting neutralized aqueous solution, containing 2-fluorophenethylamine, formic acid, and sodium chloride, can be transferred to a properly labeled aqueous hazardous waste container for disposal by a licensed contractor.[9][10]
Protocol B: Bulk Waste Collection (> 1 g and Contaminated Materials)
For larger quantities of neat chemical, contaminated solvents, or solid waste (e.g., contaminated silica gel, gloves, pipette tips), chemical neutralization is not recommended due to the potential for large-scale exothermic reactions.
Procedure:
-
Container Selection : Use a designated, chemically compatible, and properly sealed hazardous waste container. Do not use a container that previously held acidic waste. For liquid waste, ensure there is adequate headspace (at least 10% of the container volume) to accommodate vapor expansion.
-
Waste Collection :
-
Liquids : Transfer neat this compound and contaminated solvents directly into the designated liquid waste container.
-
Solids : Collect contaminated solid waste (gloves, paper towels, silica gel, etc.) in a separate, clearly labeled solid hazardous waste container or a heavy-duty, sealable bag placed inside a rigid container.[11]
-
-
Labeling : Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity or concentration.
-
Storage : Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from incompatible materials (especially acids).[12]
-
Disposal : Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[13][14] This is the safest and most compliant method for disposing of bulk quantities and fluorinated organic compounds.[15][16]
Emergency Procedures: Spills and Exposures
Immediate and correct response to a spill is critical to mitigate exposure and contamination.
-
Small Spill (< 5 mL in a fume hood):
-
Alert personnel in the immediate area.
-
Wearing full PPE, absorb the spill with a dry, inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels as the primary absorbent.[13][17]
-
Collect the contaminated absorbent into a sealed container.
-
Decontaminate the area with a laboratory detergent and water.
-
Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste according to Protocol B.
-
-
Large Spill (> 5 mL or any spill outside a fume hood):
-
Evacuate the laboratory immediately and alert others.
-
Close the laboratory doors and prevent re-entry.
-
Contact your institution's EHS or emergency response team immediately. Provide them with the chemical name and a copy of the Safety Data Sheet (SDS) if available.
-
-
Personnel Exposure:
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[12]
-
Eye Contact : Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[12][18]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[18]
-
References
-
Why doesn't hydrolysis of isocyanides take place in basic medium? (2021). Chemistry Stack Exchange. [Link]
-
Isocyanide - Wikipedia . Wikipedia. [Link]
-
Hydrolysis of alkyl isocyanide yields A Primary amine . (n.d.). Vedantu. [Link]
-
S. M. T. Salvador, J., & D. S. M. Ribeiro, P. (2021). Medicinal Chemistry of Isocyanides . Chemical Reviews, 121(15), 9223-9263. [Link]
-
Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl . (2024). U.S. Environmental Protection Agency. [Link]
-
Safe Work Procedures for Isocyanate-Containing Products . (n.d.). Actsafe Safety Association. [Link]
-
Guide to Handling Isocyanates . (2015). Safe Work Australia. [Link]
-
SPILL & DISPOSAL PROCEDURES – ISOCYANATE (ISO or A) . (n.d.). Foam Supplies, Inc.. [Link]
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Isocyanate Exposure, Reaction and Protection – Quick Tips . (n.d.). BHHC Safety Center. [Link]
-
All isocyanides on hydrolysis with water in presence of HCI yield..... . (n.d.). Allen. [Link]
- Method for removing fluorinated organic compounds from contaminated fluids, and adsorbent component and adsorbent kit used therefor. (2016).
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Guide to Handling Isocyanates . (2015). Safe Work Australia. [Link]
-
Safe Use of Di-Isocyanates . (n.d.). Citation. [Link]
-
f38 isocyanate Safety Data Sheet . (n.d.). Poly-Props. [Link]
-
Isocyanate DECONtamination Solution Safety Data Sheet . (2024). SKC Inc.. [Link]
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Aliphatic Isocyanate Monomers - Health and Safety Information . (n.d.). Covestro Solution Center. [Link]
-
Touch N Seal Foam Kit 200 ICC Part - A Safety Data Sheet . (n.d.). Convenience Products. [Link]
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Guidelines for Disposing of PFAs . (2023). MCF Environmental Services. [Link]
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Proper disposal of chemicals . (2025). Sciencemadness Wiki. [Link]
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Oxyfluorfen 2E Material Safety Data Sheet . (2009). Quali-Pro. [Link]
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UV-Oxidation of Cyanide . (n.d.). enviolet. [Link]
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Galigan 2E Safety Data Sheet . (2015). ADAMA. [Link]
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Energy efficient--advanced oxidation process for treatment of cyanide containing automobile industry wastewater . (2009). PubMed. [Link]
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Destruction of Cyanide in Aqueous Solution by Electrochemical Oxidation Method . (2012). Journal of the Chinese Chemical Society. [Link]
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Appendix A Disposal Procedures by Chemical . (2022). University of Wisconsin-Madison. [Link]
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Cyanide Removal from Industrial Wastewater . (n.d.). Spartan Environmental Technologies. [Link]
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Part G: Chemical Disposal Procedures . (n.d.). University of Wisconsin-La Crosse. [Link]
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Hazardous Waste Disposal Guide . (n.d.). Dartmouth College. [Link]
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Summary Of Procedures For Handling USEPA-Cincinnati Wastes (RCRA Waste Disposal Manual) . (1993). U.S. Environmental Protection Agency. [Link]
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A Comprehensive Guide to Personal Protective Equipment and Safe Handling of 2-Fluorophenethylisocyanide
Disclaimer: The following guide is intended for trained laboratory professionals. 2-Fluorophenethylisocyanide is a chemical for which specific toxicological and safety data is not widely available. Therefore, the recommendations provided herein are based on the known hazards of the isocyanide functional group, data from structurally analogous compounds, and established best practices for handling reactive and potentially hazardous chemicals. Always consult your institution's Environmental Health & Safety (EHS) department and the latest Safety Data Sheet (SDS) for any chemical before commencing work.
Introduction: A Proactive Approach to an Unknown Profile
In the landscape of drug development and chemical research, we often encounter novel compounds with incomplete safety profiles. This compound falls into this category. The absence of a specific Safety Data Sheet (SDS) necessitates a conservative and scientifically-grounded approach to its handling. This guide is structured to provide researchers, scientists, and drug development professionals with essential, immediate safety and logistical information. Our directive is to treat this compound with the caution it warrants, extrapolating from known chemical principles to build a robust framework of safety.
The isocyanide functional group (-N≡C) is known for its high reactivity, potent and often unpleasant odor, and its utility in complex organic syntheses.[1] This reactivity, while beneficial for chemical transformations, is also the primary source of its potential hazards. This guide will detail the necessary Personal Protective Equipment (PPE), operational workflows, and disposal plans to ensure the safe handling of this compound, empowering researchers to work with confidence and security.
Hazard Assessment: Inferring Risk from Structure and Class
Given the lack of specific data, a thorough hazard assessment must be conducted by examining the chemical class and structurally similar molecules. Isocyanides are known to be reactive and potentially toxic, though their toxicology is less investigated than the related isocyanates.[1][2] Structurally similar compounds, such as fluorinated phenyl isocyanates, are known irritants and sensitizers.[3][4]
Table 1: Potential Hazard Profile of this compound
| Potential Hazard | Basis of Assessment | Potential Effects |
| Acute Toxicity (Inhalation) | Inferred from SDS for 2-Fluorophenyl Isocyanate & 4-Fluorophenyl Isocyanate.[3][4] | Harmful if inhaled; may cause respiratory irritation.[5] |
| Skin Irritation/Corrosion | Inferred from SDS for 2-Fluorophenyl Isocyanate.[4] | Causes skin irritation. Prolonged contact may lead to more severe effects.[6] |
| Eye Damage/Irritation | Inferred from SDS for 2-Fluorophenyl Isocyanate.[4] | Causes serious eye irritation. Direct contact could lead to severe damage.[6] |
| Respiratory/Skin Sensitization | Inferred from isocyanate class hazards.[7][8] | May cause allergy or asthma symptoms or breathing difficulties if inhaled. May cause an allergic skin reaction.[5] |
| High Reactivity | General characteristic of isocyanides.[1] | Can react vigorously with acids, bases, and oxidizing agents.[3] May polymerize.[1] |
| Odor | General characteristic of volatile isocyanides.[1] | Possesses a powerful and deeply unpleasant odor. |
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is non-negotiable. The following protocol outlines the minimum requirements for handling this compound. All operations must be conducted within a certified chemical fume hood.
Required PPE Ensemble
-
Hand Protection: Double-gloving is mandatory.
-
Inner Glove: Thin nitrile gloves for dexterity and as a secondary barrier.
-
Outer Glove: Chemical-resistant gloves such as butyl rubber or neoprene. Always check the manufacturer's glove compatibility chart. Discard gloves immediately upon any sign of contamination.[8]
-
-
Body Protection:
-
A flame-retardant laboratory coat is required for all procedures.
-
For handling quantities greater than ~5 grams or for procedures with a higher risk of splashing, disposable chemical-resistant coveralls should be worn over the lab coat.[9]
-
-
Eye and Face Protection:
-
Respiratory Protection:
-
Primary Control: All handling of this compound must occur within a properly functioning chemical fume hood.[9]
-
Secondary Control: In the event of a spill, fume hood failure, or if exposure limits are likely to be exceeded, a NIOSH-approved full-face respirator with an organic vapor cartridge is necessary.[9][11]
-
PPE Donning and Doffing Protocol
Proper procedure in putting on and taking off PPE is critical to prevent cross-contamination.
Experimental Protocol: PPE Workflow
-
Inspection: Before donning, inspect all PPE for damage, such as cracks, tears, or discoloration.
-
Donning Sequence:
-
Don inner nitrile gloves.
-
Don lab coat or coveralls.
-
Don outer chemical-resistant gloves. Ensure the cuffs of the outer gloves are pulled over the sleeves of the lab coat.
-
Don chemical splash goggles.
-
Don the full-face shield.
-
-
Doffing Sequence (to be performed in a designated area):
-
Remove the face shield.
-
Remove outer chemical-resistant gloves, peeling them off without touching the exterior surface. Dispose of them in the designated hazardous waste container.
-
Remove lab coat or coveralls, turning them inside out as you remove them.
-
Remove chemical splash goggles.
-
Remove inner nitrile gloves and dispose of them.
-
Wash hands and forearms thoroughly with soap and water.[6]
-
Operational Plan: A Step-by-Step Workflow for Safe Handling
A systematic workflow minimizes the risk of exposure and incidents. The following plan provides a procedural guide for working with this compound.
Pre-Experiment Preparation
-
Fume Hood Verification: Confirm that the chemical fume hood has a current certification and that the airflow is adequate.
-
Area De-clutter: Ensure the fume hood and surrounding area are free of unnecessary equipment and chemicals.
-
Spill Kit Assembly: Have a spill kit readily accessible. The kit should contain an inert absorbent material (e.g., vermiculite, sand, or sawdust), a neutralizing agent (see Table 2), and a designated container for spill waste.[12]
-
Waste Container Preparation: Prepare a clearly labeled hazardous waste container. The container should be made of a compatible material and should not be sealed airtight to prevent pressure buildup from potential reactions.[12]
Chemical Handling Workflow Diagram
Caption: Workflow for the safe disposal of isocyanide waste.
Conclusion: A Culture of Safety
Handling novel chemical entities like this compound demands a vigilant and informed approach to safety. By understanding the potential hazards associated with the isocyanide functional group and adhering strictly to the PPE, operational, and disposal protocols outlined in this guide, researchers can effectively mitigate risks. The principles of substitution, isolation, and engineering controls, followed by robust administrative procedures and personal protective equipment, form the bedrock of laboratory safety. Always prioritize a conservative approach and consult with safety professionals when in doubt.
References
-
Pawlak, M., Pobłocki, K., Drzeżdżon, J., & Jacewicz, D. (2024). Isocyanates and isocyanides - life-threatening toxins or essential compounds?. PubMed. Available at: [Link]
-
Isocyanide 2.0. (2020). Green Chemistry. Royal Society of Chemistry. Available at: [Link]
-
The metabolic fate of the isocyanide moiety. Are isocyanides pharmacophore groups neglected by medicinal chemists?. (n.d.). ResearchGate. Available at: [Link]
-
Toxicology: Isocyanates Profile. (n.d.). Environmental Protection Agency (EPA). Available at: [Link]
-
SPILL & DISPOSAL PROCEDURES – ISOCYANATE (ISO or A). (n.d.). Foam Supplies, Inc. (FSI). Available at: [Link]
-
Banfi, L., Basso, A., Moni, L., & Riva, R. (2021). Medicinal Chemistry of Isocyanides. Chemical Reviews. ACS Publications. Available at: [Link]
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Industry Best Practices for Isocyanate Waste Management. (2025). Patsnap Eureka. Available at: [Link]
-
Safety measures for working with isocyanate. (2021). Reddit. Available at: [Link]
-
Safe Use of Di-Isocyanates. (n.d.). HSE (Assumed, based on content). Available at: [Link]
-
SAFETY IN NUMBERS – SUPPLEMENTAL INFORMATION - Procedures for Minor Spills of Isocyanates. (n.d.). American Chemistry Council. Available at: [Link]
-
Safety Data Sheet. (n.d.). Convenience Products. Available at: [Link]
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GUIDE TO HANDLING ISOCYANATES. (n.d.). Safe Work Australia. Available at: [Link]
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Lab safety alert: a real case of isocyanate exposure. (2025). Polymer Chemistry. Royal Society of Chemistry. Available at: [Link]
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Working with Hazardous Chemicals. (n.d.). Organic Syntheses. Available at: [Link]
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Personal Protection Equipment (PPE). (n.d.). Rhode Island Department of Environmental Management. Available at: [Link]
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MATERIAL SAFETY DATA SHEET. (2009). Quali-Pro. Available at: [Link]
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Safety Data Sheet. (2015). CDMS.net. Available at: [Link]
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Disposal of Waste MDI and Used MDI Storage Containers. (n.d.). American Chemistry Council. Available at: [Link]
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Protective Equipment. (n.d.). American Chemistry Council. Available at: [Link]
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Personal Protective Equipment. (2025). US EPA. Available at: [Link]
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UNIT 7: Personal Protective Equipment. (n.d.). CTAHR. Available at: [Link]
-
Personal Protective Equipment New Employee Orientation. (n.d.). Regulations.gov. Available at: [Link]
Sources
- 1. Isocyanide 2.0 - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02722G [pubs.rsc.org]
- 2. "Isocyanates and isocyanides - life-threatening toxins or essential compounds?" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
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- 5. images.thdstatic.com [images.thdstatic.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
